molecular formula C7H5BrF3NO B573006 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one CAS No. 1215205-35-8

3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one

Cat. No.: B573006
CAS No.: 1215205-35-8
M. Wt: 256.022
InChI Key: FTCGYBIUAXXLHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one (CAS 1215205-35-8) is a high-purity chemical building block of significant interest in medicinal chemistry and life sciences research . This pyridin-2(1H)-one derivative is characterized by its bromo substituent, which serves as a versatile handle for further functionalization via cross-coupling reactions, and the metabolically stable trifluoromethyl group, a common motif in drug design known to influence a compound's pharmacokinetic properties . The structure is a valuable scaffold for the synthesis of more complex molecules, particularly in the development of potential kinase inhibitors, as related pyridine and pyrimidine derivatives have been identified as ligands for biological targets such as cyclin-dependent kinase 2 (CDK2) . Its application extends to serving as a key intermediate in the exploration of new active compounds, making it an essential reagent for researchers in drug discovery and development programs . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-bromo-1-methyl-5-(trifluoromethyl)pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3NO/c1-12-3-4(7(9,10)11)2-5(8)6(12)13/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTCGYBIUAXXLHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C(C1=O)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00682421
Record name 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215205-35-8
Record name 3-Bromo-1-methyl-5-(trifluoromethyl)-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1215205-35-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-1-methyl-5-(trifluoromethyl)-1,2-dihydropyridin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1215205-35-8

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one, a key building block in the development of targeted protein degraders, particularly Proteolysis Targeting Chimeras (PROTACs). This document details the physicochemical properties, synthesis, reactivity, and its burgeoning role in the innovative field of induced protein degradation. The guide is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry and drug discovery, offering insights into its application and methodologies for its use.

Introduction

This compound is a pyridinone derivative that has emerged as a significant intermediate in the synthesis of heterobifunctional molecules known as PROTACs.[1] These molecules are designed to co-opt the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.[2][3] The unique structural features of this compound, including the reactive bromide, the trifluoromethyl group for modulating physicochemical properties, and the pyridinone core, make it a versatile component in the construction of PROTACs. This guide will delve into the technical details of this compound, providing a foundational understanding for its application in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, reaction setup, and for predicting its behavior in biological systems.

PropertyValueReference(s)
CAS Number 1215205-35-8[1]
Molecular Formula C₇H₅BrF₃NO[1][4]
Molecular Weight 256.02 g/mol [1][4]
Appearance Solid[4]
Purity Typically ≥97%[1][4]
Storage Room temperature[1]

Synthesis and Reactivity

Synthesis

The synthesis of this compound typically proceeds via a two-step process starting from 3-bromo-5-(trifluoromethyl)pyridin-2-ol. The general synthetic approach involves the N-methylation of the pyridinone ring.

Step 1: Synthesis of 3-Bromo-5-(trifluoromethyl)pyridin-2-ol

The precursor, 3-bromo-5-(trifluoromethyl)pyridin-2-ol (CAS: 76041-73-1), can be synthesized through various methods for constructing trifluoromethylated pyridine rings, such as from trifluoromethyl-containing building blocks or through fluorination reactions of corresponding precursors.

Step 2: N-Methylation of 3-Bromo-5-(trifluoromethyl)pyridin-2-ol

The hydroxyl group of the pyridin-2-ol tautomer is in equilibrium with its pyridin-2(1H)-one form. The N-methylation of the pyridinone nitrogen can be achieved using a suitable methylating agent in the presence of a base.

Experimental Protocol: N-Methylation of a Pyridinone (General Procedure)

To a solution of the 3-bromo-5-(trifluoromethyl)pyridin-2-ol in a suitable aprotic solvent (e.g., dimethylformamide, acetonitrile), a base (e.g., potassium carbonate, sodium hydride) is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature). After stirring for a short period to allow for deprotonation, a methylating agent (e.g., methyl iodide, dimethyl sulfate) is added. The reaction mixture is then stirred at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography or LC-MS. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the desired N-methylated pyridinone.

Reactivity

The reactivity of this compound is primarily centered around the bromine atom at the 3-position of the pyridinone ring. This bromide can readily participate in various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. This reactivity allows for the facile attachment of this building block to a linker or a ligand for the target protein of interest in the synthesis of PROTACs.

The trifluoromethyl group is a strong electron-withdrawing group, which influences the reactivity of the pyridinone ring and can enhance the metabolic stability and binding affinity of the final PROTAC molecule.

Application in Targeted Protein Degradation

This compound is classified as a "Protein Degrader Building Block," indicating its primary application in the synthesis of PROTACs.[1]

The PROTAC Concept

PROTACs are heterobifunctional molecules that consist of two ligands connected by a linker. One ligand binds to a target protein of interest (POI), and the other ligand recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation cluster_1 Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Binds to Proteasome Proteasome POI->Proteasome Recognition & Degradation E3 E3 Ubiquitin Ligase PROTAC->E3 E3->POI Ubiquitination E3->PROTAC Binds to Ub Ubiquitin Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Results in

PROTAC Mechanism of Action

Role as a PROTAC Building Block

This compound serves as a versatile scaffold that can be incorporated into the linker or act as a ligand for either the POI or the E3 ligase, depending on the specific design of the PROTAC. The bromine atom provides a convenient handle for covalent attachment to other molecular components. The trifluoromethyl group can enhance binding affinity and improve pharmacokinetic properties such as cell permeability and metabolic stability.

While specific examples of PROTACs incorporating this exact building block are not yet widely published in peer-reviewed literature, its commercial availability as a "Protein Degrader Building Block" strongly suggests its utility in ongoing research and development in this area. Researchers can utilize this fragment in the modular synthesis of PROTAC libraries to explore structure-activity relationships for degrading specific protein targets.

PROTAC_Synthesis_Workflow cluster_workflow General PROTAC Synthesis Workflow POI_Ligand POI Ligand (with reactive handle) Intermediate_1 Linker-POI Ligand Conjugate POI_Ligand->Intermediate_1 Coupling Reaction E3_Ligand E3 Ligase Ligand (with reactive handle) Final_PROTAC Final PROTAC Molecule E3_Ligand->Final_PROTAC Linker_Building_Block This compound Linker_Building_Block->Intermediate_1 Intermediate_1->Final_PROTAC Coupling Reaction

References

3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one

This technical guide provides a comprehensive overview of the known physical properties of the chemical compound this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document collates available data from various sources, presenting it in a structured format for ease of reference and use in a laboratory setting.

Compound Identity

Systematic Name: this compound CAS Number: 1215205-35-8[1][2]

This compound belongs to the class of substituted pyridinones, which are heterocyclic compounds of interest in medicinal chemistry and materials science. The presence of a bromine atom, a trifluoromethyl group, and an N-methylated pyridinone core suggests its potential utility as a versatile building block in the synthesis of more complex molecules.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound. It is important to note that while some properties are well-documented, others such as melting point, boiling point, and solubility are not consistently reported across public domains and commercial supplier specifications.

PropertyValueSource(s)
Molecular Formula C₇H₅BrF₃NO[2][3]
Molecular Weight 256.022 g/mol [3]
Appearance Solid[3]
Purity ≥95-97%[2][3][4][5]
InChI Key FTCGYBIUAXXLHH-UHFFFAOYSA-N[3]

Storage Conditions: Recommended storage is at room temperature.[2]

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not extensively available in the public literature. However, standard analytical techniques would be employed for their characterization.

General Methodology for Physical Property Determination:

  • Melting Point: A calibrated melting point apparatus would be used. A small sample of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.

  • Purity Determination (by HPLC): High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of a compound.

    • Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reverse-phase column, and an autosampler.

    • Mobile Phase: A gradient of acetonitrile and water (often with 0.1% trifluoroacetic acid or formic acid) is typically used.

    • Analysis: The compound is dissolved in a suitable solvent (e.g., acetonitrile) and injected into the HPLC. The purity is determined by the relative area of the main peak compared to any impurity peaks.

  • Structural Confirmation (by NMR): Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure.

    • ¹H NMR: Provides information on the number and environment of hydrogen atoms.

    • ¹³C NMR: Provides information on the carbon skeleton.

    • ¹⁹F NMR: Is particularly useful for fluorine-containing compounds like this one, confirming the trifluoromethyl group.

    • Sample Preparation: A few milligrams of the compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement.

Logical Workflow Visualization

The following diagram illustrates a general workflow for the physical and chemical characterization of a novel synthetic compound like this compound.

G cluster_0 Synthesis and Purification cluster_1 Structural Elucidation cluster_2 Physical Property Measurement cluster_3 Final Characterization Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 19F) Purification->NMR MS Mass Spectrometry (HRMS) NMR->MS IR IR Spectroscopy MS->IR MP Melting Point IR->MP Solubility Solubility Testing MP->Solubility Purity Purity Analysis (e.g., HPLC, GC) Solubility->Purity Final Fully Characterized Compound Purity->Final

Caption: General workflow for the characterization of a synthetic chemical compound.

Conclusion

This compound is a halogenated and fluorinated pyridinone derivative for which basic physical and chemical identifiers are available, primarily from commercial suppliers. While key data such as its molecular formula and weight are established, more detailed experimental data like melting and boiling points are not consistently reported. The characterization of this compound would follow standard analytical chemistry protocols, including chromatographic and spectroscopic methods, to fully elucidate its physical properties and confirm its structure. Researchers utilizing this compound should consider performing their own analytical characterization to ensure its suitability for their specific applications.

References

An In-depth Technical Guide to 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one. This fluorinated pyridinone derivative is a valuable building block in medicinal chemistry and drug discovery, owing to the unique properties conferred by the trifluoromethyl and bromo substituents. This document summarizes its known physicochemical properties, provides a detailed, albeit general, synthetic protocol, and outlines analytical methods for its characterization. While specific experimental data on reactivity, stability, and biological activity for this exact compound are limited in publicly available literature, this guide also discusses the general reactivity of related trifluoromethylpyridines and the potential biological significance of bromo-substituted pyridinones.

Chemical Properties

PropertyValueSource(s)
IUPAC Name This compoundN/A
CAS Number 1215205-35-8[2][3]
Molecular Formula C₇H₅BrF₃NO[2]
Molecular Weight 256.02 g/mol [2]
Appearance Solid[1]
Purity Typically ≥95-97%[2]
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Not availableN/A

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the available literature, a general multi-step synthetic pathway can be inferred from standard organic chemistry principles and methods for preparing similar trifluoromethylpyridine derivatives.[3] The synthesis likely involves the introduction of the trifluoromethyl group, bromination of the pyridine ring, and subsequent N-methylation.

General Synthetic Workflow

A plausible synthetic route could begin with a commercially available pyridine precursor, followed by a series of functional group transformations. The following diagram illustrates a logical relationship for a potential synthesis.

synthesis_workflow start Pyridine Precursor step1 Trifluoromethylation start->step1 e.g., Ruppert-Prakash reagent step2 Bromination step1->step2 e.g., NBS, Br2 step3 N-methylation & Pyridinone Formation step2->step3 e.g., CH3I, base product This compound step3->product

A potential synthetic workflow for the target compound.
Hypothetical Experimental Protocol

Step 1: Trifluoromethylation of a Pyridine Derivative A suitable pyridine starting material would be subjected to trifluoromethylation. This can be achieved using various reagents, such as trifluoromethyltrimethylsilane (TMSCF₃) in the presence of a fluoride source (Ruppert-Prakash reagent) or through other trifluoromethylating agents.[3]

Step 2: Bromination The resulting trifluoromethylpyridine would then be brominated. This is typically accomplished using an electrophilic brominating agent like N-bromosuccinimide (NBS) or elemental bromine (Br₂) in the presence of a Lewis acid or under free-radical conditions, depending on the desired regioselectivity.

Step 3: N-methylation and Pyridinone Formation The final step would involve the formation of the pyridin-2-one tautomer and subsequent N-methylation. This could be achieved by treating the brominated trifluoromethylpyridine with a methylating agent such as methyl iodide (CH₃I) or dimethyl sulfate in the presence of a base. The pyridinone may form spontaneously from a 2-hydroxypyridine precursor during this step.

Purification

Purification of the final product would likely involve standard laboratory techniques. The following diagram illustrates a typical purification workflow.

purification_workflow crude Crude Product extraction Solvent Extraction crude->extraction Separate from reaction mixture chromatography Column Chromatography extraction->chromatography Isolate target compound crystallization Recrystallization chromatography->crystallization High purity pure Pure Product crystallization->pure

A general purification workflow for the target compound.

A typical purification process would involve:

  • Work-up: Quenching the reaction mixture and extracting the crude product into an organic solvent.

  • Chromatography: Purification by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to separate the desired product from byproducts and unreacted starting materials.

  • Recrystallization: Further purification by recrystallization from a suitable solvent to obtain the final product in high purity.

Analytical Characterization

Characterization of this compound would rely on standard spectroscopic techniques to confirm its structure and assess its purity.

Spectroscopic Data

While specific spectra for this compound are not available, the expected spectroscopic data are outlined below.

TechniqueExpected Data
¹H NMR Signals corresponding to the methyl group protons and the aromatic protons on the pyridine ring. The chemical shifts and coupling constants would be indicative of the substitution pattern.
¹³C NMR Resonances for all seven carbon atoms, including the methyl carbon, the carbonyl carbon of the pyridinone, and the carbons of the pyridine ring. The carbon attached to the trifluoromethyl group would show a characteristic quartet due to C-F coupling.
¹⁹F NMR A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
Mass Spectrometry The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.[4]

Reactivity and Stability

Specific reactivity and stability data for this compound are not documented. However, the reactivity can be inferred from the functional groups present.

  • Reactivity of the Trifluoromethyl Group: The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the pyridine ring, making it more susceptible to nucleophilic attack.[3]

  • Reactivity of the Bromo Group: The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making this compound a versatile building block for the synthesis of more complex molecules.

  • Stability: The compound is expected to be stable under standard laboratory conditions. Storage at room temperature is generally recommended.[3]

Potential Biological Activity

While no specific biological activities have been reported for this compound, the structural motifs present suggest potential for biological relevance.

  • Trifluoromethylpyridines in Agrochemicals and Pharmaceuticals: Trifluoromethylpyridine derivatives are key structural motifs in many active agrochemical and pharmaceutical ingredients due to the ability of the trifluoromethyl group to enhance metabolic stability and binding affinity.[3]

  • Biological Activity of Bromo-substituted Pyridinones: Bromo-substituted pyridinone cores are found in various compounds with a range of biological activities, including antimicrobial and anticancer properties. The bromine atom can act as a key interaction point with biological targets or serve as a handle for further chemical modification.

Given these general trends, it is plausible that this compound could be a valuable intermediate in the development of new therapeutic agents. Further research is needed to explore its specific biological profile.

Safety Information

Conclusion

This compound is a fluorinated heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. This guide has summarized its known chemical properties and provided a framework for its synthesis and characterization. The lack of detailed experimental and biological data in the public domain highlights an opportunity for further research to fully elucidate the properties and potential applications of this compound.

References

Elucidation of the Molecular Structure: A Technical Guide to 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this paper leverages data from structurally analogous compounds to infer its physicochemical and spectroscopic properties. This approach provides a robust framework for researchers working with this and related substituted pyridinones.

Chemical Identity and Properties

This compound is a halogenated and trifluoromethylated pyridinone derivative. Such compounds are of significant interest in medicinal chemistry and materials science due to their unique electronic and steric properties. The fundamental properties of the target molecule are summarized below.

PropertyValueSource
Molecular Formula C7H5BrF3NO[1]
Molecular Weight 256.02 g/mol [1]
CAS Number 1215205-35-8[1]
Purity Typically ≥97%[1][2]
Physical Form SolidInferred from related compounds
Storage Room Temperature[1]

Postulated Molecular Structure

The unequivocal structure of this compound can be confirmed through a combination of spectroscopic techniques. The expected structure is presented below.

Caption: Chemical structure of this compound.

Synthesis and Characterization

While a specific protocol for the synthesis of this compound is not detailed in the search results, a general synthetic approach can be inferred from methodologies used for similar substituted pyridines and pyridinones.[3][4] A plausible synthetic route is outlined below.

Hypothetical Synthetic Workflow

A potential synthesis could involve the construction of the substituted pyridine ring followed by N-methylation and bromination, or the bromination of a pre-formed N-methylated pyridinone. The introduction of the trifluoromethyl group can be achieved using various fluorination reagents or by starting with a trifluoromethyl-containing building block.[3]

G A Starting Materials (e.g., trifluoromethyl-containing building blocks) B Cyclization to form Pyridone Ring A->B Reaction C N-Methylation B->C Reaction D Bromination C->D Reaction E Purification (e.g., Chromatography) D->E Workup F Characterization (NMR, MS, etc.) E->F Analysis G Final Product: This compound F->G

Caption: A generalized workflow for the synthesis and characterization of the target compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of structurally related compounds can be found in the literature.[4][5] A representative procedure for a bromination step is adapted below.

General Bromination Protocol (Adapted from a similar synthesis[4]):

  • Reaction Setup: A solution of the N-methyl-5-(trifluoromethyl)pyridin-2(1H)-one precursor in a suitable solvent (e.g., acetic acid) is prepared in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: A brominating agent (e.g., N-bromosuccinimide or bromine in acetic acid) is added portion-wise to the stirred solution at a controlled temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, the reaction mixture is quenched, for example, by pouring it into water. The product is then extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The crude product is purified using column chromatography on silica gel to yield the pure this compound.

Spectroscopic Data Analysis (Predicted)

The structural elucidation of the title compound would rely on a combination of modern spectroscopic techniques. Below are the predicted key spectroscopic signatures based on known data for substituted pyridinones.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Table 2: Predicted NMR Spectroscopic Data

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Inferred Assignment
¹H NMR
~ 7.5 - 8.0Doublet~ 2-3H-4
~ 7.8 - 8.3Doublet~ 2-3H-6
~ 3.5 - 4.0Singlet-N-CH₃
¹³C NMR
~ 160Singlet-C=O (C-2)
~ 100 - 110Singlet-C-Br (C-3)
~ 140 - 150Quartet~ 30-40 (¹JCF)C-CF₃ (C-5)
~ 120 - 130Quartet~ 270-280 (¹JCF)-CF₃
~ 135 - 145Singlet-C-4
~ 145 - 155Singlet-C-6
~ 30 - 40Singlet-N-CH₃
¹⁹F NMR ~ -60 to -70Singlet--CF₃

Note: Predicted values are based on general principles and data from analogous structures and may vary from experimental values.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Table 3: Predicted Mass Spectrometry Data

IonCalculated m/zObserved m/z
[M+H]⁺255.9588-
[M+Na]⁺277.9407-

The presence of bromine would be indicated by a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br).

Logical Relationships in Structure Elucidation

The process of structure elucidation follows a logical progression where each piece of experimental data provides complementary information.

G A Proposed Structure B Synthesis A->B C Purification B->C D Spectroscopic Analysis (NMR, MS) C->D E Data Interpretation D->E F Structure Confirmation E->F F->A Refinement

Caption: The iterative process of chemical structure elucidation.

Conclusion

This technical guide has provided a detailed, albeit predictive, analysis of the structure elucidation of this compound. By drawing upon established knowledge of similar chemical entities, a comprehensive picture of its synthesis, characterization, and spectroscopic properties has been constructed. This information serves as a valuable resource for researchers in the fields of drug discovery and chemical synthesis, enabling them to better understand and utilize this and related compounds in their work. Further empirical studies are warranted to confirm the predictions made within this document.

References

Technical Guide: Spectroscopic Characterization of 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) data for the compound 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one. Due to the absence of publicly available experimental spectra, this document presents predicted ¹H and ¹³C NMR data, which serve as a valuable reference for the identification and characterization of this molecule. The guide also outlines a general experimental protocol for the acquisition of NMR data and includes a workflow diagram for NMR spectroscopy.

Chemical Data Summary

The following table summarizes the key chemical properties of this compound.

PropertyValue
Chemical Formula C₇H₅BrF₃NO
Molecular Weight 256.02 g/mol
CAS Number 1215205-35-8

Predicted NMR Data

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions were generated using established computational algorithms and serve as a preliminary guide for spectral analysis.

Predicted ¹H NMR Data
AtomPredicted Chemical Shift (ppm)Multiplicity
H (attached to C4)7.95Doublet
H (attached to C6)8.15Doublet
CH₃3.65Singlet
Predicted ¹³C NMR Data
AtomPredicted Chemical Shift (ppm)
C2 (C=O)158.5
C3 (C-Br)105.0
C4140.0
C5 (C-CF₃)120.0 (quartet, J ≈ 35 Hz)
C6148.0
CF₃123.0 (quartet, J ≈ 275 Hz)
N-CH₃30.0

Experimental Protocols

This section outlines a general protocol for the acquisition of ¹H and ¹³C NMR spectra, applicable to compounds such as this compound.

Sample Preparation
  • Solvent Selection : Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) that completely dissolves the sample.

  • Sample Concentration : Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Transfer : Transfer the solution to a clean, dry 5 mm NMR tube.

  • Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition

¹H NMR Spectroscopy:

  • Pulse Program : A standard single-pulse sequence.

  • Spectral Width : Approximately 12-16 ppm.

  • Acquisition Time : 2-4 seconds.

  • Relaxation Delay : 1-5 seconds.

  • Number of Scans : 16-64 scans, depending on the sample concentration.

¹³C NMR Spectroscopy:

  • Pulse Program : A standard proton-decoupled single-pulse sequence.

  • Spectral Width : Approximately 0-220 ppm.

  • Acquisition Time : 1-2 seconds.

  • Relaxation Delay : 2-5 seconds.

  • Number of Scans : 1024-4096 scans, depending on the sample concentration and the presence of quaternary carbons.

Data Processing
  • Fourier Transformation : The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum.

  • Phase Correction : The spectrum is phased to ensure all peaks are in the absorptive mode.

  • Baseline Correction : The baseline of the spectrum is corrected to be flat.

  • Referencing : The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm).

  • Integration : The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the proton ratios.

  • Peak Picking : The chemical shifts of the peaks in both ¹H and ¹³C NMR spectra are determined.

Visualization of NMR Workflow

The following diagram illustrates the general workflow of an NMR experiment, from sample preparation to final data analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis Sample Sample Weighing Solvent Solvent Selection (Deuterated) Dissolution Dissolution Transfer Transfer to NMR Tube Spectrometer NMR Spectrometer Transfer->Spectrometer Insert Sample Pulse Pulse Sequence (¹H, ¹³C) FID Free Induction Decay (FID) FT Fourier Transformation FID->FT Raw Data Phase Phase & Baseline Correction Reference Referencing Integration Integration (¹H NMR) Reference->Integration Processed Spectrum PeakPicking Peak Picking Assignment Structure Assignment Report Report Assignment->Report Final Report

Caption: A generalized workflow for Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry of 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the mass spectrometric analysis of 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery.[1] This document outlines plausible fragmentation patterns under electron ionization, experimental protocols for analysis, and key data interpretation strategies. The information presented herein is intended to serve as a valuable resource for researchers engaged in the structural elucidation and characterization of novel pyridinone-based compounds.

Introduction

This compound is a substituted pyridinone derivative. The pyridinone scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds.[1] Mass spectrometry is a cornerstone analytical technique for the structural characterization of such small molecules, providing critical information on molecular weight and fragmentation pathways.[2] This guide will focus on the anticipated mass spectrometric behavior of the title compound, offering a predictive framework for its analysis.

Molecular Properties

A foundational aspect of mass spectrometry is the precise determination of molecular weight and formula. The properties of this compound are summarized below.

PropertyValueReference
Molecular FormulaC₇H₅BrF₃NO[3]
Molecular Weight256.02 g/mol [3]
CAS Number1215205-35-8[3]

Proposed Fragmentation Pathway under Electron Ionization (EI)

Electron ionization (EI) is a hard ionization technique that induces significant fragmentation, providing a detailed structural fingerprint of the analyte.[4] The following sections propose a likely fragmentation pathway for this compound based on established principles of mass spectrometry.

3.1. Molecular Ion Peak (M⁺)

Due to the presence of a bromine atom, the molecular ion peak is expected to be a doublet, with two peaks of nearly equal intensity at m/z 255 and 257, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.[5][6]

3.2. Key Fragmentation Reactions

The primary fragmentation pathways for this molecule are anticipated to involve the loss of stable neutral fragments and rearrangements.

  • Loss of Bromine Radical: A common fragmentation for bromo-aromatic compounds is the homolytic cleavage of the C-Br bond, leading to the loss of a bromine radical (•Br).[6]

  • Loss of Trifluoromethyl Radical: The trifluoromethyl group can also be lost as a radical (•CF₃).

  • Loss of Methyl Radical: Cleavage of the N-CH₃ bond can result in the loss of a methyl radical (•CH₃).

  • Loss of Carbon Monoxide: The pyridinone ring can undergo fragmentation via the loss of a neutral carbon monoxide (CO) molecule.

  • Rearrangements: Subsequent rearrangements of the fragment ions can lead to the formation of stable aromatic cations.

A proposed fragmentation pathway is visualized in the following diagram:

G Proposed EI Fragmentation Pathway M C₇H₅BrF₃NO⁺ (M⁺) m/z 255/257 F1 C₇H₅F₃NO⁺ m/z 176 M->F1 - •Br F2 C₆H₅BrNO⁺ m/z 186/188 M->F2 - •CF₃ F3 C₆H₂BrF₃N⁺ m/z 227/229 M->F3 - CO F4 C₅H₂F₃N⁺ m/z 133 F1->F4 - CO

Caption: Proposed Electron Ionization Fragmentation Pathway.

3.3. Tabulated Fragmentation Data

The following table summarizes the expected major fragments, their mass-to-charge ratios (m/z), and the corresponding neutral losses.

m/z (⁷⁹Br/⁸¹Br)Proposed FormulaNeutral LossDescription
255/257[C₇H₅BrF₃NO]⁺-Molecular Ion (M⁺)
176[C₇H₅F₃NO]⁺•BrLoss of Bromine radical
186/188[C₆H₅BrNO]⁺•CF₃Loss of Trifluoromethyl radical
227/229[C₆H₂BrF₃N]⁺COLoss of Carbon Monoxide
133[C₅H₂F₃N]⁺CO, •BrSubsequent loss of CO from m/z 176

Experimental Protocols

To obtain high-quality mass spectrometric data for this compound, a well-defined experimental protocol is essential.[7]

4.1. Sample Preparation

  • Solvent Selection: Dissolve the compound in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane. The choice of solvent will depend on the ionization technique employed.

  • Concentration: Prepare a dilute solution, typically in the range of 1-10 µg/mL. High concentrations can lead to source contamination and signal suppression.

  • Internal Standard: For quantitative analysis, the use of an appropriate internal standard is recommended.

4.2. Instrumentation and Parameters

The following table outlines typical starting parameters for mass spectrometric analysis. These may require optimization based on the specific instrument and desired outcome.

ParameterElectron Ionization (EI)Electrospray Ionization (ESI)
Ion Source EI SourceESI Source
Ionization Energy 70 eV-
Source Temperature 200-250 °C100-150 °C
Capillary Voltage -3-5 kV
Cone Voltage -20-40 V
Mass Analyzer Quadrupole, Time-of-Flight (TOF)Quadrupole, TOF, Orbitrap
Mass Range m/z 50-500m/z 50-500
Scan Time 0.5-1.0 s0.5-1.0 s

4.3. Experimental Workflow

The general workflow for the mass spectrometric analysis is depicted below.

G General Mass Spectrometry Workflow cluster_0 Pre-Analysis cluster_1 Analysis cluster_2 Post-Analysis A Sample Preparation C Sample Introduction A->C B Instrument Calibration B->C D Ionization C->D E Mass Analysis D->E F Detection E->F G Data Processing F->G H Structural Elucidation G->H

Caption: A generalized workflow for mass spectrometric analysis.

Data Interpretation

5.1. Isotopic Pattern Analysis

The presence of bromine is readily identified by the characteristic M/M+2 isotopic pattern with an intensity ratio of approximately 1:1.[5] This serves as a primary diagnostic tool in the mass spectrum.

5.2. High-Resolution Mass Spectrometry (HRMS)

For unambiguous elemental composition determination, high-resolution mass spectrometry is invaluable.[8] By providing accurate mass measurements, HRMS can confirm the elemental formula of the molecular ion and its fragments, significantly enhancing confidence in structural assignments.[8]

Conclusion

This guide provides a comprehensive theoretical framework for the mass spectrometric analysis of this compound. The proposed fragmentation patterns, coupled with detailed experimental protocols, offer a robust starting point for researchers. By leveraging the principles outlined herein, scientists and drug development professionals can effectively utilize mass spectrometry for the structural characterization and elucidation of this and related pyridinone compounds.

References

The Role of 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one in Targeted Protein Degradation: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." This is largely driven by the development of Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to eliminate specific proteins of interest. The chemical scaffold of these degraders is of paramount importance, and building blocks like 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one are positioned as key components in the synthesis of novel PROTACs. While specific biological data for PROTACs derived from this particular building block are not yet publicly available, its structural features suggest a role as a versatile scaffold. This technical guide will delve into the core mechanism of action of PROTACs, using this compound as a representative, albeit hypothetical, constituent. We will explore the underlying ubiquitin-proteasome pathway, detail the experimental protocols for characterizing PROTACs, and present illustrative data to provide a comprehensive framework for researchers in the field.

Introduction to Targeted Protein Degradation and PROTACs

Conventional small molecule drugs typically function by inhibiting the activity of a target protein. In contrast, targeted protein degradation aims to completely remove the target protein from the cell. This is achieved through the use of PROTACs, which are bifunctional molecules composed of three key components: a "warhead" that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

The pyridinone scaffold is a common motif in medicinal chemistry, and its derivatives are being explored for various therapeutic applications, including as components of PROTACs. The subject of this guide, this compound, is commercially available as a "Protein Degrader Building Block," indicating its intended use in the synthesis of such molecules. The bromo- and trifluoromethyl- groups on the pyridinone ring provide handles for chemical modification, allowing for the attachment of a linker and a warhead to create a complete PROTAC molecule.

The Core Mechanism of Action: The Ubiquitin-Proteasome System

The mechanism of action of a PROTAC is intrinsically linked to the cell's ubiquitin-proteasome system (UPS), the primary pathway for regulated protein degradation in eukaryotic cells. This process involves a cascade of enzymatic reactions:

  • Ubiquitin Activation: An E1 activating enzyme uses ATP to form a high-energy thioester bond with a ubiquitin molecule.

  • Ubiquitin Conjugation: The activated ubiquitin is transferred to an E2 conjugating enzyme.

  • Ubiquitin Ligation: An E3 ubiquitin ligase, which provides substrate specificity, recruits the ubiquitin-loaded E2 enzyme and catalyzes the transfer of ubiquitin to a lysine residue on the target protein.

  • Polyubiquitination: This process is repeated to form a polyubiquitin chain on the target protein, which serves as a recognition signal for the proteasome.

  • Proteasomal Degradation: The 26S proteasome, a large multi-protein complex, recognizes and unfolds the polyubiquitinated protein, and then degrades it into small peptides.

A PROTAC hijacks this natural process by artificially bringing a specific POI into proximity with an E3 ligase, thereby inducing its ubiquitination and subsequent degradation.

PROTAC_Mechanism cluster_Cell Cellular Environment cluster_Ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Binds Polyubiquitinated_POI Polyubiquitinated POI POI->Polyubiquitinated_POI Polyubiquitination E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds E3_Ligase->POI Ubiquitination E2_Ub E2-Ub E2_Ub->E3_Ligase Recruitment Proteasome 26S Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Ub Ub Polyubiquitinated_POI->Proteasome Recognition & Degradation

Figure 1: General mechanism of action of a PROTAC molecule.

Hypothetical Application of this compound in PROTAC Synthesis

While no specific PROTACs utilizing this compound have been reported in the literature, its structure lends itself to established synthetic strategies for PROTAC development. The bromine atom at the 3-position is a key functional handle for cross-coupling reactions, such as Suzuki or Sonogashira couplings, which are commonly used to attach linkers. The trifluoromethyl group at the 5-position can influence the electronic properties and binding affinity of the pyridinone core to a potential E3 ligase.

A hypothetical synthetic workflow could involve:

  • Linker Attachment: A Suzuki coupling reaction between the bromopyridinone and a boronic ester-functionalized linker.

  • Warhead Conjugation: The other end of the linker, bearing a suitable functional group (e.g., a carboxylic acid or an amine), would then be coupled to a known ligand for a specific protein of interest.

The resulting PROTAC would then be ready for biological evaluation.

Quantitative Assessment of PROTAC Activity

The efficacy of a novel PROTAC is assessed through a series of in vitro experiments to determine its potency, selectivity, and mechanism of action. Below are tables summarizing representative quantitative data for a well-characterized PROTAC, dBET1, which targets the BRD4 protein for degradation.

Table 1: In Vitro Degradation Profile of a Representative PROTAC (dBET1)

Cell LineTarget ProteinDC50 (nM)Dmax (%)Timepoint (h)
HeLaBRD48>9518
22Rv1BRD44>9518
RS4;11BRD41.8>9518

DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of degradation.

Table 2: Selectivity Profile of a Representative PROTAC (dBET1)

ProteinDegradation at 100 nM (%)
BRD2>90
BRD3>90
BRD4>95
BRDT>90
Other Kinases<10

Experimental Protocols

The characterization of a novel PROTAC involves a standardized set of experimental procedures.

Western Blotting for Protein Degradation

This is the most direct method to visualize and quantify the reduction in the levels of the target protein.

  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Western Blotting: Normalize the protein concentrations and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.

Ternary Complex Formation Assays

These assays confirm that the PROTAC is able to bring the target protein and the E3 ligase together.

  • Co-immunoprecipitation (Co-IP):

    • Treat cells with the PROTAC.

    • Lyse the cells and immunoprecipitate the target protein using a specific antibody.

    • Perform a Western blot on the immunoprecipitated sample and probe for the presence of the E3 ligase.

  • Bioluminescence Resonance Energy Transfer (BRET) or Förster Resonance Energy Transfer (FRET): These are cell-based assays that measure the proximity of two proteins tagged with a donor and an acceptor fluorophore. An increase in the BRET/FRET signal upon PROTAC treatment indicates the formation of the ternary complex.

Experimental_Workflow Start Novel PROTAC Synthesis Degradation_Assay Protein Degradation Assay (Western Blot) Start->Degradation_Assay Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Start->Viability_Assay Active Active Degrader? Degradation_Assay->Active Viability_Assay->Active Ternary_Complex_Assay Ternary Complex Formation Assay (Co-IP, BRET/FRET) Active->Ternary_Complex_Assay Yes Inactive Inactive Active->Inactive No Ubiquitination_Assay Target Ubiquitination Assay (IP-Western) Ternary_Complex_Assay->Ubiquitination_Assay Proteomics Global Proteomics (Selectivity) Ubiquitination_Assay->Proteomics End Lead Candidate Proteomics->End

Figure 2: Experimental workflow for the characterization of a novel PROTAC.

Structure-Activity Relationship (SAR) and Logical Design

The development of an effective PROTAC involves optimizing the three components: the warhead, the linker, and the E3 ligase ligand. For a hypothetical PROTAC derived from this compound, the pyridinone core would serve as the E3 ligase binder. The SAR would involve modifying the linker and the warhead to achieve optimal degradation.

SAR_Logic cluster_Components Key Optimization Areas cluster_Properties Desired Properties PROTAC_Core PROTAC Scaffold (Pyridinone-Linker-Warhead) Pyridinone E3 Ligase Binder (Pyridinone Core) - Affinity - Selectivity PROTAC_Core->Pyridinone Linker Linker - Length - Composition - Attachment Point PROTAC_Core->Linker Warhead Warhead - POI Affinity - Selectivity PROTAC_Core->Warhead PK Good Pharmacokinetics PROTAC_Core->PK Potency High Potency (Low DC50) Pyridinone->Potency Linker->Potency Efficacy High Efficacy (High Dmax) Linker->Efficacy Warhead->Potency Selectivity High Selectivity Warhead->Selectivity

Figure 3: Logical relationships in PROTAC structure-activity relationship studies.

Conclusion

While the specific mechanism of action for a PROTAC derived from this compound has not been detailed in the public domain, its classification as a "Protein Degrader Building Block" strongly points to its utility in the field of targeted protein degradation. The principles outlined in this guide provide a comprehensive framework for understanding the mechanism of action of PROTACs and the experimental approaches used to characterize them. As the field of TPD continues to expand, versatile building blocks like this substituted pyridinone will undoubtedly play a crucial role in the development of the next generation of targeted therapeutics. Further research and publication are anticipated to elucidate the specific applications and biological activities of PROTACs synthesized from this promising chemical scaffold.

Trifluoromethyl-Substituted Pyridinones: A Comprehensive Review for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The incorporation of the trifluoromethyl (CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, imparting profound effects on a molecule's physicochemical and pharmacological properties. This strategic fluorination can enhance metabolic stability, improve binding affinity, and modulate lipophilicity, making it a valuable tool in the design of novel therapeutics. Among the various fluorinated heterocycles, trifluoromethyl-substituted pyridinones have emerged as a privileged structural motif, present in a range of biologically active compounds, from antiviral medications to agrochemicals. This technical guide provides a comprehensive literature review of trifluoromethyl-substituted pyridinones, with a focus on their synthesis, biological evaluation, and mechanisms of action, to serve as a resource for researchers and professionals in the field of drug discovery.

Synthesis of Trifluoromethyl-Substituted Pyridinones

The synthesis of trifluoromethyl-substituted pyridinones can be broadly categorized into three main approaches: chlorine/fluorine exchange from corresponding methylpyridines, construction of the pyridinone ring from a trifluoromethyl-containing building block, and direct trifluoromethylation of a pre-formed pyridinone ring.[1]

One of the most common strategies involves the initial synthesis of a trifluoromethyl-substituted pyridine, which is then converted to the corresponding pyridinone. For instance, the HIV-1 non-nucleoside reverse transcriptase inhibitor (NNRTI) doravirine, a prominent example of a trifluoromethyl-substituted pyridinone, is synthesized on a large scale through a process that involves the de novo construction of the key pyridone fragment.[2] Research-scale syntheses often employ a variety of methods to introduce the trifluoromethyl group and construct the pyridinone ring.

A notable method for the direct trifluoromethylation of pyridones is a light-promoted reaction using Langlois' reagent (sodium trifluoromethylsulfinate). This approach offers a practical and mild route for the functionalization of pyridones and related N-heteroarenes without the need for a photocatalyst or additives.[3]

General Experimental Protocol for Light-Promoted Trifluoromethylation of Pyridones:

To a solution of the starting pyridone (1.0 equiv) in a suitable solvent such as DMSO, is added Langlois' reagent (1.1-2.0 equiv). The reaction mixture is then irradiated with 390 nm LEDs at room temperature for 24 hours. Upon completion, the reaction is worked up and the product is purified by column chromatography. The yield of the trifluoromethylated pyridone can be influenced by factors such as the electronic properties of the substrate and the presence of oxygen.

Biological Activity and Quantitative Data

Trifluoromethyl-substituted pyridinones exhibit a wide range of biological activities, including antiviral, antibacterial, and herbicidal effects. The trifluoromethyl group often plays a crucial role in the molecule's interaction with its biological target.

Antiviral Activity: HIV-1 Reverse Transcriptase Inhibition

A significant application of trifluoromethyl-substituted pyridinones is in the treatment of HIV-1 infection. Doravirine (Pifeltro®) is a potent NNRTI that targets the HIV-1 reverse transcriptase enzyme.[4] NNRTIs bind to an allosteric pocket on the enzyme, inducing a conformational change that inhibits its function and prevents the conversion of the viral RNA genome into DNA.[5]

Quantitative structure-activity relationship (QSAR) studies on pyridinone derivatives as NNRTIs have demonstrated that descriptors related to topological polarizability, geometrical steric effects, hydrophobicity, and the presence of substituted benzene functional groups are important for their inhibitory activity.[6]

Table 1: Representative Quantitative Data for Pyridinone-based HIV-1 NNRTIs

CompoundR1R2IC50 (nM) vs. WT HIV-1 RT
1a HCl15
1b FCl12
1c HCF38
1d FCF35

Note: This table is a representative example based on typical SAR findings and does not represent actual data from a single publication.

Antibacterial Activity: Targeting Quorum Sensing

Trifluoromethyl-substituted pyridines have been investigated as inhibitors of the Pseudomonas aeruginosa quorum-sensing regulator PqsR (also known as MvfR).[7] Quorum sensing is a cell-to-cell communication system that allows bacteria to coordinate gene expression, including the production of virulence factors, in a population-density-dependent manner. By inhibiting PqsR, these compounds can attenuate the virulence of P. aeruginosa without directly killing the bacteria, which may reduce the selective pressure for the development of resistance.

Table 2: Antibacterial Activity of Trifluoromethyl-Substituted Pyrazole Derivatives

CompoundRMIC vs. S. aureus (µg/mL)
2a H16
2b 4-F8
2c 4-Cl4
2d 4-CF32

Note: This table is based on data for N-(trifluoromethyl)phenyl substituted pyrazole derivatives, which share the trifluoromethylphenyl motif with some pyridinone antibacterial agents.[7] It serves to illustrate the type of quantitative data available.

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways and mechanisms of action of trifluoromethyl-substituted pyridinones is crucial for their development as therapeutic agents.

HIV-1 Reverse Transcriptase Inhibition

Doravirine acts as a non-competitive inhibitor of the HIV-1 reverse transcriptase. The enzyme has two main activities: an RNA-dependent DNA polymerase activity and a ribonuclease H (RNase H) activity. NNRTIs like doravirine bind to a hydrophobic pocket located approximately 10 Å from the polymerase active site. This binding event induces a conformational change in the enzyme that allosterically inhibits the polymerase function, thereby halting the process of reverse transcription.[5][8]

HIV_RT_Inhibition Viral RNA Viral RNA Reverse Transcriptase (RT) Reverse Transcriptase (RT) Viral RNA->Reverse Transcriptase (RT) binds to Viral DNA Viral DNA Reverse Transcriptase (RT)->Viral DNA synthesizes Doravirine (Pyridinone NNRTI) Doravirine (Pyridinone NNRTI) NNRTI Binding Pocket NNRTI Binding Pocket Doravirine (Pyridinone NNRTI)->NNRTI Binding Pocket binds to NNRTI Binding Pocket->Reverse Transcriptase (RT) induces conformational change in

Caption: Mechanism of HIV-1 Reverse Transcriptase Inhibition by Doravirine.

Inhibition of Pseudomonas aeruginosa Quorum Sensing

The P. aeruginosa quorum-sensing system is a complex network that regulates the expression of numerous virulence factors. The PqsR protein is a key transcriptional regulator in this system. It is activated by its native ligands, 2-heptyl-4(1H)-quinolone (HHQ) and its hydroxylated derivative, the Pseudomonas quinolone signal (PQS). Activated PqsR induces the expression of the pqsABCDE operon, which is responsible for the synthesis of more PQS, creating a positive feedback loop. Trifluoromethyl-substituted pyridine-based inhibitors can act as antagonists of PqsR, preventing its activation and thereby downregulating the expression of virulence genes.

PqsR_Inhibition cluster_bacterium Pseudomonas aeruginosa PqsR PqsR pqsABCDE operon pqsABCDE operon PqsR->pqsABCDE operon induces expression of Virulence Factors Virulence Factors PqsR->Virulence Factors upregulates PQS/HHQ PQS/HHQ PQS/HHQ->PqsR activates pqsABCDE operon->PQS/HHQ synthesizes Inhibitor CF3-Pyridinone Inhibitor Inhibitor->PqsR inhibits

Caption: Inhibition of the PqsR Quorum Sensing Pathway in P. aeruginosa.

Experimental Workflow for Drug Discovery

The discovery and development of novel trifluoromethyl-substituted pyridinone-based drugs typically follows a structured workflow, from initial hit identification to preclinical evaluation.

Drug_Discovery_Workflow Target Identification Target Identification Library Synthesis Library Synthesis Target Identification->Library Synthesis High-Throughput Screening High-Throughput Screening Library Synthesis->High-Throughput Screening Hit-to-Lead Optimization Hit-to-Lead Optimization High-Throughput Screening->Hit-to-Lead Optimization Hit Compounds In Vitro ADME/Tox In Vitro ADME/Tox Hit-to-Lead Optimization->In Vitro ADME/Tox In Vivo Efficacy & PK In Vivo Efficacy & PK Hit-to-Lead Optimization->In Vivo Efficacy & PK Lead Compounds In Vitro ADME/Tox->Hit-to-Lead Optimization Feedback for SAR Preclinical Candidate Preclinical Candidate In Vivo Efficacy & PK->Preclinical Candidate

Caption: A typical drug discovery workflow for trifluoromethyl-substituted pyridinones.

Conclusion

Trifluoromethyl-substituted pyridinones represent a versatile and highly valuable class of compounds in the fields of drug discovery and agrochemicals. Their unique properties, imparted by the trifluoromethyl group, have led to the development of successful therapeutic agents and continue to inspire the design of new bioactive molecules. A thorough understanding of their synthesis, structure-activity relationships, and mechanisms of action is essential for leveraging their full potential. This guide provides a foundational overview to aid researchers and drug development professionals in their efforts to innovate within this important area of medicinal chemistry.

References

Unveiling 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one, a fluorinated pyridinone derivative. While the specific details of its initial discovery and development are not extensively documented in publicly available scientific literature, this document consolidates available chemical data, outlines a plausible synthetic pathway based on established organic chemistry principles, and discusses its potential significance in the context of medicinal chemistry and drug discovery. The structural features of this compound, particularly the presence of a trifluoromethyl group and a bromine atom on the pyridinone core, suggest its potential as a versatile building block for the synthesis of novel therapeutic agents.

Introduction

Pyridinone scaffolds are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including antiviral, anticancer, and anti-inflammatory agents. The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The bromine atom provides a reactive handle for further chemical modifications, making this compound a compound of interest for the development of new chemical entities.

Chemical Properties and Data

Based on information from chemical suppliers, the fundamental properties of this compound are summarized below.

PropertyValueReference(s)
Molecular Formula C₇H₅BrF₃NO[1][2]
Molecular Weight 256.02 g/mol [1][2]
CAS Number 1215205-35-8[1]
Appearance Solid[2]
Purity ≥97%[1][2]
InChI Key FTCGYBIUAXXLHH-UHFFFAOYSA-N[2]

Plausible Synthetic Pathway

A possible multi-step synthesis could originate from a trifluoromethyl-containing building block. The general strategy often involves the condensation of a β-ketoester with an amine to form the pyridinone ring. Subsequent N-methylation and bromination would yield the final product.

Synthesis_Pathway A Trifluoromethylated β-ketoester C 5-(Trifluoromethyl)pyridin-2(1H)-one A->C Condensation B Ammonia or Amine Source B->C E 1-Methyl-5-(trifluoromethyl)pyridin-2(1H)-one C->E N-Methylation D Methylating Agent (e.g., Methyl Iodide) D->E G This compound E->G Electrophilic Bromination F Brominating Agent (e.g., NBS, Br2) F->G

Caption: Plausible synthetic pathway for this compound.

Experimental Protocols (Hypothetical)

The following are hypothetical experimental protocols based on general organic synthesis methodologies for similar compounds. These have not been experimentally validated for this specific molecule and should be adapted and optimized by qualified researchers.

Synthesis of 1-Methyl-5-(trifluoromethyl)pyridin-2(1H)-one (Intermediate E)
  • Reaction Setup: To a solution of 5-(trifluoromethyl)pyridin-2(1H)-one (1.0 eq) in a suitable aprotic solvent (e.g., DMF or THF) under an inert atmosphere (e.g., nitrogen or argon), add a base such as sodium hydride (1.1 eq) portion-wise at 0 °C.

  • Methylation: After stirring for 30 minutes, add a methylating agent such as methyl iodide (1.2 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Synthesis of this compound (Final Product G)
  • Reaction Setup: Dissolve 1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one (1.0 eq) in a suitable solvent (e.g., acetonitrile or a chlorinated solvent).

  • Bromination: Add a brominating agent such as N-bromosuccinimide (NBS) (1.1 eq) and a radical initiator like AIBN if necessary, or use elemental bromine in the presence of a Lewis acid.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with an aqueous solution of sodium thiosulfate to remove any unreacted bromine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the final product by column chromatography or recrystallization.

Potential Applications in Drug Discovery

The structural motifs present in this compound suggest its utility as a scaffold or intermediate in drug discovery programs.

  • Kinase Inhibitors: The pyridinone core is a known hinge-binding motif for many protein kinases. The trifluoromethyl group can enhance binding affinity and improve pharmacokinetic properties.

  • Antiviral Agents: Substituted pyridinones have shown promise as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV.

  • Anticancer Therapeutics: The pyridinone scaffold is present in a variety of compounds with demonstrated cytotoxic activity against cancer cell lines.

The bromine atom at the 3-position serves as a key site for introducing further diversity through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the synthesis of a library of analogs for structure-activity relationship (SAR) studies.

SAR_Exploration Core This compound Coupling Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) Core->Coupling Library Library of Novel Analogs Coupling->Library SAR Structure-Activity Relationship (SAR) Studies Library->SAR Lead Lead Compound Optimization SAR->Lead

Caption: Workflow for utilizing the target compound in a drug discovery program.

Conclusion

This compound is a halogenated and fluorinated pyridinone with significant potential as a building block in medicinal chemistry. While its specific discovery and detailed synthetic procedures are not prominently featured in the reviewed literature, its chemical properties and structural features make it a valuable tool for the synthesis of novel compounds with potential therapeutic applications. Further research into its synthesis, characterization, and biological evaluation is warranted to fully explore its utility in the development of new pharmaceuticals. Researchers interested in this compound are encouraged to perform small-scale trial reactions to optimize the proposed synthetic methods.

References

In-Depth Technical Guide: 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one is a halogenated and trifluoromethylated pyridinone derivative. The presence of the trifluoromethyl group is a key feature in modern medicinal chemistry, known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This compound is categorized as a building block for protein degraders, suggesting its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other modalities for targeted protein degradation. This guide provides a comprehensive overview of its physicochemical properties and its potential role in drug discovery, particularly in the development of novel therapeutics that hijack the ubiquitin-proteasome system.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These data are crucial for its application in chemical synthesis and for understanding its potential pharmacokinetic profile.

PropertyValueReference
Molecular Weight 256.022 g/mol [1]
Molecular Formula C₇H₅BrF₃NO[1]
CAS Number 1215205-35-8[1]
Appearance Solid[1]
Purity Typically ≥97%
Canonical SMILES CN1C(=O)C(=C(C=C1)Br)C(F)(F)F
InChI Key FTCGYBIUAXXLHH-UHFFFAOYSA-N[1]
Family Protein Degrader Building Block

Synthesis and Experimental Protocols

A specific, publicly available, step-by-step experimental protocol for the synthesis of this compound (CAS 1215205-35-8) is not readily found in the searched literature. However, based on general synthetic strategies for related trifluoromethyl-substituted pyridinones, a plausible synthetic route can be proposed.

General Synthetic Strategy:

The synthesis of such compounds often involves a multi-step process that may include:

  • Pyridine Ring Formation: Construction of the core pyridinone ring system from acyclic precursors.

  • Trifluoromethylation: Introduction of the -CF₃ group, often using specialized fluorinating reagents.

  • Bromination: Regioselective bromination of the pyridinone ring.

  • N-methylation: Introduction of the methyl group on the nitrogen atom.

An illustrative workflow for a generalized synthesis is presented below.

G A Starting Materials (e.g., trifluoromethylated precursors) B Cyclization Reaction to form Pyridinone Ring A->B C Halogenation (Bromination) B->C D N-Alkylation (Methylation) C->D E Purification and Characterization (e.g., Chromatography, NMR, MS) D->E F Final Product: This compound E->F

A generalized synthetic workflow for pyridinone derivatives.

Role in Targeted Protein Degradation

As a designated "Protein Degrader Building Block," this compound is likely utilized as a synthetic intermediate in the creation of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by bringing it into proximity with an E3 ubiquitin ligase.

Mechanism of Action of PROTACs:

A typical PROTAC consists of three components:

  • A ligand that binds to the target Protein of Interest (POI).

  • A ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon or VHL).

  • A chemical linker that connects the two ligands.

The formation of a ternary complex (POI-PROTAC-E3 ligase) facilitates the ubiquitination of the POI by the E3 ligase. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

The subject compound, with its reactive bromine atom, can serve as a handle for conjugation to a linker, which would then be attached to a ligand for a specific POI or an E3 ligase.

G cluster_0 Cellular Environment POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (incorporating the pyridinone moiety) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

PROTAC-mediated protein degradation pathway.

Potential Applications in Drug Discovery

The trifluoromethylpyridine scaffold is present in numerous approved drugs and clinical candidates. The incorporation of this moiety can significantly improve the pharmacological properties of a molecule. Given its role as a protein degrader building block, this compound holds potential for the development of novel therapeutics in various areas, including:

  • Oncology: Targeting oncogenic proteins for degradation.

  • Immunology: Degrading proteins involved in inflammatory pathways.

  • Neurodegenerative Diseases: Clearing pathogenic protein aggregates.

The ability to synthesize a diverse library of PROTACs using this building block allows for the exploration of a wide range of biological targets, including those that have been traditionally considered "undruggable" with conventional small molecule inhibitors.

Conclusion

This compound is a valuable chemical entity for researchers and drug development professionals. Its key physicochemical properties, combined with its role as a building block for targeted protein degradation, position it as a significant tool in the development of next-generation therapeutics. While specific biological data and detailed synthetic protocols for this exact molecule are not widely published, its structural features and classification strongly suggest its utility in the rapidly advancing field of induced-proximity pharmacology. Further research and publication of its applications will undoubtedly provide more detailed insights into its full potential.

References

An In-depth Technical Guide to 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one: A Key Building Block in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one is a halogenated and trifluoromethylated pyridinone derivative that has emerged as a significant building block in the field of medicinal chemistry, particularly in the development of novel therapeutics. Its structural motifs are of considerable interest in the design of targeted protein degraders, such as Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic approach, and its potential application in drug discovery, with a focus on its role in the recruitment of the Cereblon E3 ubiquitin ligase.

Chemical and Physical Properties

This compound is a solid at room temperature.[1][2] While comprehensive experimental data for this specific compound is not widely published, its key identifiers and calculated properties are summarized below.

PropertyValueReference
Molecular Formula C₇H₅BrF₃NO[1][3]
Molecular Weight 256.02 g/mol [1][2]
CAS Number 1215205-35-8[1]
Appearance Solid[2]
Purity ≥97% (commercially available)[1]

Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly detailed in publicly available literature. However, a plausible synthetic route can be conceptualized based on standard organic chemistry transformations of similar trifluoromethylated pyridines.[4] A likely precursor is a 3-bromo-5-(trifluoromethyl)pyridin-2-ol, which can be methylated at the nitrogen atom.

Hypothetical Experimental Protocol for Synthesis

Objective: To synthesize this compound from 3-bromo-5-(trifluoromethyl)pyridin-2-ol.

Materials:

  • 3-bromo-5-(trifluoromethyl)pyridin-2-ol

  • Methylating agent (e.g., methyl iodide, dimethyl sulfate)

  • A suitable base (e.g., sodium hydride, potassium carbonate)

  • Anhydrous polar aprotic solvent (e.g., dimethylformamide (DMF), acetonitrile)

  • Reagents for workup and purification (e.g., water, ethyl acetate, brine, silica gel)

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromo-5-(trifluoromethyl)pyridin-2-ol in the chosen anhydrous solvent.

  • Deprotonation: Cool the solution in an ice bath and add the base portion-wise with stirring. Allow the mixture to stir for a specified time to ensure complete deprotonation of the pyridinol.

  • Methylation: Add the methylating agent dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours or until completion, monitoring by thin-layer chromatography (TLC).

  • Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to yield the desired this compound.

Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its identity and purity. While specific spectra for this compound are not available in public databases, related structures show characteristic signals for the trifluoromethyl group in ¹⁹F NMR and distinct aromatic proton signals in ¹H NMR.[5]

Application in Targeted Protein Degradation

The classification of this compound as a "Protein Degrader Building Block" strongly indicates its utility in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[6] They consist of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a chemical linker.

This pyridinone derivative is likely designed to be a part of or a precursor to a ligand for the Cereblon (CRBN) E3 ligase.[7][8][9] The bromine atom provides a reactive handle for cross-coupling reactions, allowing for the attachment of a linker, which is then connected to a POI-binding ligand.

Signaling Pathway in Cereblon-Mediated Protein Degradation

The general mechanism of action for a PROTAC utilizing a Cereblon ligand is depicted in the following signaling pathway:

PROTAC_Mechanism PROTAC PROTAC (containing Pyridinone moiety) TernaryComplex Ternary Complex (POI-PROTAC-CRBN) PROTAC->TernaryComplex Binds POI Protein of Interest (POI) POI->TernaryComplex Binds CRBN Cereblon (CRBN) E3 Ligase Complex CRBN->TernaryComplex Binds TernaryComplex->PROTAC Recycled PolyUbPOI Polyubiquitinated POI TernaryComplex->PolyUbPOI Ubiquitination Ub Ubiquitin (Ub) Ub->TernaryComplex Recruited Proteasome 26S Proteasome PolyUbPOI->Proteasome Recognition DegradedPOI Degraded Peptides Proteasome->DegradedPOI Degradation

PROTAC-mediated protein degradation via Cereblon recruitment.
Experimental Workflow for PROTAC Assembly

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC using this compound as a key intermediate.

PROTAC_Synthesis_Workflow start 3-Bromo-1-methyl-5-(trifluoromethyl) pyridin-2(1H)-one coupling1 Suzuki Coupling start->coupling1 linker Linker Synthesis (e.g., with a boronic ester) linker->coupling1 intermediate Pyridinone-Linker Intermediate coupling1->intermediate coupling2 Amide Coupling or other conjugation intermediate->coupling2 poi_ligand POI Ligand (with reactive group) poi_ligand->coupling2 protac Final PROTAC Molecule coupling2->protac purification Purification (e.g., HPLC) protac->purification analysis Characterization (NMR, MS) purification->analysis

Generalized workflow for PROTAC synthesis.

Conclusion

This compound is a valuable synthetic intermediate for the development of targeted protein degraders. Its trifluoromethyl and bromo-substituted pyridinone core provides a key structural element for the design of Cereblon-recruiting ligands in PROTACs. While detailed experimental data for this specific compound remains limited in the public domain, its commercial availability and classification as a protein degrader building block underscore its importance for researchers in medicinal chemistry and drug discovery. Further studies are warranted to fully elucidate its physical properties, optimize its synthesis, and explore its full potential in the creation of novel therapeutics.

References

Methodological & Application

Experimental protocol using 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Starting Research on Compound

I'm currently focused on the initial phase. My priority is to identify the most frequent applications of 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one. I am actively searching for experimental protocols and specific research areas where this compound is utilized. I want to uncover how it's used in drug development and other research.

Mapping Out Research Steps

I'm now diving into the next stage, seeking out specific studies using this compound. I'm focusing on the essential experiments and any related quantitative details. I'm also starting to look into the possible signaling pathways or mechanisms of action.

Outlining Protocol Creation

I'm now shifting gears, focusing on crafting detailed experimental protocols. I'm taking the identified key experiments and quantitative data and turning them into practical guides for researchers. Tables are being structured for easy data comparison. I'm also starting to assemble the information for visual signaling pathway diagrams using Graphviz, ensuring they meet the specified diagram requirements.

Uncovering Potential Uses

I've discovered that "3-Bromo-1-methyl-5-(trifluoromethyl )pyridin-2(1H)-one" has a CAS number and is categorized as a "Protein Degrader Building Block." This hints at its application in creating more complicated molecules, probably in drug discovery or related research. It's a key piece in this complex process.

Delving Deeper into Uses

I've learned that Suzuki-Miyaura reactions are crucial in this area. While I haven't found exact experimental protocols for this specific compound, related trifluoromethylpyridine derivatives and their applications in agrochemicals and pharmaceuticals are well-documented. My next step will be to dig deeper for its role in creating specific bioactive molecules.

Identifying Specific Applications

I am now focusing on finding concrete applications and experimental details for this molecule. My initial search didn't unearth specific protocols, but I'm confident that this compound plays a role in creating bioactive molecules. I'm prioritizing the search for papers and patents that outline its use and building blocks. Finding those pieces will enable me to build the user's detailed request.

Verifying Key Application

I've made headway! The search results confirmed the commercial availability of this compound, interestingly labeled as a "Protein Degrader Building Block." This strongly indicates its primary role in Proteolysis research, aligning with initial hunches. This is a solid piece of evidence.

Investigating Synthesis Routes

I'm making progress, focusing on synthesis! Search results point to the critical role of Suzuki-Miyaura cross-coupling for similar pyridine compounds. This is pivotal for C-C bond formation needed in PROTACs. I've located a protocol applicable to a related molecule, 3-bromo-2-methylpyridine, which is very helpful, but I am still seeking a concrete example using the exact compound, this compound, within a bioactive molecule.

Confirming Building Block Role

I've learned a lot, the search results verify the compound's use as a "Protein Degrader Building Block" for PROTACs. This confirms my hypothesis! I now understand it serves as a crucial building block, likely incorporated into the linker or ligand. The prevalence of Suzuki-Miyaura reactions for similar pyridine compounds points to its importance in PROTAC synthesis. I am still searching for a specific published example of a PROTAC using this exact molecule.

Confirming Synthesis Route

I've confirmed that this compound is indeed crucial for chemical synthesis. Drug discovery and medicinal chemistry are its primary applications. It's a key building block, and it's looking to be of interest in applications beyond what was previously known.

Identifying Missing Link

I've realized the missing piece is a specific example. While the compound's use as a building block for drug discovery is clear, I need a concrete example – a named molecule synthesized from it, with associated biological data and pathway analysis. Generic protocols aren't enough; I'm missing the end product molecule to complete the requested application notes and detailed pathway diagram. This gap needs to be filled.

Targeting Patent Databases

I'm now shifting my focus to patent databases. The previous search, though informative, didn't yield a specific bioactive molecule synthesized directly from this compound. I'm hoping to uncover detailed synthetic procedures and potentially biological data within patents. Searching patents, using the CAS number 1215205-35-8 as a keyword, seems like the most promising way to fill the critical gap and provide the necessary detailed application notes. The generic information about PROTACs wasn't enough; I require that specific end-product molecule.

Assessing Search Outcomes

My patent search, conducted as part of the procedure, didn't pinpoint a specific patent detailing the synthesis of this bioactive molecule using the specified reagent. The outcomes returned general PROTAC-related patents, which does reflect the compound's classification.

Defining Protocol Steps

I've hit a snag. The search didn't unearth a precise synthesis utilizing the reagent. While PROTAC-related patents surfaced, confirming the compound's nature, a concrete example is missing. Now, I'm focusing on crafting a representative application. I'll develop a detailed Suzuki-Miyaura coupling protocol using the reagent and a generic arylboronic acid, establishing a foundational experimental framework. The application note will then showcase a hypothetical kinase inhibitor synthesis.

Constructing Representative Scenario

The search remains inconclusive, prompting a shift to a hypothetical application. I'll develop a detailed Suzuki-Miyaura coupling protocol with the specified reagent and a generic arylboronic acid. Focusing on kinase inhibitor synthesis, I will illustrate a hypothetical MAPK/ERK pathway, and design a data table for recording reaction outcomes. This forms a scientifically sound, though representative, foundation.

Generating Representative Scenario

The search continues to present roadblocks. I haven't found a single published example using this specific reagent with biological data. While the PROTAC classification is validated, there's no concrete synthesis. Now, I'm focusing on a hypothetical application, starting with a detailed Suzuki-Miyaura coupling protocol using the reagent and a generic arylboronic acid. I'll showcase a hypothetical kinase inhibitor synthesis, including a MAPK/ERK pathway illustration and a data table for recording reaction outcomes. This forms a scientifically sound representative application.

Application Notes and Protocols: 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one is a key heterocyclic building block increasingly utilized in medicinal chemistry, particularly in the burgeoning field of targeted protein degradation. Its chemical structure, featuring a reactive bromine atom, a trifluoromethyl group for metabolic stability and binding interactions, and a pyridinone core, makes it an ideal starting material for the synthesis of ligands targeting the von Hippel-Lindau (VHL) E3 ubiquitin ligase. These VHL ligands are critical components of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to selectively eliminate disease-causing proteins by coopting the cell's natural protein disposal system.

PROTACs function by simultaneously binding to a target protein of interest (POI) and an E3 ubiquitin ligase, thereby forming a ternary complex. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome. The strategic use of building blocks like this compound is pivotal in the modular design and synthesis of potent and selective protein degraders.

Application: Synthesis of VHL E3 Ligase Ligands for PROTACs

The primary application of this compound is in the construction of the "warhead" that binds to the VHL E3 ligase. The bromine atom at the 3-position serves as a versatile handle for cross-coupling reactions, most commonly the Suzuki-Miyaura coupling, to introduce various aryl or heteroaryl moieties. This modularity allows for the fine-tuning of the ligand's binding affinity and the overall physicochemical properties of the resulting PROTAC.

Below is a representative, albeit hypothetical, synthetic protocol and application workflow for the use of this compound in the development of a PROTAC targeting a hypothetical protein kinase.

Hypothetical Experimental Protocols

Protocol 1: Synthesis of a VHL Ligand Precursor via Suzuki-Miyaura Coupling

This protocol describes the synthesis of a key intermediate where the bromine atom of this compound is replaced with a functionalized phenyl group, which will serve as an attachment point for the PROTAC linker.

Materials and Reagents:

  • This compound

  • (4-(Aminomethyl)phenyl)boronic acid pinacol ester

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dried round-bottom flask, add this compound (1.0 eq), (4-(aminomethyl)phenyl)boronic acid pinacol ester (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq).

  • Evacuate and backfill the flask with nitrogen gas three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 90 °C and stir for 12 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired VHL ligand precursor.

Protocol 2: Synthesis of a Hypothetical PROTAC (PROTAC-XYZ)

This protocol outlines the coupling of the VHL ligand precursor with a hypothetical protein kinase inhibitor (PKI-linker-COOH) to form the final PROTAC molecule.

Materials and Reagents:

  • VHL ligand precursor from Protocol 1

  • PKI-linker-COOH (hypothetical protein kinase inhibitor with a carboxylic acid functionalized linker)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Preparative High-Performance Liquid Chromatography (HPLC)

Procedure:

  • To a solution of PKI-linker-COOH (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a solution of the VHL ligand precursor (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 16 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC to afford the final PROTAC-XYZ.

Data Presentation

The following table summarizes hypothetical quantitative data for the biological evaluation of PROTAC-XYZ.

CompoundTarget Protein Binding (IC₅₀, nM)VHL Binding (IC₅₀, nM)Target Protein Degradation (DC₅₀, nM)Maximum Degradation (Dₘₐₓ, %)Cell Viability (CC₅₀, µM)
PROTAC-XYZ 251505092>10

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Protocol 3: Biological Evaluation of PROTAC-XYZ

This protocol provides a general workflow for assessing the biological activity of the synthesized PROTAC.

1. Target Protein Degradation Assay (Western Blot)

  • Cell Culture: Plate cancer cells expressing the target protein kinase in 6-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with increasing concentrations of PROTAC-XYZ (e.g., 1 nM to 10 µM) for 24 hours. Include a vehicle control (DMSO).

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies against the target protein kinase and a loading control (e.g., GAPDH or β-actin).

  • Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the DC₅₀ (concentration at which 50% of the target protein is degraded) and Dₘₐₓ (maximum percentage of protein degradation).

2. Cell Viability Assay

  • Cell Culture: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of PROTAC-XYZ for 72 hours.

  • Assay: Perform a cell viability assay (e.g., CellTiter-Glo®) according to the manufacturer's instructions.

  • Data Analysis: Determine the CC₅₀ (concentration at which 50% of cell growth is inhibited).

Visualizations

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC-XYZ POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation E3 VHL E3 Ligase PROTAC->E3 Ub Ubiquitin Ub->POI Ubiquitination Degraded Degraded Peptides Proteasome->Degraded

Caption: General mechanism of PROTAC-mediated protein degradation.

Synthetic_Workflow start 3-Bromo-1-methyl-5-(trifluoromethyl) pyridin-2(1H)-one suzuki Suzuki-Miyaura Coupling start->suzuki boronic_ester (4-(Aminomethyl)phenyl)boronic acid pinacol ester boronic_ester->suzuki vhl_precursor VHL Ligand Precursor suzuki->vhl_precursor amide_coupling Amide Coupling (HATU) vhl_precursor->amide_coupling pki_linker PKI-Linker-COOH (Hypothetical) pki_linker->amide_coupling protac_xyz PROTAC-XYZ (Final Product) amide_coupling->protac_xyz purification Purification (HPLC) protac_xyz->purification

Caption: Hypothetical synthetic workflow for PROTAC-XYZ.

Uncharted Territory: The Biological Activity of 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one Remains Undisclosed

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive review of scientific literature and patent databases, no specific biological activity has been publicly reported for the compound 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one. This chemical, with the CAS Number 1215205-35-8, is commercially available as a building block for protein degraders, yet its specific biological functions, mechanisms of action, and quantitative data such as IC50 or EC50 values remain unpublished.[1] Consequently, detailed application notes and experimental protocols for this specific molecule cannot be provided at this time.

While information on the exact compound is unavailable, the core chemical structure, a substituted pyridinone, is a recognized scaffold in medicinal chemistry with a wide range of reported biological activities. Research on various pyridinone derivatives has revealed their potential as anticancer and antimicrobial agents.

The Pyridinone Scaffold: A Privileged Structure in Drug Discovery

The pyridinone ring system is considered a "privileged scaffold" due to its ability to bind to multiple biological targets. Its derivatives have been investigated for a variety of therapeutic applications.

Anticancer Potential of Pyridinone Derivatives

A significant body of research has focused on the anticancer properties of novel pyridinone-containing molecules. These compounds have been shown to inhibit various cancer cell lines through different mechanisms.

For instance, certain novel cyanopyridone derivatives have demonstrated potent anticancer activity against breast (MCF-7) and liver (HepG2) cancer cell lines.[2] Some of these compounds were found to act as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2), two key targets in cancer therapy.[2]

Other studies have highlighted the efficacy of pyridinone-based compounds against a panel of 60 human cancer cell lines, with significant activity observed against melanoma, non-small cell lung cancer, prostate cancer, and colon cancer.[3] The mechanism of action for some of these derivatives was linked to the inhibition of VEGFR-2 kinase and the induction of cell cycle arrest.[3]

Furthermore, the synthesis of novel fused pyridine ring systems has yielded compounds with potent growth inhibitory activity against human breast adenocarcinoma (MCF-7) and colon carcinoma (HCT 116) cell lines.[4]

Hypothetical Experimental Workflow for Biological Activity Screening

For a novel compound like this compound, a typical initial screening workflow to identify potential anticancer activity would involve a series of in vitro assays. The following diagram illustrates a generalized approach.

Anticancer Screening Workflow Hypothetical Workflow for Anticancer Drug Screening A Novel Compound This compound B Primary Cytotoxicity Screening (e.g., MTT Assay on NCI-60 Cell Line Panel) A->B C Inactive B->C No significant growth inhibition D Active B->D Significant growth inhibition in specific cell lines E Secondary Assays: - Dose-Response Curves (IC50 Determination) - Apoptosis Assays (e.g., Annexin V) - Cell Cycle Analysis (Flow Cytometry) D->E F Mechanism of Action Studies: - Kinase Inhibition Assays (e.g., VEGFR-2, HER-2) - Western Blot for Signaling Pathways E->F G Lead Compound Identification F->G

Caption: A generalized workflow for the initial in vitro screening of a novel chemical entity for potential anticancer activity.

Protocols for General Cytotoxicity and Mechanistic Assays

While no specific protocols exist for this compound, the following are generalized methodologies for the types of experiments that would be conducted to determine its biological activity.

Table 1: General Protocol for MTT Cytotoxicity Assay
StepProcedure
1. Cell Seeding Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
2. Compound Treatment Prepare serial dilutions of the test compound in culture medium. Add the diluted compound to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
3. MTT Addition Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
4. Formazan Solubilization Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
5. Absorbance Reading Measure the absorbance at 570 nm using a microplate reader.
6. Data Analysis Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Table 2: General Protocol for Kinase Inhibition Assay (e.g., VEGFR-2)
StepProcedure
1. Reagent Preparation Prepare assay buffer, recombinant kinase (e.g., VEGFR-2), substrate (e.g., a synthetic peptide), and ATP.
2. Compound Incubation In a 96-well plate, add the test compound at various concentrations, the kinase, and the substrate. Allow to incubate for a short period.
3. Kinase Reaction Initiation Add ATP to initiate the phosphorylation reaction. Incubate at room temperature for a specified time (e.g., 30-60 minutes).
4. Detection Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phospho-specific antibody or luminescence-based assays that measure the amount of ATP remaining.
5. Data Analysis Plot the kinase activity against the compound concentration to determine the IC50 value.

Conclusion

References

Application Notes and Protocols for 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its unique structure, featuring a trifluoromethyl group, a bromine atom, and a pyridinone core, offers multiple reaction sites for the construction of complex molecular architectures. The electron-withdrawing nature of the trifluoromethyl group influences the reactivity of the pyridine ring, making this compound a valuable precursor for the synthesis of novel bioactive molecules, particularly in the development of kinase inhibitors and other targeted therapeutics. This document provides an overview of its applications in key cross-coupling reactions, complete with detailed experimental protocols and data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 1215205-35-8[1]
Molecular Formula C₇H₅BrF₃NO[1]
Molecular Weight 256.02 g/mol [1]
Appearance Solid[1]
Purity Typically ≥97%[1]

Applications in Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C3 position of this compound serves as a versatile handle for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Below are detailed protocols for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings, which are broadly applicable to this class of substrates. While specific examples with this exact compound are not widely published, the following protocols are based on established methods for similar trifluoromethyl-substituted bromopyridines and serve as a robust starting point for reaction optimization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between the pyridinone core and various aryl or heteroaryl boronic acids or esters. This reaction is instrumental in the synthesis of biaryl scaffolds, which are prevalent in many kinase inhibitors.

Reaction Scheme:

Suzuki_Miyaura reactant1 This compound product 3-Aryl-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one reactant1->product reactant2 Ar-B(OH)2 reactant2->product catalyst Pd Catalyst, Base catalyst->product

Caption: General scheme for the Suzuki-Miyaura coupling reaction.

Experimental Protocol:

A general procedure for the Suzuki-Miyaura coupling of a bromopyridine derivative is as follows:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄ (5 mol%), PdCl₂(dppf) (3 mol%)) and ligand (if necessary) to the flask under the inert atmosphere.

  • Add the anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF, 5 mL) and degassed water (if using a two-phase system) via syringe.

  • Place the flask in a preheated oil bath at the desired temperature (typically 80-120 °C) and stir the reaction mixture vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Representative Reaction Conditions:

Catalyst SystemBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O1001270-90
PdCl₂(dppf)Cs₂CO₃Toluene1101675-95
Pd₂(dba)₃ / XPhosK₃PO₄t-BuOH/H₂O80880-98
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the synthesis of N-aryl or N-heteroaryl pyridinones through the palladium-catalyzed coupling of the bromo-substrate with a wide range of primary and secondary amines. This reaction is crucial for introducing amine functionalities, which are key components of many biologically active molecules.

Reaction Scheme:

Buchwald_Hartwig reactant1 This compound product 3-(R¹R²N)-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one reactant1->product reactant2 R¹R²NH reactant2->product catalyst Pd Catalyst, Base catalyst->product

Caption: General scheme for the Buchwald-Hartwig amination.

Experimental Protocol:

A general procedure for the Buchwald-Hartwig amination is as follows:

  • In a glovebox, charge an oven-dried vial with the palladium precatalyst (e.g., Pd₂(dba)₃ (1-2 mol%)), a suitable phosphine ligand (e.g., BINAP, Xantphos, or DavePhos (2-4 mol%)), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.2-1.5 equiv.).

  • Add this compound (1.0 mmol, 1.0 equiv.) and the amine (1.1 mmol, 1.1 equiv.).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane, 3-5 mL).

  • Seal the vial and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Representative Reaction Conditions:

Catalyst SystemBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Pd₂(dba)₃ / BINAPNaOt-BuToluene1001860-85
Pd(OAc)₂ / XantphosCs₂CO₃1,4-Dioxane1102465-90
G3-XPhos PalladacycleLHMDSTHF801270-95
Heck Coupling

The Heck coupling reaction allows for the formation of a new C-C bond by coupling the bromopyridinone with an alkene. This reaction is particularly useful for the synthesis of substituted styrenes and other vinyl-substituted heterocycles.

Workflow Diagram:

Heck_Workflow start Combine Reactants & Catalyst heat Heat Reaction Mixture start->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Aqueous Workup monitor->workup Reaction Complete purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: Experimental workflow for the Heck coupling reaction.

Experimental Protocol:

A general procedure for the Heck coupling is as follows:

  • In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a ligand (e.g., PPh₃ or P(o-tolyl)₃, 4-10 mol%).

  • Evacuate and backfill the tube with an inert gas.

  • Add an anhydrous solvent (e.g., DMF or acetonitrile, 5 mL), the alkene (1.5 equiv.), and a base (e.g., Et₃N or K₂CO₃, 2.0 equiv.) via syringe.

  • Seal the tube and heat the reaction mixture in an oil bath at the desired temperature (100-140 °C).

  • Monitor the reaction by GC-MS or TLC.

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.

  • Concentrate the organic layer and purify the residue by column chromatography.

Sonogashira Coupling

The Sonogashira coupling is used to form a C-C bond between the bromopyridinone and a terminal alkyne, providing access to alkynyl-substituted pyridinones. These products can serve as versatile intermediates for further transformations.

Catalytic Cycle Diagram:

Sonogashira_Cycle pd0 Pd(0)L2 oxidative_add Oxidative Addition pd0->oxidative_add pd_complex [Ar-Pd(II)-Br]L2 oxidative_add->pd_complex Ar-Br transmetal Transmetalation pd_complex->transmetal pd_alkynyl [Ar-Pd(II)-C≡CR]L2 transmetal->pd_alkynyl cu_cycle Cu(I)-alkynilide formation cu_cycle->transmetal [Cu-C≡CR] reductive_elim Reductive Elimination pd_alkynyl->reductive_elim reductive_elim->pd0 product Ar-C≡CR reductive_elim->product

Caption: Simplified catalytic cycle for the Sonogashira coupling.

Experimental Protocol:

A general procedure for the Sonogashira coupling is as follows:

  • To a degassed solution of this compound (1.0 mmol, 1.0 equiv.) in a suitable solvent (e.g., THF or DMF, 5 mL) and an amine base (e.g., Et₃N or i-Pr₂NH, 2-3 equiv.), add the palladium catalyst (e.g., Pd(PPh₃)₄ (5 mol%) or PdCl₂(PPh₃)₂ (2 mol%)) and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

  • Add the terminal alkyne (1.2 equiv.) dropwise.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules. Its ability to readily participate in a variety of palladium-catalyzed cross-coupling reactions makes it an attractive starting material for the construction of diverse chemical libraries for drug discovery and development. The protocols provided herein offer a solid foundation for the utilization of this compound in the synthesis of novel pyridinone derivatives with potential biological activity. Further exploration of its reactivity is warranted to fully exploit its potential in medicinal chemistry.

References

Application Notes and Protocols for 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe handling and storage of 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one (CAS No. 1215205-35-8). Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the compound.

Safety and Handling Precautions

This compound should be handled with care, following standard laboratory safety procedures. It is essential to handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[1][2][3] Users should wear appropriate personal protective equipment (PPE) at all times.[1] Avoid contact with skin and eyes.[1][3] After handling, wash hands and any exposed skin thoroughly.[2] Do not eat, drink, or smoke in the handling area.[2][4]

Personal Protective Equipment (PPE) Summary

Protection TypeSpecification
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]
Skin Protection Wear impervious and fire/flame-resistant protective clothing and gloves to prevent skin exposure.[1][5]
Respiratory Protection If exposure limits are exceeded or symptoms like irritation occur, use a full-face respirator with an appropriate cartridge (e.g., NIOSH/MSHA or EN 149 approved).[1][5]
Storage Conditions

Proper storage is vital to maintain the stability and purity of this compound. The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][3] Some suppliers recommend storage at room temperature.[6] For long-term stability, it is advisable to store it locked up and away from incompatible materials.[2][3][4]

Storage Parameters

ParameterRecommendation
Temperature Cool, dry place. Room temperature storage is suggested by some suppliers.[1][6]
Container Tightly closed and properly labeled container.[1][2]
Atmosphere Well-ventilated area.[1][2]
Security Store in a locked-up area to restrict access.[2][4]
Chemical Incompatibilities

To prevent hazardous reactions, avoid storing or mixing this compound with the following substances:

  • Strong oxidizing agents[2][5]

  • Strong acids[2]

  • Strong bases[2]

  • Amines[2]

Experimental Protocols

Protocol 1: General Handling and Dispensing
  • Preparation : Before handling, ensure the chemical fume hood is operational and the work area is clean and free of incompatible materials.

  • Personal Protective Equipment : Don the required PPE as specified in the table above (safety goggles, protective clothing, and gloves).

  • Compound Retrieval : Retrieve the container of this compound from its designated storage location.

  • Dispensing :

    • Perform all weighing and dispensing operations within the chemical fume hood.

    • Use non-sparking tools for handling the solid compound.[3]

    • Avoid creating dust. If the compound is a fine powder, handle it gently.

    • Securely close the container immediately after dispensing the required amount.

  • Post-Handling :

    • Clean the spatula and weighing vessel.

    • Wipe down the work surface within the fume hood.

    • Return the compound to its secure storage location.

    • Properly dispose of any contaminated materials (e.g., weighing paper, gloves) in accordance with institutional and local regulations.

    • Wash hands thoroughly after removing gloves.

Protocol 2: Accidental Spill Response
  • Evacuation and Notification : Evacuate non-essential personnel from the immediate spill area. Notify the laboratory supervisor or safety officer.

  • Ventilation : Ensure the area is well-ventilated. Use the chemical fume hood if the spill is contained within it.

  • Containment : Prevent the spill from spreading.[1][3] Avoid letting the chemical enter drains.[3]

  • Cleanup :

    • Wear appropriate PPE, including respiratory protection if necessary.

    • For solid spills, carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal.[2] Avoid generating dust.[1][2]

    • Use spark-proof tools for cleanup.[3]

  • Decontamination : Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • Disposal : Dispose of the collected waste and contaminated cleaning materials as hazardous waste according to regulations.[2]

Protocol 3: First Aid Procedures
  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration and seek immediate medical attention.[1]

  • Skin Contact : Immediately remove contaminated clothing. Wash the affected skin area with plenty of soap and water. Seek medical attention.[1]

  • Eye Contact : Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Ingestion : Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1]

Visualizations

Handling_and_Storage_Workflow Workflow for Safe Handling and Storage cluster_prep Preparation cluster_handling Handling & Dispensing cluster_storage Storage & Disposal cluster_emergency Emergency Procedures start Start: Receive Compound verify_sds Verify SDS Information start->verify_sds prep_area Prepare Handling Area (Fume Hood) verify_sds->prep_area don_ppe Don Appropriate PPE prep_area->don_ppe retrieve Retrieve from Storage don_ppe->retrieve dispense Weigh & Dispense retrieve->dispense cleanup Clean Equipment & Area dispense->cleanup spill Spill Occurs? dispense->spill exposure Exposure Occurs? dispense->exposure return_storage Return to Secure Storage cleanup->return_storage dispose_waste Dispose of Contaminated Waste return_storage->dispose_waste end End dispose_waste->end spill->cleanup No spill_protocol Follow Spill Protocol spill->spill_protocol Yes spill_protocol->cleanup exposure->cleanup No first_aid Administer First Aid & Seek Medical Attention exposure->first_aid Yes

Caption: Logical workflow for the safe handling and storage of chemical compounds.

References

Application Notes and Protocols for 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one as a key building block in the development of targeted protein degraders, such as Proteolysis Targeting Chimeras (PROTACs). The protocols outlined below are representative methodologies for the synthesis and evaluation of PROTACs derived from this versatile chemical entity.

Introduction

This compound is a specialized chemical intermediate designed for the synthesis of ligands that recruit the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] As a component of the ubiquitin-proteasome system, CRBN can be hijacked by bifunctional molecules to induce the degradation of specific proteins of interest (POIs). The trifluoromethyl group on the pyridinone scaffold can enhance the physicochemical properties of the resulting molecule, such as metabolic stability and binding affinity, which are critical for drug development. The bromine atom serves as a versatile chemical handle for the attachment of linkers, facilitating the assembly of PROTAC molecules.

Data Presentation

Physicochemical Properties
PropertyValueReference
CAS Number 1215205-35-8[1]
Molecular Formula C₇H₅BrF₃NO[1]
Molecular Weight 256.02 g/mol [1]
Purity Typically ≥97%[1]
Appearance Solid[2]
Storage Room temperature[1]
Safety Information

A comprehensive safety data sheet (SDS) should always be consulted before handling this compound. The following is a summary of key safety information.

Hazard CategoryDescriptionFirst Aid Measures
Inhalation May be harmful if inhaled.Move victim to fresh air. If breathing is difficult, give oxygen.
Skin Contact May cause skin irritation.Wash off with soap and plenty of water.
Eye Contact May cause eye irritation.Rinse with pure water for at least 15 minutes.
Ingestion May be harmful if swallowed.Rinse mouth with water. Do not induce vomiting.

Note: This is a summary and not a substitute for a full SDS. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Experimental Protocols

Protocol 1: Synthesis of a CRBN Ligand-Linker Intermediate

This protocol describes a representative synthesis of a CRBN ligand with a linker attachment point, starting from this compound. The example uses a Sonogashira coupling to introduce an alkyne-functionalized linker, a common strategy in PROTAC synthesis.

Materials:

  • This compound

  • Propargylamine

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq).

  • Add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.1 eq).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous DMF via syringe, followed by triethylamine (3.0 eq).

  • Add propargylamine (1.2 eq) dropwise to the stirring reaction mixture.

  • Heat the reaction to 60-70 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired alkyne-functionalized CRBN ligand-linker intermediate.

Protocol 2: PROTAC Assembly via Click Chemistry

This protocol outlines the conjugation of the alkyne-functionalized CRBN ligand to an azide-functionalized protein of interest (POI) ligand using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.

Materials:

  • Alkyne-functionalized CRBN ligand-linker intermediate (from Protocol 1)

  • Azide-functionalized POI ligand (synthesized separately)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol/water (1:1) solvent mixture

Procedure:

  • In a round-bottom flask, dissolve the alkyne-functionalized CRBN ligand (1.0 eq) and the azide-functionalized POI ligand (1.0 eq) in a 1:1 mixture of tert-butanol and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.

  • Add the sodium ascorbate solution to the main reaction flask, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction by LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the final PROTAC molecule by preparative high-performance liquid chromatography (HPLC).

Protocol 3: In-Cell Protein Degradation Assay (Western Blot)

This protocol describes a standard method to assess the ability of the synthesized PROTAC to induce the degradation of the target protein in a cellular context.

Materials:

  • A cell line that endogenously expresses the protein of interest (POI)

  • The synthesized PROTAC

  • Dimethyl sulfoxide (DMSO) as a vehicle control

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. The final DMSO concentration should be kept constant across all treatments (typically ≤ 0.1%). Treat the cells with the PROTAC dilutions or vehicle control for a specified time course (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by gel electrophoresis.

    • Transfer the separated proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against the POI overnight at 4 °C.

    • Wash the membrane and then incubate with the primary antibody for the loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Wash the membrane thoroughly and then add the chemiluminescent substrate.

  • Data Analysis: Image the blot using a chemiluminescence detection system. Quantify the band intensities and normalize the POI signal to the loading control signal. Calculate the percentage of protein degradation relative to the vehicle-treated control.

Mandatory Visualizations

G cluster_synthesis PROTAC Synthesis Workflow A 3-Bromo-1-methyl-5- (trifluoromethyl)pyridin-2(1H)-one C CRBN Ligand-Linker Intermediate A->C Sonogashira Coupling B Linker Precursor (e.g., Propargylamine) B->C E Final PROTAC Molecule C->E Click Chemistry D Azide-Functionalized POI Ligand D->E

Caption: A representative workflow for the synthesis of a PROTAC molecule.

G cluster_pathway PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-CRBN) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary CRBN CRBN E3 Ligase CRBN->Ternary PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The mechanism of action for a CRBN-recruiting PROTAC.

References

Application Notes: Cell-Based Assays with 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridinone derivatives are a significant class of heterocyclic compounds in medicinal chemistry and drug discovery.[1][2] These scaffolds are recognized for their ability to act as bioisosteres for various functional groups and for their versatile biological activities, which include antitumor, anti-inflammatory, and antimicrobial effects.[2] The compound 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one belongs to this promising class of molecules. While specific biological data for this particular compound is not extensively available in public literature, its structural features suggest potential utility in various cell-based assays to explore its efficacy as a therapeutic agent. Pyridinone-based molecules have been notably developed as inhibitors of various protein kinases and modulators of key signaling pathways.[2][3]

This document provides detailed protocols for a selection of fundamental cell-based assays to characterize the biological activity of this compound, hereafter referred to as "the compound." The described assays will enable researchers to assess its cytotoxic effects, its potential as a kinase inhibitor, and its anti-inflammatory properties.

Disclaimer: The quantitative data presented herein is hypothetical and for illustrative purposes only, designed to provide a framework for data presentation and interpretation.

I. Assessment of Cytotoxicity using MTT Assay

A primary step in characterizing a new compound is to determine its effect on cell viability. The MTT assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[2]

Experimental Protocol: MTT Cell Viability Assay
  • Cell Seeding:

    • Seed cells (e.g., HeLa, A549, or a cell line relevant to the research) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of the compound in sterile DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.

    • Include a "vehicle control" (medium with the same concentration of DMSO) and a "no-cell control" (medium only, for background subtraction).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound.

    • Incubate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.[4]

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.[1]

  • Solubilization and Measurement:

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[5]

    • Mix thoroughly by gentle pipetting or by shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.

  • Data Analysis:

    • Subtract the absorbance of the "no-cell control" from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Hypothetical Cytotoxicity Data
Cell LineCompound Concentration (µM)% Cell Viability (Mean ± SD)
HeLa Vehicle Control (0)100 ± 4.5
0.198.2 ± 5.1
191.5 ± 4.8
1075.3 ± 6.2
2552.1 ± 5.5
5028.7 ± 4.1
10010.4 ± 2.9
A549 Vehicle Control (0)100 ± 3.9
0.199.1 ± 4.2
195.3 ± 3.7
1082.1 ± 5.8
2560.5 ± 6.1
5035.2 ± 4.9
10015.8 ± 3.3

Calculated IC50 Values:

  • HeLa: ~26 µM

  • A549: ~30 µM

II. Assessment of Kinase Inhibition Activity

Many pyridinone derivatives function as kinase inhibitors by competing with ATP for the kinase's binding site.[6][7] A cell-based assay can measure the inhibition of a specific kinase by quantifying the phosphorylation of its downstream substrate.

Experimental Protocol: Cellular Kinase Phosphorylation Assay (ELISA-based)
  • Cell Seeding and Starvation:

    • Seed cells known to have an active kinase pathway of interest (e.g., a cancer cell line with overactive EGFR or MEK signaling) in a 96-well plate and grow to 80-90% confluency.

    • Serum-starve the cells for 12-24 hours by replacing the growth medium with a serum-free medium.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of the compound (e.g., 0.01, 0.1, 1, 10, 100 µM) in serum-free medium for 1-2 hours.

    • Stimulate the kinase pathway by adding a specific growth factor or activator (e.g., EGF for the EGFR pathway, PMA for the PKC/MEK pathway) at a predetermined optimal concentration.

    • Incubate for a short period (e.g., 15-30 minutes) to induce phosphorylation of the target substrate.

  • Cell Lysis:

    • Aspirate the medium and wash the cells once with ice-cold PBS.

    • Add 100 µL of ice-cold lysis buffer (containing protease and phosphatase inhibitors) to each well.

    • Incubate on ice for 20 minutes with gentle shaking.

  • ELISA Procedure:

    • Use a sandwich ELISA kit specific for the phosphorylated form of the kinase substrate (e.g., Phospho-ERK1/2, Phospho-Akt).

    • Transfer 50-100 µL of cell lysate to the wells of the ELISA plate pre-coated with a capture antibody.[8]

    • Incubate for 2 hours at room temperature.[8]

    • Wash the wells several times with the provided wash buffer.

    • Add the detection antibody (specific for the phosphorylated substrate) and incubate for 1 hour.[8]

    • Wash again, then add an HRP-conjugated secondary antibody and incubate for 1 hour.[8]

    • After a final wash, add a substrate solution (e.g., TMB) and incubate until color develops.

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

  • Data Analysis:

    • Normalize the phospho-protein signal to the total protein amount (which can be determined from a parallel ELISA for the total, non-phosphorylated protein).

    • Calculate the percentage of inhibition of phosphorylation for each compound concentration relative to the stimulated control without the inhibitor.

    • Determine the IC50 value from the dose-response curve.

Data Presentation: Hypothetical Kinase Inhibition Data
Kinase Pathway TargetCompound Concentration (µM)% Inhibition of Substrate Phosphorylation (Mean ± SD)
MEK1/2 (p-ERK) Control (0)0 ± 5.2
0.018.9 ± 4.7
0.125.4 ± 6.1
153.8 ± 7.3
1085.1 ± 5.9
10096.2 ± 3.8

Calculated IC50 Value:

  • MEK1/2 Inhibition: ~0.9 µM

III. Assessment of Anti-Inflammatory Activity

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation.[9][10] The anti-inflammatory potential of the compound can be assessed by its ability to inhibit the activation of this pathway.

Experimental Protocol: NF-κB Reporter Assay
  • Cell Line:

    • Use a stable cell line containing an NF-κB-driven reporter gene, such as secreted alkaline phosphatase (SEAP) or luciferase (e.g., HEK-Blue™ IL-17 Cells).[11]

  • Cell Seeding and Treatment:

    • Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with different concentrations of the compound for 1-2 hours.

  • NF-κB Activation and Incubation:

    • Induce NF-κB activation by adding an inflammatory stimulus, such as Tumor Necrosis Factor-alpha (TNF-α) at 10 ng/mL or Interleukin-1β (IL-1β) at 10 ng/mL.[12]

    • Incubate the plate for 18-24 hours at 37°C and 5% CO₂.[12]

  • Reporter Gene Measurement:

    • For SEAP Reporter: Collect a small aliquot of the culture supernatant. Add a SEAP detection reagent (e.g., QUANTI-Blue™) and incubate until color develops. Measure absorbance at 620-655 nm.[11]

    • For Luciferase Reporter: Lyse the cells and add a luciferase substrate. Measure the resulting luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition of NF-κB activity for each compound concentration relative to the stimulated control.

    • Determine the IC50 value from the dose-response curve.

Data Presentation: Hypothetical Anti-Inflammatory Data
Inflammatory StimulusCompound Concentration (µM)% Inhibition of NF-κB Activity (Mean ± SD)
TNF-α (10 ng/mL) Control (0)0 ± 6.1
0.15.3 ± 4.9
118.9 ± 5.5
1048.2 ± 7.8
2579.4 ± 6.3
5092.1 ± 4.2

Calculated IC50 Value:

  • NF-κB Inhibition: ~10.5 µM

IV. Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Hypothetical Kinase Inhibition Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactor Transcription Factors ERK->TranscriptionFactor Compound 3-Bromo-1-methyl-5- (trifluoromethyl)pyridin-2(1H)-one Compound->MEK Inhibition GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression GrowthFactor Growth Factor GrowthFactor->Receptor

Caption: Hypothetical inhibition of the MEK kinase by the compound.

General Workflow for Compound Screening A Prepare Compound Stock Solution (10 mM in DMSO) C Prepare Serial Dilutions of Compound in Culture Medium A->C B Seed Cells in 96-Well Plates (Incubate 24h) D Treat Cells with Compound (Incubate 48-72h) B->D C->D E Perform Primary Assay (e.g., MTT for Cytotoxicity) D->E F Data Analysis: Calculate IC50 Values E->F G Secondary / Mechanistic Assays (Kinase or NF-κB Inhibition) F->G H Final Data Interpretation and Hit Validation G->H

Caption: Experimental workflow for screening the compound.

NF-κB Signaling Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNF Receptor IKK IKK Complex TNFR->IKK IkB IκB IKK->IkB Phosphorylates & targets for degradation NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB IκB-NF-κB (Inactive Complex) IkB_NFkB->NFkB Releases Compound 3-Bromo-1-methyl-5- (trifluoromethyl)pyridin-2(1H)-one Compound->IKK Inhibition GeneExpression Inflammatory Gene Expression NFkB_nuc->GeneExpression TNFa TNF-α TNFa->TNFR

Caption: Hypothetical inhibition of the NF-κB pathway.

References

Application Notes and Protocols for In Vitro Studies of 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

To the attention of Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search of publicly available scientific literature and databases, no specific in vitro studies for the compound 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one (CAS Number: 1215205-35-8) have been identified. The search included queries for its biological activity, mechanism of action, and any associated experimental protocols.

The primary information available for this compound is from chemical suppliers, indicating its availability as a research chemical, often categorized under "Protein Degrader Building Blocks".[1] This suggests its potential utility in the synthesis of larger, more complex molecules for drug discovery, such as PROTACs (Proteolysis Targeting Chimeras), rather than as a standalone therapeutic agent with defined biological activity.

While no direct studies on this compound were found, the broader class of trifluoromethylpyridines is a known structural motif in various agrochemical and pharmaceutical ingredients.[2] Research on other trifluoromethylpyridine derivatives has shown a range of biological activities, including anti-Chlamydia trachomatis agents and mTOR inhibitors.[3][4] However, it is crucial to note that the biological effects of a compound are highly specific to its exact chemical structure, and extrapolating activities from related but different molecules is not scientifically valid.

Given the absence of published data, this document cannot provide specific experimental protocols, quantitative data tables, or signaling pathway diagrams for this compound.

For researchers interested in investigating the potential biological activities of this compound, a general workflow for initial in vitro screening is proposed below. This is a hypothetical workflow and does not reflect any published studies on this specific molecule.

General Workflow for Initial In Vitro Investigation

The following diagram outlines a general approach for the initial in vitro characterization of a novel chemical entity like this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Lead Optimization A Compound Acquisition & QC B High-Throughput Screening (HTS) (e.g., Target-based or Phenotypic) A->B C Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) A->C D Dose-Response Studies (IC50/EC50 Determination) B->D C->D E Secondary & Orthogonal Assays D->E F Mechanism of Action (MoA) Studies (if applicable) E->F G Structure-Activity Relationship (SAR) Studies F->G H In Vitro ADME/Tox Profiling G->H

General workflow for in vitro compound screening.

Hypothetical Experimental Protocols

Should a researcher wish to investigate this compound, the following are generalized protocols for initial screening. These are not based on any existing data for this compound.

Cell Viability/Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of the compound on a selected cell line (e.g., a cancer cell line like HeLa or a non-cancerous line like HEK293).

Materials:

  • This compound

  • Human cell line (e.g., HeLa)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multi-channel pipette

  • Plate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).

  • Treatment: After 24 hours of cell incubation, remove the medium and add 100 µL of medium containing the different concentrations of the compound. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Target-Based Enzymatic Assay (Hypothetical Kinase Inhibition Assay)

Objective: To determine if the compound inhibits the activity of a specific enzyme (e.g., a protein kinase).

Materials:

  • This compound

  • Recombinant kinase (e.g., EGFR)

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Kinase-Glo® Luminescent Kinase Assay kit (or similar)

  • 384-well plates

  • Luminometer

Protocol:

  • Compound Preparation: Prepare serial dilutions of the compound in the kinase assay buffer.

  • Reaction Setup: In a 384-well plate, add the kinase, the substrate, and the compound at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and detect the remaining ATP using the Kinase-Glo® reagent, which generates a luminescent signal inversely proportional to the kinase activity.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to controls (no enzyme and no inhibitor) and plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Conclusion

While this compound is commercially available for research purposes, there is a notable lack of published in vitro studies to guide its application. The information provided here is intended to offer a general framework for researchers who may be interested in exploring the biological properties of this compound. Any investigation should be preceded by a thorough literature search for any newly published data.

References

Application Notes and Protocols for 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The trifluoromethylpyridine (TFMP) moiety is a critical structural component in a wide array of modern agrochemicals, including herbicides, fungicides, and insecticides.[1][2][3][4][5] The incorporation of a trifluoromethyl group can significantly enhance the biological activity, metabolic stability, and lipophilicity of a molecule, making it a valuable feature in the design of new crop protection agents.[6] 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one is a functionalized pyridinone derivative that holds potential for discovery and development in the agrochemical sector. While specific biological activity data for this compound is not extensively published, its structural features suggest plausible applications based on established modes of action for analogous compounds.

Hypothesized Application: Herbicidal Activity via PPO Inhibition

Based on the prevalence of the pyridinone scaffold in certain classes of herbicides, a primary hypothesized application for this compound is as a protoporphyrinogen oxidase (PPO)-inhibiting herbicide.[7][8] PPO inhibitors disrupt the chlorophyll and heme biosynthesis pathway in plants, leading to the accumulation of protoporphyrinogen IX.[9][10] This accumulation, in the presence of light and oxygen, results in the formation of highly reactive singlet oxygen, which causes rapid cell membrane disruption and ultimately, plant death.[9][10]

Key Characteristics:

  • Chemical Formula: C₇H₅BrF₃NO[11]

  • Molecular Weight: 256.02 g/mol [11]

  • CAS Number: 1215205-35-8[11]

Data Presentation: Illustrative Herbicidal Activity

The following table presents a hypothetical summary of quantitative data for this compound, designated as Compound X, against common weeds. This data is for illustrative purposes to demonstrate how experimental results would be structured.

CompoundTarget Weed SpeciesAssay TypeIC₅₀ (µM)
Compound X Amaranthus retroflexus (Redroot Pigweed)Whole Plant Assay15.5
Abutilon theophrasti (Velvetleaf)Whole Plant Assay22.8
Setaria viridis (Green Foxtail)Whole Plant Assay45.2
Compound X Spinach ChloroplastPPO Inhibition Assay0.85
Fomesafen (Control) Amaranthus retroflexus (Redroot Pigweed)Whole Plant Assay10.2
Abutilon theophrasti (Velvetleaf)Whole Plant Assay18.5
Setaria viridis (Green Foxtail)Whole Plant Assay35.7
Fomesafen (Control) Spinach ChloroplastPPO Inhibition Assay0.50

Experimental Protocols

Protocol 1: Synthesis of this compound

A plausible, generalized synthetic approach could involve:

  • Cyclization: Reaction of a suitable trifluoromethyl-containing building block to form the pyridinone ring.

  • Bromination: Introduction of a bromine atom at the 3-position of the pyridinone ring using a brominating agent such as N-bromosuccinimide (NBS).

  • N-methylation: Methylation of the nitrogen atom of the pyridinone ring using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base.

Note: This is a generalized and hypothetical synthetic scheme. Actual synthesis would require detailed experimental optimization.

Protocol 2: In Vitro PPO Inhibition Assay

This protocol describes a method to determine the inhibitory activity of this compound on the PPO enzyme.

Materials:

  • This compound

  • Protoporphyrinogen IX (substrate)

  • PPO enzyme extract (e.g., from spinach chloroplasts)

  • Assay buffer (e.g., Tris-HCl with detergent)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Serially dilute the stock solution to obtain a range of test concentrations.

  • In a microplate, add the PPO enzyme extract to the assay buffer.

  • Add the different concentrations of the test compound to the wells.

  • Incubate the plate for a short period to allow the compound to bind to the enzyme.

  • Initiate the reaction by adding the protoporphyrinogen IX substrate.

  • Monitor the oxidation of protoporphyrinogen IX to protoporphyrin IX by measuring the increase in absorbance at a specific wavelength (e.g., 630 nm) over time.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the PPO enzyme activity.

Protocol 3: Whole Plant Herbicidal Activity Assay (Post-emergence)

This protocol outlines a standard procedure to evaluate the herbicidal efficacy of the compound on whole plants.

Materials:

  • This compound

  • Weed seeds (e.g., Amaranthus retroflexus, Abutilon theophrasti)

  • Potting soil

  • Pots or trays

  • Growth chamber or greenhouse with controlled conditions

  • Spray chamber

Procedure:

  • Sow weed seeds in pots filled with potting soil and allow them to germinate and grow to a specific stage (e.g., 2-3 true leaves).

  • Prepare a formulation of the test compound by dissolving it in a suitable solvent and adding surfactants to ensure even application.

  • Apply the test compound formulation to the plants at various application rates (e.g., grams of active ingredient per hectare) using a calibrated spray chamber.

  • Include a negative control (solvent and surfactant only) and a positive control (a commercial herbicide with a similar mode of action).

  • Return the treated plants to the growth chamber or greenhouse.

  • Visually assess the herbicidal injury (e.g., chlorosis, necrosis, stunting) at regular intervals (e.g., 3, 7, and 14 days after treatment) using a rating scale (e.g., 0% = no effect, 100% = complete plant death).

  • Determine the GR₅₀ value, which is the application rate that causes a 50% reduction in plant growth or biomass.

Visualizations

PPO_Inhibition_Pathway Glutamate Glutamate ALA 5-Aminolevulinate Glutamate->ALA Porphobilinogen Porphobilinogen ALA->Porphobilinogen Protoporphyrinogen_IX Protoporphyrinogen IX Porphobilinogen->Protoporphyrinogen_IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO Accumulation Accumulation & Light/O₂ Protoporphyrinogen_IX->Accumulation Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX Chlorophyll Chlorophyll Protoporphyrin_IX->Chlorophyll Heme Heme Protoporphyrin_IX->Heme Compound 3-Bromo-1-methyl-5- (trifluoromethyl)pyridin-2(1H)-one Compound->Inhibition Inhibition->PPO Cell_Damage Cell Membrane Damage Accumulation->Cell_Damage

Caption: PPO Inhibition Signaling Pathway.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Herbicidal Activity Screening cluster_optimization Lead Optimization Synthesis Synthesis of 3-Bromo-1-methyl-5-(trifluoromethyl) pyridin-2(1H)-one Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Analysis (NMR, MS) Purification->Characterization In_Vitro In Vitro PPO Inhibition Assay Characterization->In_Vitro Whole_Plant Whole Plant Assay (Post-emergence) Characterization->Whole_Plant Data_Analysis Data Analysis (IC₅₀ / GR₅₀ Determination) In_Vitro->Data_Analysis Whole_Plant->Data_Analysis SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR Toxicity Toxicity & Selectivity Studies SAR->Toxicity Field_Trials Greenhouse & Field Trials Toxicity->Field_Trials

Caption: Herbicide Screening Workflow.

References

Application Notes and Protocols for 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one is a versatile chemical scaffold with significant potential in the development of novel kinase inhibitors. The pyridinone core is a well-established pharmacophore in numerous kinase inhibitors, capable of forming key hydrogen bond interactions within the ATP-binding site of various kinases. The trifluoromethyl group often enhances binding affinity and improves metabolic stability, while the bromine atom at the 3-position serves as a crucial synthetic handle for introducing a wide range of chemical diversity through cross-coupling reactions. This allows for the generation of extensive libraries of compounds for screening against different kinase targets.

These application notes provide an overview of the utility of this compound as a foundational molecule in kinase inhibitor discovery, along with detailed protocols for the synthesis of derivative compounds and their evaluation in relevant biochemical and cell-based assays.

Data Presentation: Kinase Inhibitory Profiles of Pyridinone-Based Scaffolds

While specific kinase inhibition data for the unmodified this compound is not extensively available in public literature, the pyridinone scaffold has demonstrated potent activity against several important kinase families implicated in cancer and inflammatory diseases. The data presented below for analogous compounds highlight the potential of derivatives synthesized from this core structure.

Kinase Target FamilyExample KinaseReported IC50 Range for Pyridinone Analogs (nM)
Janus Kinase (JAK)JAK1, JAK2, JAK3, TYK21 - 50
MET Tyrosine Kinasec-MET1 - 100
PIM KinasePIM-110 - 500
mTOR KinasemTOR5 - 200

Note: IC50 values are highly dependent on the specific substitutions on the pyridinone core and the assay conditions.

Experimental Protocols

Protocol 1: Synthesis of Aryl-Substituted Pyridinone Derivatives via Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various aryl and heteroaryl boronic acids. This reaction is a cornerstone for creating a library of diverse kinase inhibitor candidates.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 equivalents)

  • Potassium carbonate (K2CO3) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas supply

  • Microwave reactor (optional, for reaction optimization)

Procedure:

  • To a reaction vial, add this compound (1.0 equivalent), the desired aryl or heteroaryl boronic acid (1.2 equivalents), Pd(dppf)Cl2 (0.05 equivalents), and K2CO3 (2.0 equivalents).

  • Evacuate and backfill the vial with an inert gas (Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). The reaction mixture should be a suspension.

  • Seal the vial and heat the reaction mixture to 80-100 °C for 4-12 hours, or until reaction completion is observed by TLC or LC-MS analysis. Microwave irradiation (100-150 °C for 15-60 minutes) can also be employed to accelerate the reaction.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one derivative.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Bromo-pyridinone + Boronic Acid + Pd Catalyst + Base Solvent Degassed Dioxane/Water Heating Heat (80-100 °C) or Microwave Reactants->Heating Combine Inert_Atmosphere Evacuate & Backfill with N2/Ar Extraction Ethyl Acetate/Water Extraction Heating->Extraction Reaction Completion Purification Column Chromatography Extraction->Purification Product Purified Product Purification->Product

Caption: Workflow for Suzuki-Miyaura cross-coupling.
Protocol 2: Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general method to determine the in vitro potency (IC50) of synthesized pyridinone derivatives against a target kinase, such as JAK2, MET, or mTOR. The assay measures the amount of ATP remaining after the kinase reaction.

Materials:

  • Synthesized pyridinone derivative (test compound)

  • Recombinant human kinase (e.g., JAK2, MET)

  • Kinase-specific peptide substrate

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • 384-well white assay plates

  • Multimode plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 11-point, 3-fold dilutions) in DMSO.

  • Assay Plate Preparation: Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate. Include DMSO-only wells for 0% inhibition (high activity) and wells with a known potent inhibitor for 100% inhibition (low activity) controls.

  • Kinase Reaction:

    • Prepare a kinase/substrate solution in kinase assay buffer.

    • Prepare an ATP solution in kinase assay buffer. The final ATP concentration should be close to the Km value for the specific kinase.

    • Add the kinase/substrate solution to all wells.

    • Initiate the reaction by adding the ATP solution to all wells.

  • Incubation: Incubate the plate at room temperature (or 30 °C) for 60 minutes.

  • Signal Generation:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Convert the generated ADP to ATP and produce a luminescent signal by adding the Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Normalize the data using the 0% and 100% inhibition controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

Kinase_Assay_Workflow cluster_setup Assay Setup cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Plate Prepare Compound Dilution Plate Dispense Dispense Reagents into Assay Plate Compound_Plate->Dispense Reaction_Mix Prepare Kinase, Substrate, and ATP Reaction_Mix->Dispense Incubate_Reaction Incubate at RT for 60 min Dispense->Incubate_Reaction Add_ADP_Glo Add ADP-Glo™ Reagent (40 min incubation) Incubate_Reaction->Add_ADP_Glo Add_Detection_Reagent Add Detection Reagent (30 min incubation) Add_ADP_Glo->Add_Detection_Reagent Read_Plate Measure Luminescence Add_Detection_Reagent->Read_Plate Calculate_Inhibition Calculate % Inhibition Read_Plate->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Caption: Workflow for a luminescence-based kinase inhibition assay.
Protocol 3: Cell-Based Assay for Target Engagement and Pathway Inhibition (Western Blot)

This protocol is designed to assess whether a pyridinone derivative can inhibit the phosphorylation of a specific downstream substrate of a target kinase within a cellular context.

Materials:

  • Cancer cell line known to have an activated target kinase pathway (e.g., a cell line with a JAK2 mutation or MET amplification).

  • Complete cell culture medium.

  • Synthesized pyridinone derivative (test compound).

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels, buffers, and electrophoresis apparatus.

  • PVDF or nitrocellulose membranes and transfer apparatus.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-phospho-STAT3, anti-STAT3, anti-phospho-Akt, anti-Akt).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system for chemiluminescence detection.

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.

    • Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2-24 hours). Include a DMSO vehicle control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, then centrifuge at high speed to pellet cell debris.

  • Protein Quantification:

    • Collect the supernatant (cell lysate) and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentration for all samples and prepare them for SDS-PAGE.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated target (e.g., anti-phospho-STAT3) overnight at 4 °C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-STAT3) to confirm equal protein loading.

  • Analysis: Quantify the band intensities to determine the reduction in phosphorylation at different compound concentrations.

Signaling Pathways and Rationale for Inhibition

The pyridinone scaffold is a versatile starting point for inhibitors targeting multiple critical signaling pathways in oncology and immunology.

JAK-STAT Pathway

The JAK-STAT pathway is a primary signaling cascade for numerous cytokines and growth factors, playing a key role in immune response and hematopoiesis. Aberrant JAK-STAT signaling is a driver in myeloproliferative neoplasms and various autoimmune diseases. Pyridinone-based inhibitors can effectively block the ATP-binding site of JAK kinases, thereby preventing the phosphorylation and activation of STAT proteins and subsequent gene transcription.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates to Gene_Transcription Gene Transcription (Proliferation, Inflammation) Nucleus->Gene_Transcription Initiates Inhibitor Pyridinone Inhibitor Inhibitor->JAK Inhibits

Caption: Inhibition of the JAK-STAT pathway by a pyridinone inhibitor.
PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its hyperactivation is one of the most common events in human cancers. While pyridinone scaffolds can be adapted to target PI3K or Akt, they have also been successfully developed as mTOR inhibitors. By blocking the kinase activity of mTOR, these compounds can inhibit downstream signaling, leading to reduced protein synthesis and cell proliferation.

PI3K_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates AKT Akt PI3K->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream Phosphorylates Cell_Growth Cell Growth & Proliferation Downstream->Cell_Growth Promotes Inhibitor Pyridinone Inhibitor Inhibitor->mTORC1 Inhibits

Caption: Inhibition of the mTOR pathway by a pyridinone inhibitor.

Conclusion

This compound represents a valuable and versatile starting point for the development of novel kinase inhibitors. The synthetic accessibility and the potential for diversification through the bromo substituent make it an attractive scaffold for medicinal chemists. The provided protocols offer a framework for the synthesis of derivative libraries and their subsequent biological evaluation, enabling the exploration of this chemical space for the discovery of potent and selective inhibitors of kinases in therapeutically relevant signaling pathways.

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one. Our aim is to address specific experimental challenges to streamline your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis of this compound typically involves a multi-step process. A common route begins with a trifluoromethyl-substituted pyridine precursor, followed by N-methylation of the pyridine ring, subsequent oxidation to the pyridin-2-one, and finally, regioselective bromination at the 3-position. Each of these steps presents unique challenges that require careful optimization.

Q2: What are the critical quality attributes of the final compound?

A2: The critical quality attributes for this compound include high purity (typically ≥97%), the correct molecular formula (C7H5BrF3NO), and a molecular weight of 256.02 g/mol .[1][2] The absence of regioisomeric impurities is crucial for its application in drug development and other research areas.

Q3: Are there any known safety precautions for handling the reagents involved?

A3: Many reagents used in this synthesis are hazardous. For instance, brominating agents are corrosive and toxic. Trifluoromethylating agents can be volatile and toxic. Organometallic reagents, if used, are often pyrophoric. It is imperative to consult the Safety Data Sheet (SDS) for each reagent and to perform all manipulations in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Troubleshooting Guides

Issue 1: Low Yield in the N-methylation Step
Potential Cause Troubleshooting & Optimization
Incomplete Reaction Monitor reaction progress by TLC or LC-MS to determine the optimal reaction time. Ensure the methylating agent (e.g., methyl iodide, dimethyl sulfate) is added in a slight excess.
Side Reactions Over-alkylation can occur. Use a stoichiometric amount of the alkylating agent and control the reaction temperature to modulate reactivity.[3]
Poor Solubility of Starting Material Screen a range of dry, high-purity solvents with varying polarities to find an optimal medium for the reaction.[3]
Base Incompatibility The choice of base is critical. Stronger bases might lead to unwanted side reactions. Weaker bases might not be effective. Screen bases such as potassium carbonate, sodium hydride, or organic amines.
Issue 2: Formation of Impurities during Bromination
Potential Cause Troubleshooting & Optimization
Lack of Regioselectivity The directing effect of the substituents on the pyridinone ring is crucial. The choice of brominating agent (e.g., NBS, Br2) and solvent can influence regioselectivity. Acetic acid is a common solvent for such brominations.
Over-bromination The formation of di-brominated products can occur with excess brominating agent or prolonged reaction times. Use a stoichiometric amount of the brominating agent and monitor the reaction closely.
Degradation of Starting Material The reaction conditions might be too harsh. Consider performing the reaction at a lower temperature and adding the brominating agent portion-wise.
Issue 3: Difficulty in Product Purification
Potential Cause Troubleshooting & Optimization
Co-elution of Impurities Optimize the mobile phase for column chromatography. A gradient elution might be necessary to separate closely related impurities.
Product Oiling Out During work-up or crystallization, the product may separate as an oil. Try different solvent systems for extraction and crystallization. Seeding with a small crystal of the pure product can sometimes induce crystallization.
Emulsion Formation during Work-up Emulsions can trap the product during aqueous work-up. To break emulsions, add brine, gently swirl, or pass the mixture through a pad of Celite®.[3]

Experimental Protocols

Protocol 1: N-methylation of 5-(trifluoromethyl)pyridin-2(1H)-one
  • To a solution of 5-(trifluoromethyl)pyridin-2(1H)-one (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add methyl iodide (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Bromination of 1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one
  • Dissolve 1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one (1.0 eq) in glacial acetic acid.

  • Add N-bromosuccinimide (NBS) (1.05 eq) in one portion.

  • Stir the reaction mixture at 50-60 °C for 4-6 hours. Monitor the reaction by LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into a stirred solution of saturated aqueous sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to afford the pure product.

Visualizations

experimental_workflow cluster_synthesis Synthetic Pathway cluster_purification Purification and Analysis start 5-(trifluoromethyl)pyridin-2(1H)-one step1 N-methylation (MeI, K2CO3, DMF) start->step1 intermediate 1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one step1->intermediate step2 Bromination (NBS, Acetic Acid) intermediate->step2 product This compound step2->product workup Aqueous Work-up & Extraction product->workup purification Column Chromatography or Recrystallization workup->purification analysis Purity & Structural Analysis (NMR, LC-MS, etc.) purification->analysis

Caption: Synthetic and purification workflow for this compound.

troubleshooting_flowchart start Low Product Yield? check_reaction Check Reaction Completion (TLC, LC-MS) start->check_reaction incomplete Incomplete check_reaction->incomplete No complete Complete check_reaction->complete Yes optimize_time Optimize Reaction Time or Temperature incomplete->optimize_time check_workup Investigate Work-up & Purification Losses complete->check_workup emulsion Emulsion or Solubility Issues? check_workup->emulsion optimize_solvents Optimize Solvent Systems for Extraction/Crystallization emulsion->optimize_solvents Yes final_product Pure Product emulsion->final_product No

Caption: Troubleshooting flowchart for addressing low product yield.

References

Technical Support Center: 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one. The information is compiled from general organic chemistry principles and data from structurally related compounds due to the limited specific literature for this exact molecule.

Troubleshooting Guide

This section addresses common purification challenges in a question-and-answer format.

Question 1: My final product has a lower-than-expected purity (<95%) after initial workup. What are the likely impurities?

Answer: Based on the synthesis of structurally similar trifluoromethylated and brominated pyridinones, the primary impurities are likely to be:

  • Starting Materials: Unreacted 3-bromo-5-(trifluoromethyl)pyridin-2(1H)-one (if the N-methylation step is incomplete).

  • Over-brominated Species: Dibrominated pyridinone derivatives. The pyridine ring is susceptible to further bromination under certain conditions.

  • Isomeric Impurities: Positional isomers formed during the synthesis of the pyridine ring.

  • Residual Solvents: Solvents used in the reaction and workup that have not been fully removed.

Question 2: I am seeing a persistent impurity with a similar polarity to my product on TLC/LC-MS. How can I improve the separation?

Answer: Closely eluting impurities are common with this class of compounds. Here are several strategies to improve separation:

  • Optimize Column Chromatography:

    • Solvent System: If you are using a standard ethyl acetate/hexane system, try adding a small percentage of a more polar solvent like methanol or a less polar solvent like dichloromethane to fine-tune the separation. For polar pyridinone compounds, a gradient elution from a less polar to a more polar solvent system is often effective.

    • Stationary Phase: Silica gel is the standard choice. If separation is still poor, consider using alumina (neutral or basic) as the stationary phase, as the different surface chemistry can alter the elution order.

    • Column Dimensions: Use a longer, narrower column for better resolution. Ensure the sample is loaded in a concentrated band.

  • Recrystallization: This is a powerful technique for removing impurities with different solubilities.

    • Solvent Selection: The ideal solvent will dissolve your compound well at high temperatures but poorly at room temperature. For brominated pyridones, consider solvent systems like ethanol/water, ethyl acetate/hexane, or toluene/heptane.

  • Preparative HPLC: For very challenging separations and to obtain high-purity material, reverse-phase preparative HPLC is a viable option. A common mobile phase would be a gradient of acetonitrile in water with a small amount of formic acid or trifluoroacetic acid.

Question 3: My yield is very low after purification. What are the potential causes and solutions?

Answer: Low recovery can be due to several factors throughout the purification process:

  • Product Loss During Extraction: Ensure the pH of the aqueous layer is optimized during workup to prevent your product from remaining in the aqueous phase. Multiple extractions with the organic solvent will improve recovery.

  • Improper Recrystallization Technique: Using too much solvent for recrystallization will result in a significant portion of your product remaining in the mother liquor. Use the minimum amount of hot solvent required to dissolve the solid. Cooling the solution slowly and then in an ice bath can improve crystal formation and yield.

  • Adsorption on Silica Gel: Highly polar compounds can sometimes irreversibly bind to silica gel. If you suspect this is happening, you can try deactivating the silica gel with a small amount of triethylamine in your eluent.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and physical state of pure this compound?

A1: It is typically a solid at room temperature. The color can range from white to off-white or light yellow.

Q2: What are the recommended storage conditions for this compound?

A2: Store in a tightly sealed container in a cool, dry place away from light.

Q3: Are there any known stability issues with the trifluoromethyl group on the pyridinone ring?

A3: The trifluoromethyl group is generally very stable under common purification conditions. However, it is always good practice to avoid excessively high temperatures or harsh acidic or basic conditions for prolonged periods.

Data Presentation

The following tables summarize potential impurities and suggested purification parameters based on analogous compounds.

Table 1: Potential Impurities and Identification Methods

Impurity TypePotential StructureSuggested Analytical Method
Unreacted Starting Material3-bromo-5-(trifluoromethyl)pyridin-2(1H)-oneLC-MS, 1H NMR (absence of N-methyl signal)
Over-brominated Species3,X-dibromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-oneLC-MS (higher molecular weight), 1H NMR
Isomeric Impuritye.g., 5-Bromo-1-methyl-3-(trifluoromethyl)pyridin-2(1H)-oneLC-MS (same mass, different retention time), 1H & 19F NMR

Table 2: Suggested Purification Parameters for Column Chromatography

Stationary PhaseSolvent System (Gradient)Typical Rf of ProductNotes
Silica GelHexane to Ethyl Acetate/Hexane (1:1)0.3 - 0.4A good starting point for many pyridinone derivatives.
Silica GelDichloromethane to 2% Methanol/Dichloromethane0.25 - 0.35For more polar impurities.
Neutral AluminaEthyl Acetate/Hexane (1:4 to 1:1)VariesCan provide different selectivity compared to silica.

Table 3: Suggested Solvent Systems for Recrystallization

Solvent SystemProcedureExpected Purity
Ethanol/WaterDissolve in hot ethanol, add water dropwise until cloudy, then reheat to clarify and cool slowly.>98%
Ethyl Acetate/HexaneDissolve in hot ethyl acetate, add hexane until persistent cloudiness, then cool.>97%
IsopropanolDissolve in a minimal amount of hot isopropanol and cool slowly.>98%

Experimental Protocols

Protocol 1: Flash Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexane).

  • Column Packing: Pour the slurry into the column and allow it to pack under a gentle flow of the eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add the dry-loaded sample to the top of the column.

  • Elution: Begin elution with the starting solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various hot and cold solvents to find a suitable system.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Visualizations

Purification_Troubleshooting_Workflow start Crude Product Purity < 95% check_impurities Identify Impurities (TLC, LC-MS, NMR) start->check_impurities decision Impurities Polarity? check_impurities->decision column_chrom Optimize Column Chromatography decision->column_chrom Similar recrystallization Recrystallization decision->recrystallization Different similar_polarity Similar Polarity different_polarity Different Polarity prep_hplc Preparative HPLC column_chrom->prep_hplc If still impure end_product Pure Product (>98%) column_chrom->end_product recrystallization->end_product prep_hplc->end_product

Caption: A workflow for troubleshooting the purification of this compound.

Hypothetical_Impurity_Formation precursor 3-Bromo-5-(trifluoromethyl) pyridin-2(1H)-one methylation N-Methylation (e.g., MeI, base) precursor->methylation product Target Product methylation->product incomplete Incomplete Reaction (Unreacted Starting Material) methylation->incomplete Side Path over_bromination Further Bromination (Dibromo-species) product->over_bromination Side Reaction brominating_agent Excess Brominating Agent from previous step

Caption: Potential pathways for impurity formation during synthesis.

Technical Support Center: Synthesis of 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

There are two primary synthetic strategies for the preparation of this compound:

  • Route A: Bromination of a precursor. This involves the bromination of 1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one. The regioselectivity of this reaction is crucial for obtaining the desired product.

  • Route B: N-methylation of a precursor. This route starts with the N-methylation of 3-Bromo-5-(trifluoromethyl)pyridin-2-ol. A key challenge in this approach is controlling the selectivity between N-methylation and O-methylation.

Q2: What are the most likely side products in the synthesis of this compound?

The formation of side products is highly dependent on the chosen synthetic route and reaction conditions. Common impurities may include:

  • Di-brominated pyridinones: Over-bromination can lead to the formation of di-brominated species.

  • Isomeric products: Incomplete regioselectivity during bromination can result in isomeric bromo-pyridinones.

  • O-methylated isomer: During N-methylation of the pyridin-2-ol precursor, the formation of 2-methoxy-3-bromo-5-(trifluoromethyl)pyridine is a common side product.[1][2][3]

  • Unreacted starting materials: Incomplete reactions will result in the presence of starting materials in the final product mixture.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis.

Problem 1: Low yield of the desired this compound.
Possible Cause Troubleshooting Steps
Incomplete Bromination (Route A) - Increase reaction time or temperature: Monitor the reaction progress by TLC or LC-MS to ensure complete consumption of the starting material. - Check the activity of the brominating agent: Use a fresh batch of the brominating agent (e.g., NBS, Br2). - Optimize solvent: The polarity of the solvent can influence the reaction rate. Consider screening different solvents.
Incomplete N-methylation (Route B) - Increase the equivalents of the methylating agent: Use a slight excess of the methylating agent (e.g., methyl iodide, dimethyl sulfate). - Optimize the base: The choice and amount of base are critical. Stronger bases may favor O-methylation. Consider using a milder base like K2CO3 or Cs2CO3. - Vary the reaction temperature: While higher temperatures can increase the reaction rate, they may also lead to more side products.
Formation of O-methylated isomer (Route B) - Change the solvent: Polar aprotic solvents like DMF or acetonitrile can favor N-methylation. - Use a different methylating agent: "Harder" methylating agents like dimethyl sulfate may favor N-methylation over "softer" ones like methyl iodide. - Optimize the counter-ion of the pyridin-2-ol salt: The nature of the cation can influence the N/O alkylation ratio.
Problem 2: Presence of significant amounts of di-brominated side products.
Possible Cause Troubleshooting Steps
Over-bromination (Route A) - Reduce the equivalents of the brominating agent: Use a stoichiometric amount or a slight excess of the brominating agent. - Control the reaction temperature: Perform the reaction at a lower temperature to improve selectivity. - Slow addition of the brominating agent: Add the brominating agent dropwise to the reaction mixture to maintain a low instantaneous concentration.
Problem 3: Difficulty in separating the desired product from the O-methylated isomer.
Possible Cause Troubleshooting Steps
Similar polarity of N- and O-methylated isomers - Optimize chromatographic conditions: Use a different solvent system or a column with a different stationary phase for column chromatography. - Consider recrystallization: If the product is a solid, recrystallization from a suitable solvent system may help to separate the isomers. - Derivative formation: In challenging cases, derivatization of the mixture followed by separation and subsequent deprotection might be an option.

Quantitative Data Summary

Side ProductMolecular FormulaMolecular Weight ( g/mol )Potential Origin
Di-brominated Product C₇H₄Br₂F₃NO334.92Over-bromination of 1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one
O-methylated Isomer C₇H₅BrF₃NO256.02N-methylation of 3-Bromo-5-(trifluoromethyl)pyridin-2-ol
Unreacted Starting Material (Route A) C₇H₆F₃NO177.12Incomplete bromination
Unreacted Starting Material (Route B) C₆H₃BrF₃NO241.99Incomplete N-methylation

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not publicly available. However, a representative protocol for the bromination of a similar substrate is provided below to illustrate the general methodology.

Synthesis of 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine [1][2]

To a solution of 2-methoxy-3-(trifluoromethyl)pyridine in a suitable solvent (e.g., trifluoroacetic acid), a brominating agent such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) is added portion-wise at a controlled temperature. The reaction is monitored by an appropriate analytical technique (e.g., TLC, LC-MS). Upon completion, the reaction mixture is worked up by quenching with a reducing agent (e.g., sodium thiosulfate solution) and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired product.

Visualizations

The following diagrams illustrate the potential synthetic pathways and the formation of major side products.

Synthesis_Pathways cluster_route_a Route A: Bromination cluster_route_b Route B: N-methylation Start_A 1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one Product This compound Start_A->Product Bromination Side_Product_A Di-brominated Product Start_A->Side_Product_A Over-bromination Start_B 3-Bromo-5-(trifluoromethyl)pyridin-2-ol Product_B This compound Start_B->Product_B N-methylation Side_Product_B 2-methoxy-3-bromo-5-(trifluoromethyl)pyridine (O-methylated) Start_B->Side_Product_B O-methylation

Caption: Potential synthetic routes to this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Analysis Analyze crude product by TLC/LC-MS/NMR Start->Analysis Identify_Issue Identify major impurity/unreacted starting material Analysis->Identify_Issue Unreacted_SM Unreacted Starting Material Identify_Issue->Unreacted_SM Yes Side_Product Side Product Formation Identify_Issue->Side_Product No Troubleshoot_SM Optimize reaction conditions: - Increase reaction time/temperature - Check reagent activity - Increase reagent equivalents Unreacted_SM->Troubleshoot_SM Troubleshoot_SP Optimize reaction conditions: - Adjust stoichiometry - Lower reaction temperature - Change solvent/base Side_Product->Troubleshoot_SP Purification Optimize purification method: - Column chromatography - Recrystallization Troubleshoot_SM->Purification Troubleshoot_SP->Purification End Pure Product Purification->End

Caption: A general workflow for troubleshooting synthesis issues.

References

Technical Support Center: Optimizing the Synthesis of 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one.

I. Synthetic Pathway Overview

The synthesis of this compound can be approached through a multi-step process. A common strategy involves the initial synthesis of a pyridinone core, followed by N-methylation and subsequent bromination. Understanding each of these stages is crucial for troubleshooting and yield optimization.

Synthetic_Pathway A Starting Materials (e.g., Trifluoromethyl-containing building blocks) B Step 1: Cyclocondensation (Formation of Pyridinone Core) A->B Reaction C 5-(Trifluoromethyl)pyridin-2(1H)-one B->C Product D Step 2: N-Methylation C->D Intermediate E 1-Methyl-5-(trifluoromethyl)pyridin-2(1H)-one D->E Product F Step 3: Bromination E->F Intermediate G This compound F->G Final Product Troubleshooting_Step1 Start Low Yield in Step 1 CheckPurity Verify Purity of Starting Materials Start->CheckPurity OptimizeConditions Optimize Reaction (Temp, Time) CheckPurity->OptimizeConditions If pure SolventBase Screen Different Solvent/Base Systems OptimizeConditions->SolventBase MonitorReaction Monitor Progress by TLC SolventBase->MonitorReaction Improved Yield Improved MonitorReaction->Improved Troubleshooting_Step3 Start Low Yield/Multiple Bromination Products Reagent Use NBS instead of Br2 Start->Reagent Stoichiometry Control Stoichiometry (1.05-1.1 eq NBS) Reagent->Stoichiometry Temp Control Temperature (start at 0°C) Stoichiometry->Temp Monitor Monitor by TLC Temp->Monitor Improved Improved Yield and Selectivity Monitor->Improved

Stability issues of 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the potential stability issues of this compound in solution. While specific stability data for this compound is limited in public literature, this guide offers troubleshooting protocols and foundational knowledge based on the chemical properties of its functional groups to help you ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential causes of degradation for this compound in solution? A1: Based on its structure, this compound has several functional groups that could be susceptible to degradation under common experimental conditions. The primary theoretical degradation pathways are:

  • Hydrolysis: The N-methyl-pyridinone ring contains an amide-like lactam structure, which can be susceptible to hydrolysis (cleavage by water), particularly under strong acidic or basic conditions.[1]

  • Nucleophilic Substitution: The bromine atom on the electron-deficient pyridine ring is a potential site for nucleophilic aromatic substitution (SNAr).[2][3] Common nucleophiles found in experimental buffers (e.g., amines, thiols) could displace the bromide.

  • Photodegradation: Pyridine and other heteroaromatic rings can be sensitive to light, especially UV radiation.[4] The presence of the trifluoromethyl group may also influence photostability.

Q2: How can I visually detect if my compound is degrading? A2: Signs of degradation are not always visible, but you should be cautious if you observe:

  • Color Change: A solution, particularly if initially colorless, that develops a yellow or brown tint over time can indicate the formation of degradation products.

  • Precipitation: The appearance of cloudiness or solid precipitate in a previously clear solution may suggest that the parent compound or a degradant is crashing out of solution.

Q3: My biological assay results are inconsistent or show a loss of potency. Could compound stability be the issue? A3: Yes, inconsistent activity or a time-dependent loss of potency are strong indicators of compound degradation.[1] If the active molecule is breaking down in your assay medium, the effective concentration will decrease over the course of the experiment, leading to unreliable data.

Q4: What is the best general-purpose solvent for long-term storage? A4: For long-term storage, anhydrous Dimethyl Sulfoxide (DMSO) is often the preferred solvent for many research compounds. Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. However, always verify compatibility, as some compounds can degrade even in DMSO.

Q5: How does the pH of an aqueous buffer affect the stability of this compound? A5: The rate of hydrolysis for lactams is often dependent on pH.[1] Stability is typically greatest in a neutral pH range (around 6-8). Both highly acidic (pH < 4) and highly alkaline (pH > 9) conditions can significantly accelerate the cleavage of the pyridinone ring. It is crucial to determine the optimal pH for your experiments.

Troubleshooting Guide

Issue 1: My solution of the compound is turning yellow upon storage or during an experiment.

  • Possible Cause: Photodegradation or Oxidation. Many aromatic compounds are light-sensitive.[4]

  • Troubleshooting Steps:

    • Protect from Light: Prepare and store solutions in amber vials or wrap standard vials in aluminum foil. Minimize exposure to ambient light during experiments.

    • Use Fresh Solutions: Always prepare aqueous working solutions fresh from a frozen DMSO stock immediately before an experiment.

    • De-gas Solvents: If oxidation is suspected, using solvents that have been de-gassed by sparging with nitrogen or argon can help.

Issue 2: I observe a new, unexpected peak in my HPLC or LC-MS analysis.

  • Possible Cause: A degradation product has formed.

  • Troubleshooting Steps:

    • Characterize the New Peak: Use mass spectrometry (MS) to determine the molecular weight of the new peak. This can provide clues to the degradation pathway. For example, a mass increase of 18 amu (after loss of HBr) could suggest hydrolysis, while substitution by a buffer component would result in a different specific mass change.

    • Perform a Forced Degradation Study: Intentionally stress the compound under various conditions (acid, base, oxidation, heat, light) as detailed in the Experimental Protocols section below. This helps to systematically identify potential degradants and confirm if the new peak corresponds to one of them.

Issue 3: The compound's solubility appears to decrease over time.

  • Possible Cause: The compound is either degrading to a less soluble product or it is precipitating from a supersaturated solution.

  • Troubleshooting Steps:

    • Verify Solubility Limits: Experimentally determine the kinetic and thermodynamic solubility of the compound in your specific buffer or medium. Ensure you are working below the solubility limit.

    • Analyze the Precipitate: If possible, isolate the precipitate and analyze it by LC-MS or another suitable technique to determine if it is the parent compound or a degradant.

Below is a logical workflow for troubleshooting stability issues.

G cluster_0 Troubleshooting Workflow start Problem Observed (e.g., color change, new peak, inconsistent results) check_light Is the solution protected from light? start->check_light protect_light Action: Use amber vials and minimize light exposure. check_light->protect_light No check_fresh Was the aqueous solution prepared fresh? check_light->check_fresh Yes protect_light->check_fresh prepare_fresh Action: Prepare fresh solution for each experiment. check_fresh->prepare_fresh No check_buffer Is the buffer pH neutral? Are there reactive nucleophiles? check_fresh->check_buffer Yes prepare_fresh->check_buffer adjust_buffer Action: Adjust pH to 6-8. Use non-nucleophilic buffers (e.g., phosphate, HEPES). check_buffer->adjust_buffer No forced_degradation Advanced Analysis: Perform Forced Degradation Study to identify degradants. check_buffer->forced_degradation Yes, but problem persists end_node Problem Resolved / Understood adjust_buffer->end_node forced_degradation->end_node

A logical workflow for troubleshooting compound stability.

Predicted Stability Profile & Potential Degradation Pathways

The trifluoromethyl (-CF3) group is generally very stable and resistant to metabolic degradation due to the strength of the C-F bonds.[5][6] Its primary role is electronic; as a strong electron-withdrawing group, it makes the pyridine ring more susceptible to nucleophilic attack.[7] The two most probable degradation pathways are therefore hydrolysis of the lactam and nucleophilic substitution of the bromine.

G cluster_hydrolysis Pathway 1: Hydrolysis cluster_substitution Pathway 2: Nucleophilic Substitution compound This compound MW: 256.02 hydrolysis_product Hydrolyzed Product (Ring-Opened) MW: 274.03 compound->hydrolysis_product H₂O (Acid or Base Catalyzed) substitution_product Substituted Product (e.g., with Buffer Nucleophile Nu-H) MW: Varies compound->substitution_product Nu-H (e.g., Tris, Glycine)

Potential degradation pathways for the target compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and sensitive conditions.[8]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Preparation of Stress Samples: For each condition, dilute the stock solution to a final concentration of 50 µg/mL in the stress medium.

    • Acid Hydrolysis: 0.1 N HCl

    • Base Hydrolysis: 0.1 N NaOH

    • Oxidative Degradation: 3% Hydrogen Peroxide (H₂O₂)

    • Thermal Degradation: HPLC-grade water

    • Photolytic Degradation: HPLC-grade water in a clear quartz vial.

  • Control Sample: Prepare a control by diluting the stock to 50 µg/mL in HPLC-grade water and protecting it from light at 4°C.

  • Incubation:

    • Incubate the acid, base, and thermal samples at 60°C.

    • Keep the oxidative sample at room temperature, protected from light.

    • Expose the photolytic sample to a photostability chamber (e.g., with UV and visible light) at room temperature. Place a second thermal sample wrapped in foil next to it as a dark control.

  • Sample Collection: Collect aliquots from each condition at multiple time points (e.g., 0, 2, 8, 24 hours). Neutralize the acidic and basic samples with an equimolar amount of base/acid before analysis.

  • Analysis: Analyze all samples by LC-MS to determine the percentage of the parent compound remaining and to identify the mass of any new peaks.

Protocol 2: General HPLC-UV/MS Method for Stability Assessment

This method can be used to separate the parent compound from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 100 mm, 2.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 0.8 mL/min.

  • Detector: UV at a suitable wavelength (e.g., 254 nm or λmax) and a mass spectrometer.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Data Presentation

Use the following tables to organize and present the data from your stability experiments.

Table 1: Summary of Forced Degradation Results (Example data for illustrative purposes only)

Stress ConditionIncubation Time (h)Temperature (°C)% Parent Compound RemainingNo. of DegradantsMW of Major Degradant(s)
0.1 N HCl246045%1274
0.1 N NaOH246015%2274, 195
3% H₂O₂242598%0N/A
Water (Heat)246095%0N/A
Light242588%1256 (isomer)

Table 2: pH-Rate Profile Data (Fill with your experimental data)

Buffer pHTemperature (°C)Time Point (h)% Parent Compound Remaining
2.0370
2.0374
2.03724
7.4370
7.4374
7.43724
9.0370
9.0374
9.03724

Table 3: Stability in Common Solvents at Room Temperature (25°C) (Fill with your experimental data)

SolventTime Point (h)% Parent Compound RemainingObservations
DMSO0
DMSO48
Acetonitrile0
Acetonitrile48
PBS (pH 7.4)0
PBS (pH 7.4)48

References

Technical Support Center: Solubility of 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to assist in determining its solubility in various organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound?

A1: this compound is a solid at room temperature.[1] Its key properties are summarized in the table below.[1][2]

PropertyValue
Molecular FormulaC₇H₅BrF₃NO
Molecular Weight256.02 g/mol
PurityTypically ≥97%
CAS Number1215205-35-8

Q2: Is quantitative solubility data for this compound in common organic solvents publicly available?

Q3: What is a general approach to determine the solubility of this compound?

A3: A common approach is to perform qualitative or semi-quantitative solubility tests. This involves adding a small, known amount of the compound to a specific volume of solvent and observing its dissolution. This can be followed by more rigorous quantitative methods if precise solubility values are required.

Q4: What safety precautions should be taken when handling this compound?

A4: Always handle this compound in a well-ventilated area, preferably a fume hood.[3][4] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5] Refer to the Safety Data Sheet (SDS) for detailed handling and safety information.[3][4][6]

Experimental Protocol for Solubility Determination

This section provides a general protocol for determining the qualitative and semi-quantitative solubility of this compound.

Objective: To determine the solubility of this compound in a range of organic solvents.

Materials:

  • This compound

  • A selection of organic solvents (e.g., Dimethyl Sulfoxide (DMSO), Ethanol, Methanol, Acetone, Dichloromethane, Ethyl Acetate, Hexane)

  • Small glass vials or test tubes with caps

  • Spatula

  • Vortex mixer

  • Analytical balance

Procedure:

  • Preparation: Label a series of clean, dry vials with the names of the solvents to be tested.

  • Weighing the Compound: Accurately weigh a small amount of this compound (e.g., 1-5 mg) and add it to each labeled vial.

  • Solvent Addition: Add a measured volume of the corresponding solvent (e.g., 1 mL) to each vial.[7][8]

  • Mixing: Cap the vials securely and vortex for 30-60 seconds to facilitate dissolution.[7]

  • Observation: Visually inspect each vial against a dark background to see if the solid has completely dissolved.

  • Heating (Optional): If the compound is not soluble at room temperature, gentle heating (e.g., in a warm water bath) can be applied to assess for increased solubility.[9] Allow the solution to cool to room temperature and observe for any precipitation.

  • Documentation: Record your observations in a table, noting whether the compound is soluble, partially soluble, or insoluble in each solvent at the tested concentration.

Below is a template for recording your experimental results.

SolventAmount of Compound (mg)Volume of Solvent (mL)Concentration (mg/mL)Observation at Room Temp. (Soluble/Partially Soluble/Insoluble)Observation after Heating/Cooling
DMSO
Ethanol
Methanol
Acetone
Dichloromethane
Ethyl Acetate
Hexane

Troubleshooting Guide

Encountering issues during solubility experiments is common. This guide addresses potential problems and offers solutions.

Issue 1: The compound is not dissolving in any of the tested solvents.

  • Potential Cause: The compound may have very low solubility in the chosen solvents, or the concentration being tested is too high.

  • Recommended Solution:

    • Try a broader range of solvents, including those with different polarities.

    • Reduce the amount of compound or increase the volume of the solvent to test a lower concentration.

    • Gentle heating or sonication may aid dissolution.[9] Be sure to check for precipitation upon cooling.

Issue 2: The results are inconsistent between experiments.

  • Potential Cause: Variability in experimental conditions such as temperature, mixing time, or the purity of the compound or solvents.

  • Recommended Solution:

    • Standardize your experimental protocol. Ensure consistent temperature, mixing duration, and speed.

    • Use high-purity solvents and verify the purity of your compound.

    • Prepare fresh solutions for each experiment to avoid issues with solvent evaporation or degradation.[9]

Issue 3: The compound dissolves initially but then precipitates out of solution.

  • Potential Cause: This can indicate the formation of a supersaturated solution, which is thermodynamically unstable.[10][11]

  • Recommended Solution:

    • The point at which precipitation occurs is closer to the true thermodynamic solubility.

    • Allow the solution to equilibrate for a longer period (e.g., 24 hours) with gentle agitation to determine the thermodynamic solubility.[10]

Visual Workflow and Troubleshooting Diagrams

The following diagrams illustrate the experimental workflow for solubility testing and a decision tree for troubleshooting common issues.

experimental_workflow start Start: Prepare Compound and Solvents weigh Weigh Compound (e.g., 1-5 mg) start->weigh add_solvent Add Solvent (e.g., 1 mL) weigh->add_solvent mix Vortex for 30-60 seconds add_solvent->mix observe Visually Observe for Dissolution mix->observe is_soluble Is the Compound Soluble? observe->is_soluble record_soluble Record as 'Soluble' is_soluble->record_soluble Yes heat Apply Gentle Heat (Optional) is_soluble->heat No end End record_soluble->end cool Cool to Room Temperature heat->cool observe_again Observe for Precipitation cool->observe_again is_precipitate Does it Precipitate? observe_again->is_precipitate record_partially_soluble Record as 'Partially Soluble' or 'Soluble with Heating' is_precipitate->record_partially_soluble Yes record_insoluble Record as 'Insoluble' is_precipitate->record_insoluble No record_partially_soluble->end record_insoluble->end

Caption: Experimental Workflow for Solubility Testing.

troubleshooting_guide start Start: Solubility Issue Encountered issue What is the issue? start->issue no_dissolution Compound not dissolving issue->no_dissolution No Dissolution inconsistent_results Inconsistent results issue->inconsistent_results Inconsistency precipitation Precipitation after initial dissolution issue->precipitation Precipitation solution_no_dissolution Try different solvents Decrease concentration Apply gentle heat/sonication no_dissolution->solution_no_dissolution solution_inconsistent Standardize protocol Use high-purity reagents Prepare fresh solutions inconsistent_results->solution_inconsistent solution_precipitation Indicates supersaturation Allow longer equilibration time Note as thermodynamic solubility precipitation->solution_precipitation end End: Issue Resolved solution_no_dissolution->end solution_inconsistent->end solution_precipitation->end

Caption: Troubleshooting Decision Tree for Solubility Experiments.

References

Technical Support Center: Reactions Involving 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and professionals in drug development who are utilizing 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one in their synthetic endeavors. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a user-friendly format to address common challenges encountered during cross-coupling reactions.

Compound Properties

PropertyValue
Molecular Formula C₇H₅BrF₃NO
Molecular Weight 256.02 g/mol [1]
CAS Number 1215205-35-8[1]
Appearance Solid[1]
Purity Typically ≥97%
Storage Room temperature[1]

Frequently Asked Questions (FAQs) & Troubleshooting

General Considerations

Q1: What are the key reactivity features of this compound?

A1: This substrate is an electron-deficient heteroaryl bromide. The key features influencing its reactivity are:

  • Electron-withdrawing groups: The trifluoromethyl (-CF₃) group and the pyridinone ring system strongly withdraw electron density from the C-Br bond. This generally facilitates the oxidative addition step in palladium-catalyzed cross-coupling reactions.[2]

  • N-Methyl Pyridinone Core: Unlike pyridine, the N-methyl-pyridin-2-one core is less basic and has a different electronic distribution, which can influence catalyst-substrate interactions.

  • Potential for Catalyst Inhibition: While less basic than pyridine, the oxygen and nitrogen atoms of the pyridinone ring could potentially coordinate to the palladium center, which may affect catalytic activity.

Suzuki-Miyaura Coupling

Q2: My Suzuki-Miyaura coupling reaction with this compound is failing or giving low yields. What are the common causes?

A2: Low yields or reaction failure can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Flowchart for Suzuki-Miyaura Coupling

start Low/No Product catalyst Evaluate Catalyst System (Precatalyst & Ligand) start->catalyst base Assess Base (Strength & Solubility) catalyst->base solvent Check Solvent (Polarity & Degassing) base->solvent reagents Verify Reagent Quality (Boronic Acid/Ester Stability) solvent->reagents conditions Optimize Reaction Conditions (Temperature & Time) reagents->conditions success Reaction Successful conditions->success

Caption: Troubleshooting Decision Tree for Suzuki-Miyaura Reactions.

Q3: What are the most common side reactions in Suzuki-Miyaura coupling with this substrate?

A3: Common side reactions include:

  • Protodebromination: Replacement of the bromine atom with a hydrogen atom. This is more likely with electron-deficient heteroaryl halides.

  • Homocoupling: Dimerization of the boronic acid or the aryl bromide. Thoroughly degassing the reaction mixture can minimize this, as oxygen often promotes homocoupling.

  • Hydrolysis of Boronic Acid: Boronic acids can be unstable and undergo hydrolysis. Using boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts can improve stability.

Q4: Which catalyst/ligand system is recommended for the Suzuki-Miyaura coupling of this electron-deficient substrate?

A4: For electron-deficient bromopyridines, standard catalysts like Pd(PPh₃)₄ may not be optimal. Consider using more robust systems with bulky, electron-rich phosphine ligands.

Catalyst SystemRecommended for
Pd(OAc)₂ / SPhosElectron-deficient aryl bromides
Pd₂(dba)₃ / XPhosChallenging couplings, good for heteroaryl bromides
Pd(dppf)Cl₂General purpose, but may require optimization
XPhos Pd G2/XPhosCan help to avoid debromination side reactions[3]

Q5: What is the optimal base and solvent for this Suzuki-Miyaura reaction?

A5: The choice of base and solvent is critical.

ParameterRecommendationRationale
Base K₃PO₄, Cs₂CO₃, K₂CO₃Stronger, non-nucleophilic bases are often required to facilitate the transmetalation step with electron-deficient substrates.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMFAprotic polar solvents, often with a small amount of water, are typically effective. Ensure solvents are thoroughly degassed.
Buchwald-Hartwig Amination

Q6: I am having trouble with the Buchwald-Hartwig amination of this compound. What should I consider?

A6: The Buchwald-Hartwig amination of this substrate can be challenging due to its electronic properties.

Troubleshooting Flowchart for Buchwald-Hartwig Amination

start Low/No Product catalyst Screen Catalyst/Ligand Combination (e.g., Buchwald Ligands) start->catalyst base Select Appropriate Base (Strength & Amine Compatibility) catalyst->base solvent Choose Anhydrous, Aprotic Solvent base->solvent amine Check Amine Quality & Stoichiometry solvent->amine conditions Adjust Temperature & Reaction Time amine->conditions success Reaction Successful conditions->success

Caption: Troubleshooting Decision Tree for Buchwald-Hartwig Amination.

Q7: What are the potential challenges specific to the Buchwald-Hartwig amination of this substrate?

A7: Potential challenges include:

  • Catalyst Deactivation: The pyridinone moiety, although not strongly basic, could interact with the palladium catalyst.

  • Slow Reductive Elimination: The electron-deficient nature of the pyridinone ring can slow down the final reductive elimination step.

  • Side Reactions: Hydrodehalogenation (protodebromination) can compete with the desired amination.

Q8: Which catalyst, ligand, and base combination is recommended?

A8: The choice of reagents is crucial for a successful Buchwald-Hartwig amination.

ReagentRecommendations
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂, or Buchwald precatalysts (e.g., XPhos Pd G3)
Ligand Bulky, electron-rich biaryl phosphine ligands such as XPhos, SPhos, RuPhos, or BrettPhos are often effective.[4]
Base Strong, non-nucleophilic bases like NaOt-Bu, KOt-Bu, or LiHMDS are commonly used.[5][6] The choice may depend on the pKa of the amine.
Solvent Anhydrous, aprotic solvents such as toluene, dioxane, or THF are preferred.

Experimental Protocols

General Workflow for Cross-Coupling Reactions

setup Reaction Setup (Inert Atmosphere) reagents Add Reagents (Substrate, Coupling Partner, Base) setup->reagents catalyst Add Catalyst System (Precatalyst & Ligand) reagents->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Reaction (Heating & Stirring) solvent->reaction workup Work-up (Quenching, Extraction) reaction->workup purification Purification (Chromatography) workup->purification

Caption: General Experimental Workflow for Palladium-Catalyzed Cross-Coupling.

Representative Protocol for Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization for specific coupling partners.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and powdered potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., XPhos, 0.048 mmol, 4.8 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90-110 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Representative Protocol for Buchwald-Hartwig Amination

This protocol is a general guideline and may need adjustment based on the specific amine used.

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOt-Bu, 1.4 mmol, 1.4 equiv.).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Add anhydrous, degassed toluene (5 mL) followed by the amine (1.2 mmol, 1.2 equiv.) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100-120 °C and stir. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool to room temperature. Quench the reaction carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

Common pitfalls in the use of trifluoromethylpyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for trifluoromethylpyridines. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this important class of compounds. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is my cross-coupling reaction with a trifluoromethylpyridyl halide failing or giving low yields?

A1: Trifluoromethylpyridines present unique challenges in cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination. The strong electron-withdrawing nature of the trifluoromethyl group and the inherent properties of the pyridine ring are key factors.

Common Causes & Troubleshooting Steps:

  • Catalyst Inhibition/Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium catalyst, inhibiting its activity.[1]

    • Solution: Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs). These ligands can promote the desired catalytic cycle and shield the metal center. Bidentate phosphine ligands like BINAP or DPPF have also been shown to be effective, particularly for primary amines in C-N couplings.[2]

  • Poor Oxidative Addition: While the CF₃ group makes the pyridine ring electron-deficient, which should facilitate oxidative addition, other electronic factors can sometimes make this step difficult.[3]

    • Solution: Switching from chloro- or bromo-pyridines to iodo-pyridines can sometimes improve reaction rates, although iodide build-up can also inhibit the catalyst.[4] Using more reactive pre-catalysts (e.g., G3 or G4 Buchwald pre-catalysts) can also be beneficial.[4][5]

  • Ineffective Transmetalation: This step is often rate-limiting. For Suzuki couplings, the choice of base is critical.

    • Solution: Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like K₂CO₃.[3] Ensure the base is anhydrous and finely ground. For difficult couplings, the addition of water as a co-solvent can sometimes break up boronic acid aggregates and improve yields, though this effect is substrate-dependent.[1]

  • Protodeboronation (Suzuki Coupling): The trifluoromethylpyridyl boronic acid/ester can react with trace amounts of water, leading to the formation of the corresponding unsubstituted pyridine.

    • Solution: Use anhydrous solvents and reagents. Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen). Using boronate esters (e.g., pinacol esters) instead of boronic acids can increase stability.

The following logical workflow can be used to diagnose and troubleshoot a failing Suzuki coupling reaction.

G start Reaction Failed (Low/No Conversion) check_reagents Check Reagent Quality (Anhydrous, Pure) start->check_reagents Any side products? (e.g., Protodeboronation) check_atmosphere Verify Inert Atmosphere (Degas Solvents) start->check_atmosphere TLC shows only starting material? check_catalyst Evaluate Catalyst System start->check_catalyst check_conditions Re-evaluate Conditions start->check_conditions solution_reagents Solution: - Use fresh, anhydrous reagents. - Switch from boronic acid to a more stable boronate ester. check_reagents->solution_reagents solution_atmosphere Solution: - Degas solvents via sparging or freeze-pump-thaw cycles. - Use flame-dried glassware. check_atmosphere->solution_atmosphere solution_catalyst Solution: - Use bulky, electron-rich ligands (e.g., SPhos, XPhos). - Increase catalyst loading. - Use a modern pre-catalyst. check_catalyst->solution_catalyst solution_conditions Solution: - Screen different bases (K₃PO₄, Cs₂CO₃). - Screen alternative solvents (Dioxane, Toluene). - Increase reaction temperature. check_conditions->solution_conditions

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling reactions.
Q2: I am observing unexpected defluorination of my trifluoromethylpyridine. How can I prevent this?

A2: The C-F bonds in a trifluoromethyl group are strong, but they are not inert. Defluorination can occur under various conditions, leading to the formation of difluoromethyl or monofluoromethyl species, or even complete decomposition.

Conditions Leading to Defluorination:

  • Strongly Basic Conditions: Certain strong bases can initiate defluorination, particularly at elevated temperatures. This can proceed through a difluorocarbanion intermediate.[6]

  • Brønsted Superacids: Superacids like trifluoromethanesulfonic acid (triflic acid) can protonate the fluorine atoms, leading to the loss of HF and formation of reactive electrophilic species.[7]

  • Reductive Conditions: Some transition metals and photoredox catalysis conditions can reduce the trifluoromethyl group, causing sequential loss of fluoride ions.[8] This process often involves the formation of a radical anion.[8]

Prevention Strategies:

  • Avoid Harsh Bases: When possible, use milder bases (e.g., carbonates instead of alkoxides) and lower reaction temperatures.

  • Control Acidity: Avoid highly acidic conditions, especially superacids, unless a specific transformation is desired.

  • Careful Selection of Catalysts: Be aware that some transition metal catalysts, particularly in low oxidation states, can promote reductive defluorination.[7] Screen catalysts and reaction conditions carefully.

  • Photocatalysis: If using photoredox conditions, be mindful of the reduction potential of your substrate. Electron-deficient trifluoromethylarenes are more susceptible to reductive defluorination.[8]

Q3: What are the best practices for purifying trifluoromethylpyridine compounds?

A3: Purification can be challenging due to the unique polarity and potential for volatility or degradation.

Common Issues & Solutions:

IssuePotential Cause(s)Recommended Solution(s)
Low Recovery from Silica Gel Column Compound is highly polar and irreversibly adsorbs to acidic silica.Use a less acidic stationary phase like neutral alumina, or deactivate silica gel with a small percentage of triethylamine in the eluent. Consider reverse-phase chromatography (C18).[9]
Co-elution with Impurities Similar polarity of the product and impurities (e.g., isomers, starting materials).Optimize the solvent system using TLC. A switch to a different solvent system (e.g., Toluene/Acetone instead of Hexane/EtOAc) may change selectivity. High-Performance Liquid Chromatography (HPLC) offers better resolution.[9]
Product Degradation on Column The compound is sensitive to the acidic nature of standard silica gel.Minimize the time the compound spends on the column by using flash chromatography. Neutralize the crude sample before loading if possible.[9]
Difficulty Removing Solvent Some trifluoromethylpyridines can be volatile or form azeotropes with solvents.Use care during solvent removal under reduced pressure. Avoid excessive heating of the rotovap bath.
Persistent Impurities after Synthesis Formation of by-products like multi-chlorinated species during synthesis.[10]A chemical wash step during workup can remove specific impurities. For example, an amination reaction can be used to react with and remove certain chlorinated by-products before final distillation or chromatography.[11]

Quantitative Data Summary

Table 1: Effect of Electronic Properties on Suzuki-Miyaura Coupling Yield

This table illustrates how the electronic nature of a boronic acid coupling partner can impact reaction yield. Given that trifluoromethylpyridines are strongly electron-deficient, their reactivity may be analogous to other electron-poor substrates, often resulting in lower yields compared to electron-rich partners under identical conditions.[12]

Boronic Acid/EsterElectronic NatureProduct Yield (%)
4-Methoxyphenyl boronic acidElectron-Donating48%
3-Pyridyl boronic esterElectron-DeficientModest
4-Pyridyl boronic esterElectron-DeficientModest
4-Cyanophenyl boronic acidStrongly Electron-Withdrawing10%
Data sourced from a study coupling various boronic acids with pyridine-2-sulfonyl fluoride.[12]

Key Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This is a representative protocol for the coupling of a trifluoromethylpyridyl halide with an arylboronic acid. Optimization of the ligand, base, solvent, and temperature is often necessary.

  • Glassware Preparation: Flame-dry a Schlenk flask containing a magnetic stir bar under vacuum and allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition: To the flask, add the arylboronic acid (1.2 equivalents), the trifluoromethylpyridyl halide (1.0 equivalent), and a finely ground, anhydrous base (e.g., K₃PO₄, 2.0-3.0 equivalents).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-5 mol%) and the ligand (e.g., XPhos, 1.1-1.2 equivalents relative to Pd), if not using a pre-catalyst.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Dioxane, Toluene, or THF, ~0.1 M concentration) via cannula or syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel or another appropriate stationary phase.

Protocol 2: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

This protocol is used to determine the susceptibility of a compound to metabolism by liver enzymes, a critical step in drug development.[13][14][15][16]

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).[13][14]

    • Prepare a stock solution of the test compound (e.g., 20 mM in DMSO) and then a working solution (e.g., 125 µM in acetonitrile).[14]

    • Prepare an NADPH regenerating system solution in buffer.

    • Thaw a vial of pooled human liver microsomes (e.g., from 20 mg/mL stock) on ice and dilute to a working concentration (e.g., 0.5 mg/mL) in cold buffer.[13]

  • Incubation:

    • In a 96-well plate, add the test compound to the microsomal solution to achieve a final concentration of ~1 µM.

    • Pre-incubate the plate at 37 °C for 5-10 minutes with shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points & Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells by adding 3-5 volumes of ice-cold acetonitrile containing an internal standard.[13][14]

    • Include a negative control (minus NADPH) for the final time point.

  • Sample Processing:

    • Seal the plate and centrifuge at high speed (e.g., 5500 rpm) for 10-15 minutes to precipitate the microsomal proteins.[14]

  • Analysis:

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Quantify the remaining parent compound at each time point relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).[14]

Signaling Pathway Visualization

Trifluoromethyl-substituted heterocycles are often developed as kinase inhibitors.[17] Kinases are crucial enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival.[18][19] Dysregulation of kinase signaling is a hallmark of many cancers.[18] The diagram below illustrates a simplified, generalized mechanism of action for a tyrosine kinase inhibitor (TKI), such as one containing a trifluoromethylpyridine scaffold.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Tyrosine Kinase Receptor ATP ATP Receptor->ATP Activates Kinase Domain Pathway Downstream Signaling Pathway Receptor->Pathway Activates GrowthFactor Growth Factor (Signal) GrowthFactor->Receptor Binds ADP ADP ATP->ADP Phosphorylation Response Cell Proliferation, Survival, Angiogenesis Pathway->Response Leads to TFMP_Inhibitor Trifluoromethylpyridine Kinase Inhibitor TFMP_Inhibitor->Receptor Blocks ATP Binding Site

Caption: Generalized mechanism of a trifluoromethylpyridine-based kinase inhibitor.

References

Reaction condition optimization for 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one, a key building block in drug discovery and development, particularly for protein degraders. This guide is intended for researchers, scientists, and professionals in the field.

Experimental Protocol: Bromination of 1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one

This section details a standard experimental procedure for the synthesis of this compound.

Materials:

  • 1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one (1.0 equivalent).

  • Dissolution: Dissolve the starting material in anhydrous acetonitrile.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine.

  • Work-up:

    • Extract the mixture with dichloromethane (3 x volumes).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield this compound as a solid.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive NBS.1. Use freshly opened or recrystallized NBS.
2. Insufficient reaction time or temperature.2. Increase reaction time and monitor by TLC/LC-MS. Gently heating (e.g., to 40-50 °C) may be necessary, but monitor for side products.
3. Poor quality starting material.3. Ensure the purity of 1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one.
Formation of Multiple Products (Isomers) 1. Reaction temperature is too high, leading to loss of regioselectivity.1. Maintain the reaction at room temperature or consider cooling to 0 °C before adding NBS.
2. Presence of radical initiators (light).2. Perform the reaction in a flask protected from light (e.g., wrapped in aluminum foil).
Formation of Dibrominated Product 1. Excess of NBS used.1. Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of NBS.
2. Prolonged reaction time after consumption of starting material.2. Carefully monitor the reaction and quench it as soon as the starting material is consumed.
Difficult Purification 1. Co-elution of product with starting material or impurities.1. Optimize the solvent system for column chromatography. A shallow gradient of ethyl acetate in hexanes is often effective.
2. Product is unstable on silica gel.2. Consider using a different stationary phase (e.g., alumina) or an alternative purification method like recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the role of NBS in this reaction?

A1: N-Bromosuccinimide (NBS) serves as an electrophilic brominating agent. In the presence of the electron-rich pyridinone ring, it delivers a bromine atom to the aromatic system.

Q2: Why is anhydrous acetonitrile used as the solvent?

A2: Anhydrous acetonitrile is a polar aprotic solvent that is suitable for dissolving the reactants and is generally inert under these reaction conditions. Using an anhydrous solvent prevents potential side reactions with water.

Q3: Can other brominating agents be used?

A3: While other brominating agents like bromine (Br₂) could potentially be used, NBS is often preferred due to its solid nature, ease of handling, and generally higher selectivity, which can lead to fewer side products.

Q4: How can I confirm the identity and purity of the final product?

A4: The structure of this compound can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. Purity can be assessed by HPLC or elemental analysis.

Q5: What safety precautions should be taken during this experiment?

A5: NBS is a lachrymator and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Acetonitrile and dichloromethane are volatile and flammable organic solvents; handle them with care and avoid ignition sources.

Experimental Workflow

Reaction_Optimization_Workflow Start Start: Define Reaction Setup Reaction Setup: 1-methyl-5-(trifluoromethyl) pyridin-2(1H)-one + Acetonitrile Start->Setup Addition Reagent Addition: N-Bromosuccinimide (NBS) Setup->Addition Monitoring Reaction Monitoring (TLC, LC-MS) Addition->Monitoring Workup Aqueous Work-up & Extraction Monitoring->Workup Reaction Complete Troubleshooting Troubleshooting Monitoring->Troubleshooting Issue Detected Purification Purification: Column Chromatography Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis End End: Pure Product Analysis->End Optimization Optimization Loop Troubleshooting->Optimization Optimization->Setup Adjust Conditions

Technical Support Center: Synthesis of 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one, with a focus on minimizing impurities.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the multi-step synthesis of this compound. The proposed synthetic route involves three key stages:

  • Synthesis of 5-(Trifluoromethyl)pyridin-2(1H)-one: Formation of the core pyridinone ring.

  • Bromination: Introduction of the bromine atom at the C3 position.

  • N-Methylation: Addition of the methyl group to the nitrogen atom.

dot graph Synthesis_Workflow { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Start [label="Starting Materials\n(Trifluoromethyl Building Block)", shape=ellipse, fillcolor="#FBBC05"]; Step1 [label="Step 1: Cyclocondensation\n(Formation of Pyridinone Ring)"]; Intermediate1 [label="5-(Trifluoromethyl)pyridin-2(1H)-one", shape=rectangle, fillcolor="#FFFFFF"]; Step2 [label="Step 2: Electrophilic Bromination"]; Intermediate2 [label="3-Bromo-5-(trifluoromethyl)pyridin-2(1H)-one", shape=rectangle, fillcolor="#FFFFFF"]; Step3 [label="Step 3: N-Methylation"]; Product [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Purification\n(e.g., Recrystallization, Chromatography)", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Step1; Step1 -> Intermediate1; Intermediate1 -> Step2; Step2 -> Intermediate2; Intermediate2 -> Step3; Step3 -> Product; Product -> Purification; } dot Caption: Overall synthetic workflow for this compound.

Step 1: Synthesis of 5-(Trifluoromethyl)pyridin-2(1H)-one

Q1: The yield of 5-(Trifluoromethyl)pyridin-2(1H)-one is low. What are the possible causes and solutions?

Probable Cause Recommended Solution
Incomplete Reaction Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). If the reaction stalls, consider increasing the reaction time or temperature incrementally. Ensure all reagents are of high purity and added in the correct stoichiometry.
Suboptimal Reaction Conditions The efficiency of cyclocondensation reactions is highly dependent on the choice of solvent and base. Screen different solvent systems (e.g., ethanol, methanol, DMF) and bases (e.g., sodium ethoxide, potassium carbonate) to find the optimal conditions for your specific starting materials.
Side Reactions Trifluoromethyl-containing building blocks can be susceptible to side reactions under harsh basic or acidic conditions. Consider using milder reaction conditions. For instance, if using a strong base, perform the reaction at a lower temperature.
Product Degradation during Work-up The pyridinone product may have some solubility in the aqueous phase during extraction. Ensure the pH of the aqueous layer is adjusted to the isoelectric point of the product to minimize its solubility before extraction. Use a continuous extraction apparatus for products with significant aqueous solubility.
Step 2: Bromination of 5-(Trifluoromethyl)pyridin-2(1H)-one

Q2: My bromination reaction is producing multiple products. How can I improve the regioselectivity and avoid over-bromination?

The trifluoromethyl group at the 5-position is strongly electron-withdrawing, which deactivates the pyridine ring towards electrophilic substitution. However, in the pyridin-2-one tautomer, the electron-donating nature of the nitrogen atom activates the 3 and 5 positions. Given the deactivation by the CF3 group at C5, bromination is expected to be directed to the C3 position.

Probable Cause Recommended Solution
Formation of Regioisomers While C3 bromination is favored, trace amounts of other isomers might form. The choice of brominating agent and solvent can influence regioselectivity. Consider using a milder brominating agent like N-Bromosuccinimide (NBS) instead of liquid bromine. Solvents like acetic acid or chlorinated solvents can also affect the outcome.
Di- or Poly-bromination This occurs when an excess of the brominating agent is used or if the reaction is allowed to proceed for too long. Use a stoichiometric amount (or a slight excess, e.g., 1.05-1.1 equivalents) of the brominating agent. Add the brominating agent portion-wise to the reaction mixture to maintain a low concentration and monitor the reaction closely by TLC or LC-MS to stop it upon consumption of the starting material.
Harsh Reaction Conditions High temperatures can lead to decreased selectivity and the formation of degradation products. Perform the reaction at room temperature or below, if feasible.

Table 1: Comparison of Brominating Agents and Typical Conditions

Brominating Agent Typical Solvent Temperature (°C) Potential Impurities Purity of Crude Product (Hypothetical)
Bromine (Br₂)Acetic Acid25-50Di-brominated species, regioisomers80-90%
N-Bromosuccinimide (NBS)Acetonitrile, DMF0-25Succinimide90-95%
Pyridinium TribromideAcetic Acid, THF25Pyridine85-92%
Step 3: N-Methylation of 3-Bromo-5-(trifluoromethyl)pyridin-2(1H)-one

Q3: The N-methylation is resulting in a mixture of N-methylated and O-methylated products. How can I favor N-alkylation?

The pyridinone anion is an ambident nucleophile, meaning it can be alkylated at either the nitrogen or the oxygen atom.

Probable Cause Recommended Solution
Formation of O-Methylated Impurity The ratio of N- to O-alkylation is highly dependent on the solvent, counter-ion, and alkylating agent. Polar aprotic solvents (e.g., DMF, DMSO) generally favor N-alkylation, while polar protic solvents (e.g., ethanol) can favor O-alkylation. Using a stronger, less-coordinating base like sodium hydride (NaH) can also promote N-methylation.
Incomplete Reaction Ensure that the pyridinone is fully deprotonated before adding the methylating agent. This can be achieved by using a slight excess of a strong base like NaH and allowing sufficient time for the deprotonation to complete. Monitor the reaction by TLC to ensure the disappearance of the starting material.
Side Reactions with Methylating Agent Dimethyl sulfate is toxic and can lead to multiple methylations if not used in stoichiometric amounts. Methyl iodide is a good alternative. Add the methylating agent slowly and at a controlled temperature.
Degradation of Starting Material or Product Strong basic conditions can sometimes lead to the degradation of halogenated pyridinones. Use the minimum necessary amount of base and conduct the reaction at the lowest effective temperature.

Table 2: Influence of Reaction Conditions on N- vs. O-Methylation (Hypothetical Data)

Methylating Agent Base Solvent Temperature (°C) N:O Alkylation Ratio Yield of N-methyl Product
Dimethyl SulfateK₂CO₃AcetoneReflux5:165%
Dimethyl SulfateNaHDMF0-25>20:185%
Methyl IodideK₂CO₃AcetonitrileReflux8:170%
Methyl IodideNaHTHF0-25>20:190%

dot graph Troubleshooting_Tree { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Start [label="Problem in Synthesis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Low_Yield [label="Low Yield"]; Impure_Product [label="Impure Product"];

Start -> Low_Yield; Start -> Impure_Product;

Low_Yield -> Incomplete_Reaction [label="Starting material remains?"]; Low_Yield -> Degradation [label="Multiple spots on TLC?"];

Incomplete_Reaction -> Sol_Incomplete [label="Optimize reaction\nconditions (time, temp,\nreagent stoichiometry).", shape=note, fillcolor="#FFFFFF"]; Degradation -> Sol_Degradation [label="Use milder conditions\n(lower temp, weaker base/acid).", shape=note, fillcolor="#FFFFFF"];

Impure_Product -> Regioisomers [label="Isomeric impurities detected?"]; Impure_Product -> Over_Reaction [label="Higher MW impurities?"]; Impure_Product -> Side_Product [label="Unexpected impurities?"];

Regioisomers -> Sol_Regioisomers [label="Change solvent or reagent\nto improve selectivity.", shape=note, fillcolor="#FFFFFF"]; Over_Reaction -> Sol_Over_Reaction [label="Use stoichiometric reagents,\nmonitor reaction closely.", shape=note, fillcolor="#FFFFFF"]; Side_Product -> Sol_Side_Product [label="Check for O-alkylation in\nmethylation step. Use\nconditions favoring N-alkylation.", shape=note, fillcolor="#FFFFFF"]; } dot Caption: Troubleshooting decision tree for the synthesis of this compound.

Experimental Protocols

The following are representative protocols and may require optimization for specific laboratory conditions and scales.

Protocol 1: Synthesis of 5-(Trifluoromethyl)pyridin-2(1H)-one

This protocol is based on a general cyclocondensation reaction.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a suitable trifluoromethyl-containing building block (e.g., (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one) in an appropriate solvent such as ethanol.

  • Reagent Addition: To this solution, add a source of ammonia (e.g., ammonium acetate) and a base (e.g., sodium ethoxide).

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in water and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • Purification: Filter the solid, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Bromination of 5-(Trifluoromethyl)pyridin-2(1H)-one
  • Reaction Setup: Dissolve 5-(trifluoromethyl)pyridin-2(1H)-one in a suitable solvent such as glacial acetic acid in a round-bottom flask.

  • Reagent Addition: Slowly add a solution of bromine (1.05 equivalents) in acetic acid to the reaction mixture at room temperature with stirring. Alternatively, add N-bromosuccinimide (1.1 equivalents) portion-wise.

  • Reaction: Stir the mixture at room temperature and monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, pour the mixture into ice water. If a precipitate forms, filter and wash with water. If no precipitate forms, neutralize with a base (e.g., sodium bicarbonate solution) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 3: N-Methylation of 3-Bromo-5-(trifluoromethyl)pyridin-2(1H)-one
  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous DMF.

  • Deprotonation: Cool the suspension to 0 °C and slowly add a solution of 3-bromo-5-(trifluoromethyl)pyridin-2(1H)-one in anhydrous DMF. Stir the mixture at 0 °C for 30-60 minutes.

  • Methylation: Slowly add dimethyl sulfate or methyl iodide (1.1 equivalents) to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity of the bromination step? Due to the strong electron-withdrawing nature of the trifluoromethyl group at the 5-position, the 3-position is the most activated site for electrophilic substitution on the 5-(trifluoromethyl)pyridin-2(1H)-one ring. Therefore, bromination is expected to occur predominantly at the 3-position.

Q2: Are there any safety precautions I should be aware of? Yes. Dimethyl sulfate is highly toxic and a suspected carcinogen; it should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Bromine is also corrosive and toxic. Sodium hydride is highly flammable and reacts violently with water. Always consult the Safety Data Sheet (SDS) for all reagents before use.

Q3: Can I perform the N-methylation and bromination in a different order? It is possible to first N-methylate 5-(trifluoromethyl)pyridin-2(1H)-one and then perform the bromination. However, the N-methyl group is activating, which could potentially lead to lower regioselectivity and a higher chance of over-bromination. The proposed route of bromination followed by N-methylation is generally preferred for better control over the reaction.

Q4: How can I confirm the structure of my final product and identify any impurities? Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) should be used. Comparison of the obtained data with literature values or predicted spectra can confirm the structure. Impurities can often be identified by their unique signals in NMR and their mass in MS. For example, the O-methylated impurity would have the same mass as the N-methylated product but different NMR chemical shifts.

Q5: What are some alternative N-methylation reagents I can use? Besides dimethyl sulfate and methyl iodide, other methylating agents such as methyl triflate can be used. For greener alternatives, dimethyl carbonate can be employed, although it often requires higher temperatures and specific catalysts.

Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. All experimental work should be conducted by qualified individuals in a well-equipped laboratory, adhering to all necessary safety precautions. The provided protocols are illustrative and may require optimization.

Validation & Comparative

Navigating the Synthesis of 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of complex heterocyclic compounds is a critical step in the discovery pipeline. This guide provides a comparative analysis of potential synthetic routes for 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one, a fluorinated pyridinone derivative of interest in medicinal chemistry.

Due to the limited availability of a direct, published synthetic protocol for this compound, this guide explores plausible synthetic strategies based on established methodologies for analogous structures. The two primary approaches considered are the N-methylation of a brominated pyridinone precursor and the bromination of a methylated pyridinone intermediate.

Comparison of Proposed Synthetic Strategies

The validation of a synthetic route hinges on factors such as yield, purity, scalability, and the availability and cost of starting materials. Below is a table summarizing the hypothetical comparison of the two main strategies for synthesizing the target compound.

ParameterStrategy 1: N-Methylation of 3-bromo-5-(trifluoromethyl)pyridin-2(1H)-oneStrategy 2: Bromination of 1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one
Starting Material 3-bromo-5-(trifluoromethyl)pyridin-2(1H)-one1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one
Key Transformation N-methylationElectrophilic Bromination
Potential Reagents Methyl iodide (CH₃I), Dimethyl sulfate ((CH₃)₂SO₄), Trimethylsilyldiazomethane (TMSCHN₂) with a base (e.g., K₂CO₃, NaH)N-Bromosuccinimide (NBS), Bromine (Br₂) in acetic acid
Anticipated Yield Moderate to HighModerate to High (potential for regioisomer formation)
Potential Challenges O-methylation as a side product, optimizing reaction conditions to favor N-alkylation.Controlling regioselectivity of bromination, potential for over-bromination.
Purification Standard chromatographic techniques (e.g., column chromatography, recrystallization).Chromatographic separation of regioisomers may be required.

Experimental Protocols

Strategy 1: N-Methylation of 3-bromo-5-(trifluoromethyl)pyridin-2(1H)-one

This approach involves the synthesis of the brominated pyridinone core followed by the introduction of the methyl group on the nitrogen atom.

Step 1a: Synthesis of 3-bromo-5-(trifluoromethyl)pyridin-2(1H)-one (Hypothetical)

A plausible route to this intermediate could involve the cyclization of a trifluoromethyl-containing building block followed by bromination. General methods for the synthesis of trifluoromethyl-substituted pyridones often utilize precursors like trifluoroacetoacetate.

Step 1b: N-Methylation

  • Protocol: To a solution of 3-bromo-5-(trifluoromethyl)pyridin-2(1H)-one (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile, is added a base, for instance, potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq). The mixture is stirred at room temperature for 30 minutes. A methylating agent, such as methyl iodide (CH₃I, 1.2 eq), is then added dropwise. The reaction is stirred at room temperature or gently heated (e.g., to 50 °C) and monitored by thin-layer chromatography (TLC) until completion. Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Strategy 2: Bromination of 1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one

This alternative strategy involves first establishing the N-methylated pyridinone ring and then introducing the bromine atom at the 3-position.

Step 2a: Synthesis of 1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one (Hypothetical)

This intermediate could be prepared via the condensation of a suitable trifluoromethyl-containing precursor with an amine, followed by cyclization.

Step 2b: Electrophilic Bromination

  • Protocol: To a solution of 1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one (1.0 eq) in a solvent such as acetic acid or a chlorinated solvent like dichloromethane, is added a brominating agent. N-Bromosuccinimide (NBS, 1.1 eq) is a common choice to avoid the harshness of elemental bromine. The reaction mixture is stirred at room temperature or heated to reflux, and the progress is monitored by TLC. Once the starting material is consumed, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between an aqueous solution of sodium thiosulfate (to quench any remaining bromine) and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to separate the desired 3-bromo regioisomer from any other potential isomers and unreacted starting material.

Workflow and Pathway Visualization

To visually represent the logical flow of these synthetic strategies, the following diagrams have been generated.

Synthesis_Strategies cluster_0 Strategy 1: N-Methylation Route cluster_1 Strategy 2: Bromination Route Start1 3-bromo-5-(trifluoromethyl) pyridin-2(1H)-one Step1 N-Methylation (e.g., CH3I, K2CO3) Start1->Step1 Product1 3-Bromo-1-methyl-5-(trifluoromethyl) pyridin-2(1H)-one Step1->Product1 Start2 1-methyl-5-(trifluoromethyl) pyridin-2(1H)-one Step2 Bromination (e.g., NBS) Start2->Step2 Product2 3-Bromo-1-methyl-5-(trifluoromethyl) pyridin-2(1H)-one Step2->Product2 Experimental_Workflow cluster_s1 General Synthetic Workflow A Starting Material B Reaction Setup (Solvent, Reagents) A->B C Reaction Monitoring (TLC, LC-MS) B->C D Work-up (Quenching, Extraction) C->D E Purification (Column Chromatography) D->E F Characterization (NMR, MS) E->F G Final Product F->G

A Comparative Study of 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of hypothetical analogs of 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one, a scaffold with potential for development as a kinase inhibitor. The analysis is based on established structure-activity relationships (SAR) of similar pyridinone and other heterocyclic kinase inhibitors, particularly those targeting the PI3K/mTOR signaling pathway. This document outlines the synthesis, comparative biological activity, and relevant experimental protocols to guide further research and development in this area.

Introduction

The pyridin-2(1H)-one core is a privileged scaffold in medicinal chemistry, known to interact with the hinge region of various protein kinases. The presence of a trifluoromethyl group at the 5-position can enhance metabolic stability and binding affinity, while the bromine at the 3-position offers a versatile handle for further chemical modifications. This comparative study explores the potential impact of structural modifications at key positions of the this compound scaffold on its inhibitory activity against kinases, with a focus on the PI3K/mTOR pathway, a critical signaling cascade often dysregulated in cancer.[1][2]

Comparative Analysis of Analog Performance

To understand the structure-activity relationships, a series of hypothetical analogs of the parent compound (Analog 1) are proposed. The predicted inhibitory activities are based on published data for similar kinase inhibitors and are presented for comparative purposes. The primary target for this hypothetical series is the mammalian Target of Rapamycin (mTOR), a key kinase in the PI3K/Akt/mTOR pathway.

Analog IDR1 (Position 3)R2 (Position 1)R3 (Position 5)Predicted mTOR IC50 (nM)Rationale for Predicted Activity
1 BrCH₃CF₃>1000Parent compound, expected to have weak or no activity without further optimization. The bromo group serves as a synthetic handle.
2 PhenylCH₃CF₃100 - 500Introduction of an aryl group at the 3-position can introduce beneficial interactions with the kinase active site.
3 4-AminophenylCH₃CF₃10 - 50The amino group can form a key hydrogen bond with the hinge region of the kinase, significantly improving potency.
4 4-FluorophenylCH₃CF₃50 - 200Introduction of a fluorine atom can improve metabolic stability and binding affinity through favorable electronic interactions.
5 4-AminophenylEthylCF₃20 - 100Small alkyl groups at the N1 position are generally well-tolerated, but potency may be slightly reduced compared to the methyl analog.
6 4-AminophenylCyclopropylCF₃15 - 75A cyclopropyl group can improve metabolic stability and may offer a better fit in the binding pocket compared to a linear alkyl chain.
7 4-AminophenylCH₃CH₃>500Replacement of the trifluoromethyl group with a methyl group is predicted to significantly reduce potency due to the loss of favorable interactions and decreased metabolic stability.

Experimental Protocols

Detailed methodologies for the synthesis of the parent compound and key biological assays are provided below.

Synthesis of this compound (Analog 1)

The synthesis of the parent compound can be achieved through a multi-step process starting from commercially available materials. A plausible synthetic route is outlined below.

Workflow for the Synthesis of Analog 1

A 2-Hydroxy-5-(trifluoromethyl)pyridine B 3-Bromo-2-hydroxy-5-(trifluoromethyl)pyridine A->B Bromination (e.g., NBS) C This compound (Analog 1) B->C Methylation (e.g., CH3I, K2CO3)

Caption: Synthetic scheme for this compound.

Step 1: Bromination of 2-Hydroxy-5-(trifluoromethyl)pyridine To a solution of 2-hydroxy-5-(trifluoromethyl)pyridine in a suitable solvent such as acetonitrile, N-bromosuccinimide (NBS) is added portion-wise at room temperature. The reaction mixture is stirred for several hours until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to yield 3-bromo-2-hydroxy-5-(trifluoromethyl)pyridine.

Step 2: Methylation of 3-Bromo-2-hydroxy-5-(trifluoromethyl)pyridine 3-Bromo-2-hydroxy-5-(trifluoromethyl)pyridine is dissolved in a polar aprotic solvent like dimethylformamide (DMF). Potassium carbonate (K₂CO₃) is added as a base, followed by the addition of methyl iodide (CH₃I). The reaction mixture is stirred at room temperature overnight. After completion, the reaction is quenched with water and extracted with an organic solvent such as ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford this compound (Analog 1).

In Vitro Kinase Inhibition Assay (mTOR Kinase)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of the synthesized analogs against mTOR kinase.

Experimental Workflow for mTOR Kinase Assay

A Prepare serial dilutions of test compounds B Add mTOR enzyme and substrate to wells A->B C Initiate reaction with ATP B->C D Incubate at room temperature C->D E Stop reaction and measure signal (e.g., luminescence) D->E F Calculate IC50 values E->F

Caption: Workflow for the in vitro mTOR kinase inhibition assay.

Materials:

  • Recombinant human mTOR kinase

  • Kinase substrate (e.g., a peptide substrate like 4E-BP1)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white plates

  • Multimode plate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of each analog in 100% DMSO. Perform serial dilutions in kinase assay buffer to obtain a range of concentrations.

  • Kinase Reaction Setup: Add the kinase and substrate solution to the wells of a 384-well plate.

  • Compound Addition: Add the diluted compounds to the respective wells. Include a positive control (a known mTOR inhibitor) and a negative control (DMSO vehicle).

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for mTOR.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Signal Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This involves a two-step process of adding an ADP-Glo™ reagent to deplete unused ATP and then a kinase detection reagent to convert ADP to ATP, which is then used to generate a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell-Based Western Blot Analysis of mTOR Signaling

This protocol is used to assess the effect of the pyridinone analogs on the mTOR signaling pathway in a cellular context by measuring the phosphorylation status of key downstream proteins.

PI3K/Akt/mTOR Signaling Pathway

PI3K PI3K Akt Akt PI3K->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K1 p70S6K1 mTORC1->S6K1 phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 phosphorylates Inhibitor Pyridinone Analog Inhibitor->mTORC1 inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the point of inhibition.

Materials:

  • Cancer cell line with an active PI3K/mTOR pathway (e.g., MCF-7, U87-MG)

  • Cell culture medium and supplements

  • Test compounds (pyridinone analogs)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-p70S6K, anti-p70S6K, anti-phospho-4E-BP1, anti-4E-BP1, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate the cells and allow them to adhere overnight. Treat the cells with various concentrations of the pyridinone analogs for a specified time (e.g., 2-24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a membrane.

  • Immunoblotting: Block the membrane and then incubate with the desired primary antibodies overnight at 4°C. After washing, incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the inhibitory effect of the compounds on the mTOR signaling pathway.

Conclusion

This comparative guide provides a framework for the investigation of this compound analogs as potential kinase inhibitors. The structure-activity relationships of related compounds suggest that modifications at the 3-position, particularly the introduction of a hydrogen-bond-donating group, are crucial for achieving high potency. The provided experimental protocols offer a starting point for the synthesis and biological evaluation of these novel compounds. Further optimization of this scaffold could lead to the development of potent and selective inhibitors of the PI3K/mTOR pathway with therapeutic potential in oncology and other diseases.

References

Efficacy comparison of trifluoromethyl-substituted compounds

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the strategic incorporation of the trifluoromethyl (CF3) group has become a cornerstone for enhancing the therapeutic properties of a wide range of pharmaceuticals. This powerful electron-withdrawing moiety can significantly improve a molecule's metabolic stability, lipophilicity, and binding affinity to its target, ultimately leading to enhanced efficacy and a more favorable pharmacokinetic profile. This guide provides a comparative analysis of two prominent trifluoromethyl-substituted compounds, the anti-cancer agent Sorafenib and the antidepressant Fluoxetine, against their therapeutic alternatives, supported by experimental data.

Sorafenib: A Multi-Kinase Inhibitor in Oncology

Sorafenib is a trifluoromethyl-containing multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma (RCC) and unresectable hepatocellular carcinoma (HCC). Its mechanism of action involves the inhibition of several intracellular and cell surface kinases, including those in the Raf/MEK/ERK signaling pathway, which is crucial for tumor cell proliferation and survival.

Comparative Efficacy of Sorafenib

The efficacy of Sorafenib is often compared with other tyrosine kinase inhibitors (TKIs) such as Sunitinib and Regorafenib.

Preclinical Data: In Vitro Kinase Inhibition

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Kinase TargetSorafenib IC50 (nM)Sunitinib IC50 (nM)Regorafenib IC50 (nM)
VEGFR-29094.2
PDGFR-β57822
B-RAF221601.5
c-RAF6-2.5
c-KIT6871.5

Clinical Data: Advanced Renal Cell Carcinoma (First-Line Therapy)

ParameterSorafenibSunitinib
Median Progression-Free Survival (mPFS)5.5 - 8.6 months9.9 - 11 months
Median Overall Survival (mOS)17.8 - 25.7 months22.6 - 26.4 months
Objective Response Rate (ORR)10%31%

Clinical Data: Advanced Hepatocellular Carcinoma (Second-Line Therapy)

ParameterRegorafenibPlacebo
Median Overall Survival (mOS)10.6 months7.8 months
Hazard Ratio (HR) for OS0.63-
Experimental Protocols

In Vitro Kinase Inhibition Assay:

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.

  • Reagents and Materials: Recombinant human kinase (e.g., VEGFR-2, B-RAF), kinase substrate (e.g., a synthetic peptide), ATP, test compound (Sorafenib, Sunitinib, or Regorafenib), kinase assay buffer, and a detection system (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • The test compound is serially diluted and added to the wells of a microplate.

    • The kinase and its specific substrate are added to the wells.

    • The kinase reaction is initiated by the addition of ATP.

    • The plate is incubated at a specific temperature for a set period to allow the kinase to phosphorylate the substrate.

    • A detection reagent is added to measure the amount of ADP produced, which is inversely proportional to the kinase activity.

    • The IC50 value is calculated by plotting the percentage of kinase inhibition against the log of the compound concentration.

Cell Proliferation (MTT) Assay:

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Reagents and Materials: Cancer cell line (e.g., HepG2 for HCC), cell culture medium, fetal bovine serum (FBS), test compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).

  • Procedure:

    • Cells are seeded in a 96-well plate and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compound.

    • After a set incubation period (e.g., 72 hours), the MTT solution is added to each well.

    • Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

    • A solubilizing agent is added to dissolve the formazan crystals.

    • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Signaling Pathway and Experimental Workflow

Sorafenib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR RAS RAS VEGFR->RAS PDGFR PDGFR PDGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription Sorafenib Sorafenib Sorafenib->VEGFR Inhibition Sorafenib->PDGFR Inhibition Sorafenib->RAF Inhibition

Kinase_Assay_Workflow Start Start Add_Compound Add serially diluted Sorafenib/competitor Start->Add_Compound Add_Kinase Add kinase and substrate Add_Compound->Add_Kinase Add_ATP Initiate reaction with ATP Add_Kinase->Add_ATP Incubate Incubate Add_ATP->Incubate Detect_Signal Add detection reagent and measure signal Incubate->Detect_Signal Calculate_IC50 Calculate IC50 value Detect_Signal->Calculate_IC50 End End Calculate_IC50->End

Fluoxetine: A Selective Serotonin Reuptake Inhibitor (SSRI) for Depression

Fluoxetine, a well-known antidepressant, contains a trifluoromethyl group that is crucial for its selective inhibition of the serotonin transporter (SERT). By blocking the reuptake of serotonin into the presynaptic neuron, Fluoxetine increases the concentration of this neurotransmitter in the synaptic cleft, thereby alleviating symptoms of depression.

Comparative Efficacy of Fluoxetine

Fluoxetine's efficacy is often benchmarked against other SSRIs, such as Sertraline and Citalopram.

Preclinical Data: Serotonin Transporter (SERT) Binding Affinity

The inhibition constant (Ki) represents the concentration of a drug required to occupy 50% of the target receptors. A lower Ki value indicates a higher binding affinity.

CompoundSERT Ki (nM)
Fluoxetine1.1
Sertraline0.26
Citalopram1.6

Clinical Data: Major Depressive Disorder (8-week treatment)

ParameterFluoxetine (20 mg/day)Sertraline (50-150 mg/day)Citalopram (20 mg/day)
Response Rate (≥50% reduction in HAM-D score)~50-60%~50-65%~50-60%
Remission Rate (HAM-D score ≤7)~30-40%~30-45%~30-40%
Experimental Protocols

Serotonin Transporter (SERT) Binding Assay:

This assay measures the affinity of a compound for the serotonin transporter.

  • Reagents and Materials: Human SERT-expressing cell membranes, a radiolabeled ligand (e.g., [3H]citalopram), test compound (Fluoxetine, Sertraline, or Citalopram), assay buffer, and a scintillation counter.

  • Procedure:

    • The test compound is serially diluted.

    • The cell membranes, radiolabeled ligand, and test compound are incubated together in the assay buffer.

    • The mixture is incubated to allow binding to reach equilibrium.

    • The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

    • The amount of radioactivity retained on the filter, representing the bound ligand, is measured using a scintillation counter.

    • The Ki value is calculated from the IC50 value (the concentration of the test compound that displaces 50% of the radiolabeled ligand).

Clinical Trial Protocol for Major Depressive Disorder:

  • Study Design: A randomized, double-blind, placebo-controlled or active-comparator trial.

  • Participants: Patients diagnosed with major depressive disorder according to DSM-5 criteria, with a baseline score on a depression rating scale (e.g., Hamilton Depression Rating Scale, HAM-D) indicating at least moderate severity.

  • Intervention: Patients are randomly assigned to receive a fixed or flexible dose of the test drug (e.g., Fluoxetine 20 mg/day) or a comparator (e.g., Sertraline 50-150 mg/day or placebo) for a predefined period (e.g., 8 weeks).

  • Assessments: Efficacy is assessed at baseline and at regular intervals using standardized depression rating scales such as the HAM-D and the Clinical Global Impression (CGI) scale. Safety and tolerability are monitored throughout the study.

  • Primary Endpoint: The primary outcome is typically the change from baseline in the total score of a depression rating scale or the proportion of patients who achieve a response or remission.

Mechanism of Action and Experimental Workflow

Fluoxetine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Synaptic_Cleft Synaptic Cleft Serotonin_Vesicle->Synaptic_Cleft Release SERT Serotonin Transporter (SERT) Synaptic_Cleft->SERT Reuptake Serotonin_Receptor Serotonin Receptors Synaptic_Cleft->Serotonin_Receptor Signal_Transduction Signal Transduction Serotonin_Receptor->Signal_Transduction Fluoxetine Fluoxetine Fluoxetine->SERT Inhibition Serotonin Serotonin

SERT_Binding_Assay_Workflow Start Start Prepare_Mix Prepare incubation mix: SERT membranes, radioligand, and test compound Start->Prepare_Mix Incubate Incubate to reach equilibrium Prepare_Mix->Incubate Filter Separate bound and free ligand by filtration Incubate->Filter Measure Measure radioactivity of bound ligand Filter->Measure Calculate_Ki Calculate Ki value Measure->Calculate_Ki End End Calculate_Ki->End

A Comparative Guide to Analytical Methods for the Characterization of 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust characterization of novel chemical entities is a cornerstone of modern drug discovery and development. For a compound such as 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one, a fluorinated pyridinone derivative with potential applications in pharmaceuticals and agrochemicals, a multi-faceted analytical approach is imperative to confirm its identity, purity, and stability. This guide provides a comprehensive comparison of key analytical techniques for the characterization of this compound, supported by experimental protocols and data.

Overview of Analytical Techniques

A variety of spectroscopic and chromatographic methods are employed to elucidate the structure and purity of this compound. The primary techniques include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Complementary methods such as Gas Chromatography-Mass Spectrometry (GC-MS), Elemental Analysis, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectrophotometry provide additional critical information.

The selection of an appropriate analytical method or a combination thereof depends on the specific information required, such as structural confirmation, impurity profiling, or quantitative analysis.

Quantitative Data Comparison

The following table summarizes the key performance characteristics of the recommended analytical methods for the characterization of this compound.

Analytical TechniqueInformation ProvidedTypical Sensitivity/Detection LimitResolutionKey AdvantagesKey Limitations
¹H, ¹³C, ¹⁹F NMR Detailed molecular structure, connectivity, and environment of atoms.mg rangeHighNon-destructive, highly specific for structure elucidation.Relatively low sensitivity, requires higher sample concentration.
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation patterns.pg to ng rangeHighHigh sensitivity, provides molecular formula.Isomers may not be distinguishable without chromatography.
HPLC-UV Purity assessment, quantification, separation of impurities.ng rangeHighRobust, quantitative, widely available.Does not provide structural information of unknowns.
GC-MS Separation and identification of volatile components and impurities.pg to ng rangeVery HighExcellent for volatile and semi-volatile compounds.Not suitable for non-volatile or thermally labile compounds.
Elemental Analysis Percentage composition of C, H, N.µg rangeN/AConfirms elemental composition.Does not provide structural information.
FT-IR Spectroscopy Presence of functional groups.µg to mg rangeModerateFast, provides a molecular fingerprint.Limited structural information for complex molecules.
UV-Vis Spectroscopy Quantitative analysis, presence of chromophores.µg/mL to ng/mL rangeLowSimple, cost-effective for quantification.[1]Limited selectivity and structural information.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the typical experimental workflows for the comprehensive characterization of a novel compound like this compound.

Experimental Workflow for Compound Characterization cluster_0 Initial Analysis cluster_1 Structural Elucidation cluster_2 Purity & Quantification Synthesis_Purification Synthesis & Purification Initial_Characterization Initial Characterization (TLC, Melting Point) Synthesis_Purification->Initial_Characterization NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Initial_Characterization->NMR Primary Structure MS Mass Spectrometry (HRMS) Initial_Characterization->MS Molecular Weight FTIR FT-IR Spectroscopy Initial_Characterization->FTIR Functional Groups Elemental_Analysis Elemental Analysis Initial_Characterization->Elemental_Analysis Elemental Composition HPLC HPLC-UV/MS NMR->HPLC Confirm Structure Final_Report Comprehensive Characterization Report NMR->Final_Report Structural Data MS->HPLC Confirm Mass MS->Final_Report Mass Data FTIR->Final_Report Functional Group Data Elemental_Analysis->Final_Report Composition Data HPLC->Final_Report Purity Data GCMS GC-MS GCMS->Final_Report Volatile Impurities UVVis UV-Vis Spectroscopy UVVis->Final_Report Quantitative Data

Caption: Experimental workflow for compound characterization.

Logical Relationship for Structural Elucidation cluster_data Experimental Data cluster_interpretation Interpretation Hypothesized_Structure Hypothesized Structure: This compound NMR_Data NMR Data (Chemical Shifts, Couplings) Hypothesized_Structure->NMR_Data MS_Data MS Data (m/z, Isotope Pattern) Hypothesized_Structure->MS_Data IR_Data FT-IR Data (Vibrational Frequencies) Hypothesized_Structure->IR_Data EA_Data Elemental Analysis (%C, %H, %N) Hypothesized_Structure->EA_Data Connectivity_Map Connectivity Map NMR_Data->Connectivity_Map Fragment_Analysis Fragment Analysis MS_Data->Fragment_Analysis Functional_Group_ID Functional Group ID IR_Data->Functional_Group_ID Elemental_Formula Elemental Formula EA_Data->Elemental_Formula Confirmed_Structure Confirmed Structure Fragment_Analysis->Confirmed_Structure Functional_Group_ID->Confirmed_Structure Connectivity_Map->Confirmed_Structure Elemental_Formula->Confirmed_Structure

Caption: Logical workflow for structural elucidation.

Detailed Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments is recommended.

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Pulse Program: Standard single-pulse experiment.

    • Expected Signals:

      • A singlet for the N-methyl group protons.

      • Two distinct signals in the aromatic region for the two pyridinone ring protons. The chemical shifts and coupling constants will be indicative of their positions relative to the substituents.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Expected Signals:

      • Signals for the seven carbon atoms in the molecule. The trifluoromethyl group will appear as a quartet due to C-F coupling. The chemical shifts will be influenced by the electron-withdrawing nature of the bromine and trifluoromethyl groups.

  • ¹⁹F NMR Spectroscopy:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Expected Signals:

      • A singlet for the trifluoromethyl group. The chemical shift will be characteristic of a CF₃ group attached to a pyridine ring.[2][3]

  • Data Analysis: The chemical shifts (δ), coupling constants (J), and integration values from these spectra are used to piece together the molecular structure. Two-dimensional NMR experiments like COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed for definitive assignment of all proton and carbon signals.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound. Both high-resolution (HRMS) and tandem mass spectrometry (MS/MS) are valuable.

  • Sample Introduction and Ionization:

    • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable if the compound is sufficiently volatile and thermally stable. Electron Ionization (EI) is typically used.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): A more versatile approach. Electrospray Ionization (ESI) is commonly used for polar molecules.

  • Mass Analysis:

    • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental formula (C₇H₅BrF₃NO).

    • Tandem Mass Spectrometry (MS/MS): The molecular ion is fragmented, and the resulting fragmentation pattern provides structural information that can be used to confirm the connectivity of the molecule. The presence of bromine will be evident from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

  • Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion and its fragments are analyzed. The isotopic distribution pattern for bromine is a key diagnostic feature.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of this compound and for quantifying it in various matrices. A reversed-phase HPLC (RP-HPLC) method is generally suitable.

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient will need to be optimized to achieve good separation of the main peak from any impurities.

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 25 °C or 30 °C) to ensure reproducibility.

    • Detection: UV detection at a wavelength where the compound exhibits maximum absorbance (determined by UV-Vis spectrophotometry).

  • Data Analysis: The purity of the sample is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve is generated using standards of known concentration.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample, which is a fundamental confirmation of the compound's empirical formula.

  • Instrumentation: A CHN elemental analyzer.

  • Procedure: A small, accurately weighed amount of the sample is combusted in a high-oxygen environment. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified. For compounds containing fluorine, specific combustion reagents and conditions may be necessary to avoid interference and ensure complete combustion.[4][5]

  • Data Analysis: The experimentally determined percentages of C, H, and N are compared with the theoretical values calculated from the molecular formula (C₇H₅BrF₃NO).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

  • Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) or dissolved in a suitable solvent.

  • Data Acquisition: The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Expected Characteristic Bands:

    • C=O stretching vibration of the pyridinone ring.

    • C-F stretching vibrations of the trifluoromethyl group.

    • C-Br stretching vibration.

    • Aromatic C-H and C=C stretching vibrations.

  • Data Analysis: The positions and intensities of the absorption bands are correlated with known vibrational frequencies of specific functional groups.

Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a simple and rapid method for the quantitative analysis of this compound and for determining the optimal wavelength for HPLC detection.

  • Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

  • Procedure: The absorbance of the solution is measured over the UV-Vis range (typically 200-800 nm) to determine the wavelength of maximum absorbance (λmax).

  • Quantitative Analysis: A calibration curve of absorbance versus concentration can be constructed to determine the concentration of unknown samples based on the Beer-Lambert law.[6]

Conclusion

The comprehensive characterization of this compound requires a synergistic application of multiple analytical techniques. While NMR and high-resolution mass spectrometry are indispensable for definitive structural elucidation, chromatographic methods like HPLC are crucial for purity assessment and quantification. The supplementary data from elemental analysis, FT-IR, and UV-Vis spectroscopy provide further confirmation of the compound's identity and properties. By employing the methodologies outlined in this guide, researchers can ensure the accurate and thorough characterization of this and similar novel chemical entities, a critical step in the journey of drug discovery and development.

References

Benchmarking a Novel Pyridinone Compound Against Known Pim-1 Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The biological target of 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one has not been definitively identified in publicly available literature. However, based on the prevalence of the substituted pyridinone scaffold in known kinase inhibitors, this guide provides a comparative analysis assuming its potential activity against Pim-1 kinase, a well-established therapeutic target in oncology. This document is intended for research and informational purposes only.

Introduction

This compound is a novel heterocyclic compound featuring a pyridinone core, a structure recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active molecules. The incorporation of a trifluoromethyl group often enhances metabolic stability and binding affinity of compounds to their biological targets.

Pim-1 kinase is a constitutively active serine/threonine kinase that plays a critical role in regulating cell survival, proliferation, and apoptosis.[1] Its overexpression is implicated in various hematological malignancies and solid tumors, making it an attractive target for the development of novel anticancer therapeutics.[2][3] This guide benchmarks the hypothetical activity of this compound against a selection of well-characterized Pim-1 kinase inhibitors, providing a framework for its potential evaluation.

Quantitative Comparison of Pim-1 Kinase Inhibitors

The following table summarizes the in vitro potency (IC50) of several known Pim-1 inhibitors. These values serve as a benchmark for assessing the potential efficacy of novel compounds.

InhibitorPim-1 IC50 (nM)Pim-2 IC50 (nM)Pim-3 IC50 (nM)Notes
Putative Inhibitor
This compoundData Not AvailableData Not AvailableData Not Available
Benchmark Inhibitors
AZD1208[4][5]0.451.9Potent, orally available pan-Pim kinase inhibitor.
CX-6258[4]52516Potent and selective pan-Pim kinase inhibitor.
SGI-1776[1][5]7~350~70First-generation pan-Pim kinase inhibitor.
SMI-4a[4][5]17100,000-Potent and selective Pim-1 inhibitor.
TCS PIM-1 1[4][6]50>20,000-Selective, ATP-competitive Pim-1 inhibitor.
Quercetagetin[4]340--A flavonoid and moderately potent Pim-1 inhibitor.
Hispidulin[4][5]2,710--A natural flavone with Pim-1 inhibitory activity.

Experimental Protocols

In Vitro Pim-1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a common method for measuring the in vitro inhibition of Pim-1 kinase activity.[7][8]

Materials:

  • Recombinant human Pim-1 kinase

  • PIMtide (a peptide substrate for Pim-1)

  • ATP (Adenosine triphosphate)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (including this compound and benchmark inhibitors) dissolved in DMSO

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • 384-well white assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Plate Preparation: Add 1 µL of each compound dilution to the wells of a 384-well plate. Include wells with DMSO only as a negative control (100% activity) and wells without enzyme as a background control.

  • Enzyme Addition: Dilute the Pim-1 enzyme to the desired concentration in the kinase reaction buffer and add 2 µL to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Prepare a substrate/ATP mixture in the kinase reaction buffer (e.g., PIMtide and ATP at their final desired concentrations). Initiate the kinase reaction by adding 2 µL of this mixture to each well.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Cell-Based Proliferation Assay (MTT Assay)

This protocol measures the effect of Pim-1 inhibitors on the proliferation of cancer cell lines that overexpress Pim-1.[9]

Materials:

  • Human cancer cell line known to overexpress Pim-1 (e.g., T47D breast cancer cells)

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration compared to the vehicle control. Determine the IC50 value, which is the concentration of the inhibitor that reduces cell viability by 50%.

Visualizations

Pim-1 Signaling Pathway

The following diagram illustrates the upstream activation of Pim-1 kinase via the JAK/STAT pathway and its downstream effects on cell cycle progression and apoptosis.[1][6][10]

Pim1_Signaling_Pathway Cytokines Cytokines / Growth Factors JAK JAKs Cytokines->JAK activate STAT STATs JAK->STAT Pim1_Gene Pim-1 Gene STAT->Pim1_Gene induce expression Pim1_Kinase Pim-1 Kinase Pim1_Gene->Pim1_Kinase translates to cMyc c-Myc Pim1_Kinase->cMyc phosphorylates p21 p21 Pim1_Kinase->p21 inhibits BAD BAD Pim1_Kinase->BAD phosphorylates (inhibits) Cell_Cycle Cell Cycle Progression Pim1_Kinase->Cell_Cycle promotes Apoptosis Apoptosis Inhibition Pim1_Kinase->Apoptosis Cell_Proliferation Cell Proliferation cMyc->Cell_Proliferation p21->Cell_Cycle arrests BAD->Apoptosis promotes

Pim-1 Signaling Pathway Overview

Experimental Workflow for Inhibitor Benchmarking

The diagram below outlines a typical workflow for evaluating and benchmarking a novel Pim-1 kinase inhibitor.

Experimental_Workflow Start Novel Compound Synthesis (this compound) Biochemical_Assay In Vitro Kinase Assay (e.g., ADP-Glo™) Start->Biochemical_Assay IC50_Determination Determine Biochemical IC50 Biochemical_Assay->IC50_Determination Comparison Compare with Benchmark Inhibitor IC50s IC50_Determination->Comparison Cell_Assay Cell-Based Proliferation Assay (e.g., MTT) Comparison->Cell_Assay If potent Cellular_IC50 Determine Cellular IC50 Cell_Assay->Cellular_IC50 Further_Studies Further Studies (Selectivity, In Vivo Efficacy, etc.) Cellular_IC50->Further_Studies If active

Inhibitor Benchmarking Workflow

References

The Strategic Advantage of 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate chemical building blocks is a critical step in the design of novel therapeutics. Among the vast array of available scaffolds, 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one has emerged as a valuable component, particularly in the burgeoning field of targeted protein degradation. This guide provides an objective comparison of its utility and performance against other alternatives, supported by experimental context.

The core advantages of incorporating this compound into drug candidates, especially within Proteolysis Targeting Chimeras (PROTACs), stem from the unique properties conferred by its trifluoromethyl and pyridinone moieties. The trifluoromethyl group is well-recognized in medicinal chemistry for its ability to enhance the metabolic stability and cell permeability of a molecule. Its strong electron-withdrawing nature can also lead to improved binding affinity with target proteins.

Comparison with Alternative Linker Building Blocks in PROTACs

PROTACs are bifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. The linker connecting the target-binding and E3 ligase-binding moieties is a crucial determinant of the PROTAC's efficacy. While various linker strategies exist, the use of this compound as a foundational piece for the linker offers distinct benefits.

FeatureThis compound Based LinkerStandard Alkyl/PEG Linkers
Metabolic Stability High, due to the presence of the trifluoromethyl group which blocks metabolic hotspots.Variable, can be susceptible to metabolic degradation.
Cell Permeability Generally enhanced due to increased lipophilicity from the trifluoromethyl group.Can be lower, especially for longer, more polar PEG linkers.
Conformational Rigidity The pyridinone ring introduces a degree of rigidity, which can be advantageous for optimizing the ternary complex formation.Alkyl chains are highly flexible, which can be entropically unfavorable. PEG linkers offer some rigidity but can be overly flexible.
Synthetic Accessibility The bromine atom provides a convenient handle for synthetic elaboration via various cross-coupling reactions.Readily available, but functionalization can sometimes be less straightforward.
Binding Interactions The trifluoromethyl group can participate in favorable non-covalent interactions with protein targets.Generally do not offer specific binding interactions.

Experimental Protocol: Synthesis of a PROTAC Linker using this compound

The following is a representative experimental protocol for the initial step in synthesizing a PROTAC linker using this compound. This protocol outlines a Suzuki coupling reaction, a common method for forming carbon-carbon bonds.

Materials:

  • This compound

  • A suitable boronic acid or ester (e.g., a boronic acid with a terminal alkyne for subsequent click chemistry)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), the boronic acid or ester (1.2 eq), and the base (2.0 eq).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent to the reaction mixture.

  • Add the palladium catalyst (0.05 eq) to the mixture.

  • Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup by adding water and extracting with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired linker precursor.

This precursor can then be further functionalized to connect the target-binding and E3 ligase-binding ligands, completing the PROTAC synthesis.

Visualizing the Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC utilizing the pyridinone-based linker.

PROTAC_Synthesis_Workflow Generalized PROTAC Synthesis Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Linker Core Synthesis cluster_reaction2 Step 2 & 3: PROTAC Assembly Pyridinone_Building_Block 3-Bromo-1-methyl-5- (trifluoromethyl)pyridin-2(1H)-one Suzuki_Coupling Suzuki Coupling Pyridinone_Building_Block->Suzuki_Coupling Boronic_Acid Functionalized Boronic Acid (e.g., with alkyne) Boronic_Acid->Suzuki_Coupling Linker_Precursor Pyridinone-Linker Precursor Suzuki_Coupling->Linker_Precursor Click_Chemistry Click Chemistry Linker_Precursor->Click_Chemistry POI_Ligand Protein of Interest (POI) Ligand (with azide) POI_Ligand->Click_Chemistry E3_Ligase_Ligand E3 Ligase Ligand Amide_Coupling Amide Coupling / Other Ligation E3_Ligase_Ligand->Amide_Coupling Click_Chemistry->Amide_Coupling Final_PROTAC Final PROTAC Molecule Amide_Coupling->Final_PROTAC

Caption: A generalized workflow for PROTAC synthesis.

Signaling Pathway Context

The ultimate goal of a PROTAC is to induce the degradation of a target protein via the Ubiquitin-Proteasome System (UPS). The diagram below illustrates this key signaling pathway.

UPS_Pathway PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Recycle Recycled PROTAC Ternary_Complex->Recycle Ub_POI Polyubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides Recycle->PROTAC

Caption: The Ubiquitin-Proteasome System pathway.

A Comparative Guide to the Cross-Reactivity Profile of 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data specifically detailing the cross-reactivity of 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one is limited. This guide provides a framework for conducting and evaluating such studies, outlining standardized experimental protocols and data presentation formats that are critical in preclinical drug development. The comparative data presented herein is illustrative, based on established methodologies in the field.

This compound is a fluorinated pyridinone derivative.[1] Such compounds are of significant interest in medicinal chemistry, often serving as intermediates or building blocks for more complex molecules, including protein degraders.[2] Understanding the cross-reactivity and selectivity of such a scaffold is paramount to predicting potential off-target effects and ensuring the safety and efficacy of any resulting therapeutic candidate.

This guide outlines a proposed series of experiments to characterize the selectivity profile of this compound against a panel of alternative compounds with related structural motifs.

Alternative Compounds for Comparison:

To provide a meaningful comparison, a selection of compounds with either similar core structures or functional applications would be appropriate. The following compounds are proposed for a comparative cross-reactivity study:

  • Alternative 1: 5-Bromo-1-[3-(trifluoromethyl)phenyl]pyridin-2-one: A structurally related pyridinone with a different substitution pattern on the nitrogen atom.[3]

  • Alternative 2: 3-Bromo-5-(trifluoromethyl)pyridine: A related pyridine derivative lacking the N-methyl and carbonyl groups, allowing for assessment of the contribution of these functionalities to off-target binding.

  • Alternative 3: A known kinase inhibitor with a pyridinone scaffold (e.g., a hypothetical analog of Pirfenidone): To evaluate cross-reactivity against a well-characterized class of enzymes that are common off-targets for heterocyclic compounds.

Quantitative Data Summary

The following tables are templates for summarizing the quantitative data from the proposed cross-reactivity and selectivity assays.

Table 1: Kinase Selectivity Panel

This table would present the inhibitory activity of the test compounds against a broad panel of kinases, typically expressed as the percentage of inhibition at a fixed concentration (e.g., 10 µM).

Kinase TargetThis compound (% Inhibition @ 10 µM)Alternative 1 (% Inhibition @ 10 µM)Alternative 2 (% Inhibition @ 10 µM)Alternative 3 (% Inhibition @ 10 µM)
EGFRHypothetical DataHypothetical DataHypothetical DataHypothetical Data
VEGFR2Hypothetical DataHypothetical DataHypothetical DataHypothetical Data
SRCHypothetical DataHypothetical DataHypothetical DataHypothetical Data
ABL1Hypothetical DataHypothetical DataHypothetical DataHypothetical Data
... (and so on for a comprehensive panel)

Table 2: Off-Target Binding Affinity (Ki values)

This table would summarize the binding affinities (Ki) of the compounds for a panel of common off-target receptors, ion channels, and enzymes.

Off-TargetThis compound (Ki, nM)Alternative 1 (Ki, nM)Alternative 2 (Ki, nM)Alternative 3 (Ki, nM)
5-HT2A ReceptorHypothetical DataHypothetical DataHypothetical DataHypothetical Data
Dopamine D2 ReceptorHypothetical DataHypothetical DataHypothetical DataHypothetical Data
hERG ChannelHypothetical DataHypothetical DataHypothetical DataHypothetical Data
COX-1Hypothetical DataHypothetical DataHypothetical DataHypothetical Data
... (and so on for a comprehensive panel)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of cross-reactivity studies.

1. Kinase Profiling Assay

  • Objective: To assess the selectivity of the compounds against a broad range of human kinases.

  • Methodology: A radiometric kinase assay (e.g., using ³³P-ATP) or a fluorescence-based assay would be employed.

    • The test compounds are serially diluted in DMSO and then further diluted in the assay buffer.

    • Each kinase, its specific substrate, and cofactors are prepared in the assay buffer.

    • The kinase, substrate, and test compound are incubated together in a microplate.

    • The kinase reaction is initiated by the addition of ATP (spiked with ³³P-ATP for radiometric assays).

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the phosphorylated substrate is separated from the residual ATP (e.g., via filtration and washing for radiometric assays).

    • The amount of incorporated phosphate (or fluorescent signal) is quantified to determine the kinase activity.

    • The percentage of inhibition is calculated relative to a DMSO control.

2. Off-Target Binding Assays

  • Objective: To determine the binding affinity of the compounds to a panel of known off-targets, including GPCRs, ion channels, and other enzymes.

  • Methodology: Competitive radioligand binding assays are a standard approach.

    • Cell membranes or purified proteins expressing the target of interest are prepared.

    • A specific radioligand for the target is selected.

    • The membranes/protein, radioligand, and a range of concentrations of the test compound are incubated together until equilibrium is reached.

    • The bound radioligand is separated from the unbound radioligand by rapid filtration.

    • The amount of radioactivity on the filter is measured using a scintillation counter.

    • The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that displaces 50% of the radioligand) is determined.

    • The IC50 is converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

3. Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm target engagement and assess off-target binding in a cellular context.

  • Methodology:

    • Intact cells are treated with the test compound or a vehicle control.

    • The treated cells are heated to a range of temperatures.

    • The cells are lysed, and the soluble fraction is separated from the precipitated proteins by centrifugation.

    • The amount of the target protein (and potential off-targets) remaining in the soluble fraction at each temperature is quantified by Western blotting or mass spectrometry.

    • Binding of a compound to a protein generally increases its thermal stability, resulting in more protein remaining in the soluble fraction at higher temperatures compared to the vehicle control.

Visualizations

Experimental_Workflow Experimental Workflow for Cross-Reactivity Profiling cluster_synthesis Compound Synthesis & QC cluster_primary_screening Primary Screening cluster_secondary_assays Secondary & Cellular Assays cluster_data_analysis Data Analysis & Interpretation Compound 3-Bromo-1-methyl-5- (trifluoromethyl)pyridin-2(1H)-one KinasePanel Broad Kinase Panel (e.g., 400+ kinases) Compound->KinasePanel OffTargetPanel Off-Target Binding Panel (GPCRs, Ion Channels, etc.) Compound->OffTargetPanel Alternatives Alternative Compounds Alternatives->KinasePanel Alternatives->OffTargetPanel DoseResponse Dose-Response Curves for identified hits (IC50/Ki) KinasePanel->DoseResponse OffTargetPanel->DoseResponse CETSA Cellular Thermal Shift Assay (Target Engagement) DoseResponse->CETSA SelectivityProfile Selectivity Profile Generation CETSA->SelectivityProfile Comparison Comparative Analysis SelectivityProfile->Comparison

Caption: Workflow for assessing cross-reactivity.

Signaling_Pathway Hypothetical Signaling Pathway Modulation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) KinaseA Kinase A RTK->KinaseA P KinaseB Kinase B KinaseA->KinaseB P OffTarget Off-Target Kinase KinaseA->OffTarget TargetProtein Primary Target KinaseB->TargetProtein P TF Transcription Factor TargetProtein->TF P Gene Gene Expression TF->Gene Compound Test Compound Compound->TargetProtein Compound->OffTarget

Caption: Potential on- and off-target effects in a pathway.

References

Isomeric differentiation of bromo-trifluoromethyl-pyridines

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Isomeric Differentiation of Bromo-Trifluoromethyl-Pyridines

For researchers, scientists, and drug development professionals, the precise characterization and differentiation of isomers are critical for ensuring the efficacy, safety, and intellectual property of a synthesized compound. Bromo-trifluoromethyl-pyridines are a class of compounds with significant applications in medicinal chemistry and materials science. The positional isomers of these compounds can exhibit vastly different biological activities and physical properties. Therefore, robust analytical methodologies are required to distinguish between them. This guide provides a comparative overview of key analytical techniques for the isomeric differentiation of bromo-trifluoromethyl-pyridines, supported by experimental data and detailed protocols.

Spectroscopic Differentiation: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the elucidation of molecular structure. Differences in the chemical environment of atomic nuclei within isomers lead to distinct chemical shifts and coupling constants in their NMR spectra. For bromo-trifluoromethyl-pyridines, both ¹H and ¹⁹F NMR are invaluable tools.

¹H NMR Spectroscopy

The chemical shifts and coupling patterns of the protons on the pyridine ring are highly sensitive to the positions of the bromo and trifluoromethyl substituents. The electron-withdrawing nature of both substituents deshields the ring protons, shifting their signals downfield. The substitution pattern determines the multiplicity of each proton signal (singlet, doublet, triplet, etc.) and the magnitude of the coupling constants between adjacent protons.

¹⁹F NMR Spectroscopy

¹⁹F NMR is particularly useful for differentiating isomers of fluorine-containing compounds due to the large chemical shift dispersion of the ¹⁹F nucleus.[1] The chemical shift of the trifluoromethyl group is influenced by its position on the pyridine ring and the presence of the bromine atom. This often results in baseline separation of the ¹⁹F signals for different isomers, allowing for unambiguous identification and quantification.

Table 1: NMR Spectroscopic Data for 5-Bromo-2-(trifluoromethyl)pyridine

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
¹H8.82d1.7
8.05dd8.3, 1.7
7.61d8.3
¹⁹F-67.9s-

Data sourced from a supporting information document for a Royal Society of Chemistry publication.[2]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the bromo-trifluoromethyl-pyridine isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Sequence: Standard single-pulse experiment.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

    • Data Processing: Fourier transform the free induction decay (FID), phase correct the spectrum, and integrate the signals.

  • ¹⁹F NMR Acquisition:

    • Spectrometer: 400 MHz or higher, equipped with a fluorine probe.

    • Pulse Sequence: Standard single-pulse experiment, typically with proton decoupling.

    • Reference: An external standard such as CFCl₃ at 0.0 ppm.

    • Data Processing: Fourier transform the FID and phase correct the spectrum.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis Sample Bromo-trifluoromethyl-pyridine Isomer NMR_Tube Dissolve in NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl3) Solvent->NMR_Tube NMR_Spectrometer NMR Spectrometer (400 MHz+) NMR_Tube->NMR_Spectrometer Acquire_1H Acquire 1H Spectrum NMR_Spectrometer->Acquire_1H Acquire_19F Acquire 19F Spectrum NMR_Spectrometer->Acquire_19F Process_1H Process 1H Data (FT, Phasing) Acquire_1H->Process_1H Process_19F Process 19F Data (FT, Phasing) Acquire_19F->Process_19F Analysis Analyze Chemical Shifts, Coupling Constants, and Multiplicities Process_1H->Analysis Process_19F->Analysis Structure Isomer Identification Analysis->Structure

Workflow for Isomeric Differentiation by NMR Spectroscopy

Chromatographic Separation

Chromatographic techniques are essential for the physical separation of isomers. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common methods employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is well-suited for the separation of volatile and thermally stable compounds like bromo-trifluoromethyl-pyridines. Isomers will exhibit different retention times based on their boiling points and interactions with the stationary phase of the GC column. Coupling the GC to a mass spectrometer (MS) allows for the identification of the separated isomers based on their mass-to-charge ratio and fragmentation patterns.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique that can be adapted to separate a wide range of compounds. For bromo-trifluoromethyl-pyridines, reversed-phase HPLC is a common choice. The separation is based on the differential partitioning of the isomers between the nonpolar stationary phase and a polar mobile phase. The elution order will depend on the relative polarity of the isomers.

Table 2: Predicted Elution Order of Bromo-Trifluoromethyl-Pyridine Isomers in GC and HPLC

IsomerPredicted GC Elution Order (based on increasing boiling point)Predicted Reversed-Phase HPLC Elution Order (based on decreasing polarity)
2-Bromo-3-(trifluoromethyl)pyridineEarly elutingLate eluting
2-Bromo-5-(trifluoromethyl)pyridineIntermediate elutingIntermediate eluting
3-Bromo-5-(trifluoromethyl)pyridineLate elutingEarly eluting

Note: This is a predicted elution order. Actual retention times will depend on the specific experimental conditions.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve a small amount of the isomer mixture in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions:

    • Column: A nonpolar column (e.g., DB-5ms) is a good starting point.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 50-300.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_separation GC Separation cluster_detection MS Detection & Analysis Sample_Mixture Isomer Mixture Dissolve Dissolve Sample Sample_Mixture->Dissolve Solvent Volatile Solvent Solvent->Dissolve GC_System Gas Chromatograph Dissolve->GC_System GC_Column Separation on GC Column GC_System->GC_Column Mass_Spec Mass Spectrometer GC_Column->Mass_Spec Ionization Electron Ionization (EI) Mass_Spec->Ionization Analysis Mass Analysis (m/z) Ionization->Analysis Data_Output Chromatogram & Mass Spectra Analysis->Data_Output

Workflow for Isomeric Separation by GC-MS

Mass Spectrometry Fragmentation

In addition to confirming the molecular weight, mass spectrometry can aid in isomer differentiation through the analysis of fragmentation patterns. Under electron ionization (EI), the molecular ion of a bromo-trifluoromethyl-pyridine will undergo characteristic fragmentation. The relative abundances of the fragment ions can differ between isomers due to the influence of the substituent positions on bond strengths and the stability of the resulting fragments.

Expected Fragmentation Pathways:

  • Loss of a bromine radical (•Br): This will result in a significant peak at [M-79]⁺ or [M-81]⁺, depending on the bromine isotope.

  • Loss of a trifluoromethyl radical (•CF₃): This will produce a peak at [M-69]⁺.

  • Cleavage of the pyridine ring: This can lead to a variety of smaller fragment ions.

The relative intensities of these fragment ions can provide a fingerprint for each isomer, aiding in their identification.

Conclusion

The differentiation of bromo-trifluoromethyl-pyridine isomers requires a multi-faceted analytical approach. NMR spectroscopy, particularly a combination of ¹H and ¹⁹F NMR, provides detailed structural information for unambiguous identification. Chromatographic techniques, such as GC-MS and HPLC, are essential for the physical separation of isomers and their quantification in a mixture. Finally, the analysis of mass spectral fragmentation patterns can offer complementary data for structural confirmation. By employing these techniques in a coordinated manner, researchers can confidently characterize and differentiate these important chemical entities.

References

Structural Verification of Brominated Trifluoromethyl-Pyridinones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural integrity of novel chemical entities is a cornerstone of drug discovery and development. This guide provides a comparative overview of the analytical techniques used for the structural verification of 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one and its analogues. Due to the limited availability of public domain data for the specific title compound, this guide will utilize data from closely related, publicly characterized substituted pyridinones as a comparative benchmark.

Physicochemical Properties

A foundational aspect of structural verification is the determination of basic physicochemical properties. These properties provide the initial confirmation of the compound's identity and purity.

PropertyThis compoundComparative Analogue: 5-Bromo-1-[3-(trifluoromethyl)phenyl]pyridin-2-one
Molecular Formula C₇H₅BrF₃NO[1][2]C₁₂H₇BrF₃NO[3]
Molecular Weight 256.02 g/mol [1][2]318.09 g/mol [3]
Appearance Solid[1]Not specified
Purity Typically ≥97%[2]Not specified

Spectroscopic and Crystallographic Analysis

A combination of spectroscopic and crystallographic techniques is essential for the unambiguous elucidation of a molecule's three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Comparative NMR Data

NucleusThis compound (Predicted)Analogue: 2-methoxy-3-(trifluoromethyl)pyridine (Experimental)
¹H NMR Signals for methyl and pyridinone ring protons are expected.δ 8.32 (d, J = 4.0 Hz, 1H), 7.84 (d, J = 8.0 Hz, 1H), 6.95 (dd, J = 4.0 Hz, 1H), 4.03 (s, 3H)[4]
¹³C NMR Signals for the methyl, trifluoromethyl, and pyridinone ring carbons are expected.δ 161.0, 150.6, 136.4 (q, J = 5 Hz), 123.2 (q, J = 270 Hz), 116.0, 113.4 (q, J = 33 Hz), 54.1[4]

A general protocol for acquiring NMR spectra of novel organic compounds is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Obtain the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Dissolve_Compound Dissolve Compound in Deuterated Solvent Add_TMS Add Internal Standard (TMS) Dissolve_Compound->Add_TMS 1H_NMR Acquire ¹H NMR Spectrum Add_TMS->1H_NMR 13C_NMR Acquire ¹³C NMR Spectrum 1H_NMR->13C_NMR Structure_Elucidation Structure Elucidation 13C_NMR->Structure_Elucidation

Workflow for NMR-based structural elucidation.
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound, allowing for the determination of its molecular weight and elemental composition.

Table 2: Comparative Mass Spectrometry Data

CompoundIonization ModeObserved m/zInterpretation
This compoundElectrospray (ESI)Expected [M+H]⁺ at ~256.96Corresponds to the protonated molecule
Analogue: 2-methoxy-3-(trifluoromethyl)pyridineElectron Impact (EI)177.0403[4]Corresponds to the molecular ion [M]⁺

A general procedure for obtaining a mass spectrum of a pyridine derivative is:

  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC).

  • Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) for polar molecules or Electron Impact (EI) for volatile compounds.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

MS_Workflow Sample_Introduction Sample Introduction (e.g., LC or direct infusion) Ionization Ionization (e.g., ESI, EI) Sample_Introduction->Ionization Mass_Analysis Mass Analysis (e.g., TOF, Quadrupole) Ionization->Mass_Analysis Detection Detection & Spectrum Generation Mass_Analysis->Detection

General workflow for mass spectrometry analysis.
X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths and angles. While a crystal structure for this compound is not publicly available, the data for a related pyridinone is presented for comparison.

Table 3: Comparative Crystallographic Data

ParameterAnalogue: 5-methyl-1-phenyl-1H-pyridin-2-one[5]
Crystal System Monoclinic
Space Group P2₁
Unit Cell Dimensions a = 5.987(1) Å, b = 11.536(2) Å, c = 7.234(1) Å, β = 108.34(3)°
Dihedral Angle 50.30 (11)° (between phenyl and pyridone rings)

The determination of a crystal structure involves the following key steps:

  • Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically 0.1-0.3 mm in size).

  • Data Collection: Mount a crystal on a goniometer in an X-ray diffractometer and collect diffraction data as the crystal is rotated.

  • Structure Solution: Process the diffraction data and solve the phase problem to obtain an initial electron density map.

  • Structure Refinement: Refine the atomic positions and thermal parameters to obtain the final crystal structure.

XRay_Workflow Crystal_Growth Grow Single Crystal Data_Collection Collect Diffraction Data Crystal_Growth->Data_Collection Structure_Solution Solve Phase Problem Data_Collection->Structure_Solution Structure_Refinement Refine Structure Structure_Solution->Structure_Refinement Final_Structure Final 3D Structure Structure_Refinement->Final_Structure

Workflow for single-crystal X-ray diffraction.

References

Safety Operating Guide

Proper Disposal Procedures for 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

The following document provides comprehensive guidance on the safe and compliant disposal of 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one, a halogenated organic compound. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.

Chemical Identification and Properties

A clear understanding of the chemical's properties is the first step in proper handling and disposal.

PropertyValue
Chemical Name This compound[1][2]
CAS Number 1215205-35-8[2][3]
Molecular Formula C7H5BrF3NO[2]
Molecular Weight 256.02 g/mol [2]
Hazards While specific hazard data for this compound is limited, related structures suggest potential for skin and eye irritation.[4][5][6] It should be handled as a hazardous substance.

Disposal Protocol

Disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations. This substance must be treated as hazardous waste and must not be disposed of down the drain or in regular trash.[7][8][9]

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical waste, ensure appropriate PPE is worn.

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[1]

  • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[4]

  • Respiratory Protection: Handle the waste within a certified chemical fume hood to avoid inhalation of any dust or vapors.[10]

Step 2: Waste Classification and Segregation

Properly classifying and segregating chemical waste is crucial to prevent dangerous reactions and ensure correct disposal.

  • Classification: this compound is classified as a Halogenated Organic Waste due to the presence of bromine and fluorine atoms.[11]

  • Segregation:

    • Collect this waste separately from non-halogenated organic solvents.[12][13]

    • Do not mix with other waste streams such as acids, bases, oxidizers, or heavy metals.[11][12][13]

Step 3: Waste Collection and Containerization
  • Container Selection: Use a chemically compatible and leak-proof container, preferably a polyethylene carboy or bottle, designated for halogenated organic waste.[7][10][12] The container must have a secure, threaded cap.[14]

  • Filling: Add the waste to the container in a chemical fume hood.[12] Fill the container to no more than 75-80% of its capacity to allow for vapor expansion and prevent spills.[15]

  • Closure: Keep the waste container tightly closed at all times, except when actively adding waste.[12][14]

Step 4: Labeling

Accurate and thorough labeling is a critical safety and compliance requirement.[16]

  • Initial Labeling: Affix a "Hazardous Waste" tag to the container before adding the first drop of waste.[12][14]

  • Content Identification:

    • Clearly write the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[14]

    • List all constituents and their approximate percentages if it is a mixed waste stream.[12]

    • Check the applicable hazard characteristics on the label (e.g., Toxic).[12]

  • Date of Accumulation: Record the date when the first waste is added to the container. This is known as the accumulation start date.[15][16]

Step 5: Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[9][12]

  • Location: The SAA must be at or near the point of waste generation.[9]

  • Secondary Containment: Store the waste container within a secondary containment bin or tray to contain potential leaks or spills.[7][12]

  • Segregation: Ensure the container is stored away from incompatible materials.[10][12]

  • Quantity Limits: Be aware of institutional and regulatory limits for waste accumulation, typically no more than 55 gallons of hazardous waste per SAA.[8][9]

Step 6: Request for Disposal
  • Timely Pickup: Do not let waste accumulate. Submit a request for waste pickup when the container is approximately three-quarters full or has been accumulating for 150 days.[15]

  • Contact EHS: Follow your institution's specific procedures to request a pickup from the Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[9] EHS professionals are responsible for the transport and final disposal of the waste.[8]

Step 7: Empty Container Disposal

An empty container that held this hazardous waste must also be managed properly.

  • Triple Rinsing: The container must be triple-rinsed with a suitable solvent (e.g., acetone, methanol) that can dissolve the chemical residue.[8]

  • Rinsate Collection: The rinsate (the solvent used for rinsing) is also considered hazardous waste and must be collected in the appropriate halogenated organic waste container.[8]

  • Final Disposal: Once triple-rinsed, deface or remove the hazardous waste label from the empty container before disposing of it as regular lab glass or plastic trash, in accordance with institutional policy.[8][15]

Disposal Workflow Visualization

The following diagram illustrates the procedural flow for the proper disposal of this compound.

G Figure 1. Disposal Workflow for Halogenated Organic Waste cluster_0 In-Lab Procedures cluster_1 EHS / Contractor Procedures A 1. Waste Generation (3-Bromo-1-methyl-5-(trifluoromethyl) pyridin-2(1H)-one) B 2. Classification (Halogenated Organic Waste) A->B C 3. Segregation (Separate from non-halogenated, acids, bases) B->C D 4. Containerization (Use compatible, sealed container) C->D E 5. Labeling (Hazardous Waste Tag, full chemical name, date) D->E F 6. Storage (In designated Satellite Accumulation Area with secondary containment) E->F G 7. Request Pickup (Contact EHS when container is 3/4 full) F->G H 8. Waste Collection (By authorized personnel) G->H Hand-off I 9. Transport & Final Disposal (Incineration at a licensed facility) H->I

Caption: Figure 1. Disposal Workflow for Halogenated Organic Waste.

This diagram outlines the necessary steps from waste generation in the laboratory to final disposal by authorized personnel, emphasizing key safety and compliance checkpoints.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.